4-Ethyltoluene
Description
Properties
IUPAC Name |
1-ethyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-3-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLPEMVDPFPYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9029194 | |
| Record name | 4-Ethyltoluene | |
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Molecular Weight |
120.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Reference #1] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Benzene, 1-ethyl-4-methyl- | |
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| Record name | 4-Ethyltoluene | |
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Vapor Pressure |
3.0 [mmHg] | |
| Record name | 4-Ethyltoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11099 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
622-96-8 | |
| Record name | 1-Ethyl-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Ethyltoluene | |
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| Record name | 4-Ethyltoluene | |
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| Record name | Benzene, 1-ethyl-4-methyl- | |
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| Record name | 4-Ethyltoluene | |
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| Record name | 4-ethyltoluene | |
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| Record name | P-ETHYLTOLUENE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Ethyltoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 4-ethyltoluene, a significant organic compound with applications in various industrial processes. The information is presented to support research, development, and quality control activities. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of these properties are provided.
Core Physical Properties of this compound
This compound, also known as p-ethyltoluene, is an aromatic hydrocarbon with the chemical formula C₉H₁₂. It is a colorless liquid at room temperature.[1][2] Key physical characteristics are essential for its handling, application, and in the design of processes in which it is a component.
Data Presentation
The following table summarizes the principal physical properties of this compound compiled from various sources.
| Physical Property | Value | Units | Conditions |
| Molecular Weight | 120.19 | g/mol | |
| Appearance | Colorless liquid | ||
| Density | 0.861 | g/cm³ | at 20 °C |
| 0.861 | g/mL | at 25 °C[3][4][5][6] | |
| Boiling Point | 160 - 162 | °C | at 1013 hPa[7] |
| 162 | °C | [1][3][4][8] | |
| Melting Point | -62 | °C[4][7][9] | |
| -62.3 | °C[8][10][11] | ||
| Flash Point | 36 | °C | [9][12] |
| 43 | °C | closed cup[7][13] | |
| Solubility in Water | 94.9 | mg/L | experimental[2][4] |
| Insoluble | [2][4][14] | ||
| Vapor Pressure | 3.0 | mmHg | [15] |
| Refractive Index | 1.495 | at 20 °C, n20/D[3][4][5][6] | |
| 1.4943 | at 20 °C, λ = 589.29 nm[16] | ||
| Autoignition Temperature | 475 | °C | [7] |
| 887 | °F | [3][5] | |
| Explosive Limits | 1.2 - 7 | % (v/v) | [7] |
Experimental Protocols
The determination of the physical properties of organic compounds such as this compound relies on standardized experimental procedures. Below are detailed methodologies for key experiments.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11] A common and effective method for determining the boiling point of a small sample of an organic liquid is the capillary method.[17]
Procedure:
-
A few milliliters of the liquid sample (this compound) are placed in a small test tube.[9]
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.[2][17]
-
The test tube is then attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.[15]
-
This assembly is placed in a heating bath (e.g., a Thiele tube or an aluminum block) and heated gently.[2]
-
As the temperature rises, the air trapped in the capillary tube will expand and escape as bubbles.[17]
-
When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[2][17]
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[17]
Caption: Experimental workflow for boiling point determination using the capillary method.
Melting Point Determination
For compounds that are solid at room temperature, the melting point is a crucial indicator of purity.[7][18][19][20] Since this compound is a liquid at room temperature, its melting point is determined by cooling the substance until it solidifies and then gently heating it to observe the temperature at which it melts.
Procedure:
-
A small amount of the substance is introduced into a capillary tube.[18]
-
The capillary tube is placed in a cooling bath (e.g., a mixture of dry ice and acetone) to freeze the sample.
-
The tube is then attached to a thermometer and placed in a melting point apparatus, such as a Thiele tube or a metal block apparatus, which is initially at a low temperature.[18]
-
The apparatus is heated slowly, and the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point of the substance.[18] For a pure compound, this range is typically narrow.[7][18]
Density Determination
The density of a liquid can be determined using a pycnometer or a hydrometer. The ASTM D3505 standard test method provides a procedure for determining the density of pure liquid chemicals.[12][21]
Procedure (using a pycnometer):
-
The empty pycnometer is cleaned, dried, and weighed accurately.
-
The pycnometer is then filled with the liquid (this compound), ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.
-
The pycnometer is removed from the bath, wiped dry, and weighed again.
-
The weight of the liquid is determined by subtracting the weight of the empty pycnometer.
-
The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as water.
-
The density of the sample is then calculated by dividing the mass of the liquid by the volume of the pycnometer.
Flash Point Determination
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[1][6] The ASTM D3828 standard test method describes the procedure for flash point determination using a small-scale closed-cup tester.[1][3][5][6][14]
Procedure (Small Scale Closed Cup):
-
A small sample (2 to 4 mL) of the liquid is placed in the test cup of the apparatus.[3][6]
-
The cup is heated at a controlled rate.[1]
-
At regular temperature intervals, an ignition source (a small flame or an electric spark) is introduced into the vapor space above the liquid.[1]
-
The flash point is the lowest temperature at which a flash is observed.[1]
Solubility Determination
The solubility of an organic compound in water provides insight into its polarity. The general principle of "like dissolves like" is a useful guide.[22]
Procedure for Qualitative Determination:
-
In a small test tube, add a measured volume (e.g., 1 mL) of the solvent (water).
-
Add a small, measured amount (e.g., a few drops or a few milligrams) of the solute (this compound).
-
The mixture is agitated vigorously.
-
Observe if the solute dissolves completely, partially, or not at all. For liquids, the formation of a separate layer indicates insolubility.
For quantitative determination, a saturated solution is prepared, and the concentration of the dissolved solute is measured using analytical techniques such as gas chromatography.
Refractive Index Measurement
The refractive index of a liquid is the ratio of the speed of light in a vacuum to its speed in the liquid. It is a characteristic property that is useful for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.[23]
Procedure (using an Abbe refractometer):
-
The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry.[24]
-
A few drops of the liquid sample are placed on the lower prism.[24]
-
The prisms are closed and locked.
-
Light is directed through the sample using the instrument's light source.
-
The telescope is adjusted to bring the boundary line between the light and dark fields into sharp focus.
-
The compensator is adjusted to eliminate any color fringe at the boundary.
-
The position of the boundary line on the engraved scale is read to obtain the refractive index.[24]
Logical Relationships of Physical Properties
The physical properties of a substance are intrinsically linked to its molecular structure and the intermolecular forces present.
Caption: Relationship between intermolecular forces and key physical properties.
References
- 1. ASTM D3828 - eralytics [eralytics.com]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. store.astm.org [store.astm.org]
- 4. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. store.astm.org [store.astm.org]
- 7. athabascau.ca [athabascau.ca]
- 8. pubs.aip.org [pubs.aip.org]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. byjus.com [byjus.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. store.astm.org [store.astm.org]
- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 14. Supply ASTM D3828 Small Scale Closed Cup Flash Point Tester Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]
- 15. scribd.com [scribd.com]
- 16. srd.nist.gov [srd.nist.gov]
- 17. Video: Boiling Points - Procedure [jove.com]
- 18. chem.ucalgary.ca [chem.ucalgary.ca]
- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 20. pennwest.edu [pennwest.edu]
- 21. Standard - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals ASTM D3505 - Swedish Institute for Standards, SIS [sis.se]
- 22. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 23. home.uni-leipzig.de [home.uni-leipzig.de]
- 24. davjalandhar.com [davjalandhar.com]
An In-depth Technical Guide to the Synthesis of 4-Ethyltoluene from Toluene and Ethylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-ethyltoluene, a key intermediate in the production of specialty polymers and other fine chemicals. The focus of this document is on the shape-selective alkylation of toluene (B28343) with ethylene (B1197577) using modified zeolite catalysts, a method favored for its high selectivity towards the desired para-isomer. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction pathways and experimental workflows.
Introduction
The ethylation of toluene presents a classic example of electrophilic aromatic substitution. The reaction of toluene with ethylene, typically catalyzed by an acid, can yield three structural isomers: ortho-, meta-, and para-ethyltoluene.[1] For many applications, particularly in the polymer industry for the production of 4-vinyltoluene, high purity this compound (p-ethyltoluene) is required. Traditional Friedel-Crafts catalysts, such as AlCl₃, often lead to a mixture of isomers close to the thermodynamic equilibrium, necessitating costly separation processes.[2]
The advent of shape-selective catalysis, particularly utilizing zeolites like ZSM-5, has revolutionized this process. The specific pore structure of modified ZSM-5 zeolites can sterically hinder the formation of the bulkier ortho- and meta-isomers, thus favoring the production of the para-isomer with high selectivity.[1][2] This guide will delve into the technical aspects of this shape-selective synthesis.
Reaction and Catalysis Overview
The fundamental chemical transformation is the acid-catalyzed alkylation of toluene with ethylene:
CH₃C₆H₅ + C₂H₄ → CH₃C₆H₄C₂H₅ [1]
The key to achieving high para-selectivity lies in the use of a modified zeolite catalyst, most commonly ZSM-5. Unmodified ZSM-5 still produces a mixture of isomers.[2] However, by modifying the zeolite, for instance by passivating the external acid sites or by altering the pore dimensions, the selectivity towards this compound can be dramatically increased.[3]
Catalytic Mechanism
The reaction proceeds via a concerted mechanism within the zeolite pores. A proton from the Brønsted acid site of the zeolite interacts with both the ethylene and the toluene molecules. The protonation of ethylene and the formation of the C-C bond between the developing ethyl cation and the toluene ring occur concurrently.[4] The confined space within the zeolite channels imposes transition state selectivity, favoring the formation of the sterically less demanding para-isomer.
Below is a diagram illustrating the proposed catalytic cycle for the shape-selective alkylation of toluene with ethylene over a zeolite catalyst.
Caption: Catalytic cycle for this compound synthesis.
Quantitative Data on Catalyst Performance
The performance of various modified ZSM-5 catalysts is summarized in the table below. The data highlights the impact of catalyst modification on toluene conversion and selectivity towards this compound. The use of a platelike ZSM-5 with a reduced b-axis thickness (Z5-0.18) and subsequent surface modification with silica (B1680970) (ySi-Z5-0.18) demonstrates a significant enhancement in para-selectivity.[3]
| Catalyst ID | Modification | Toluene Conversion (%) | ET Selectivity (%) | p-ET Selectivity (%) | Reaction Conditions | Reference |
| Z5-0 | Conventional ZSM-5 | 45.2 | 80.1 | 35.8 | T=400°C, P=1 atm, Toluene/Ethanol (B145695)=2 (molar), WHSV=4 h⁻¹ | [3] |
| Z5-0.18 | Platelike ZSM-5 | 58.3 | 88.7 | 50.2 | T=400°C, P=1 atm, Toluene/Ethanol=2 (molar), WHSV=4 h⁻¹ | [3] |
| 1Si-Z5-0.18 | 1 cycle SiO₂-CLD on Z5-0.18 | 40.1 | 90.2 | 80.5 | T=400°C, P=1 atm, Toluene/Ethanol=2 (molar), WHSV=4 h⁻¹ | [3] |
| 2Si-Z5-0.18 | 2 cycles SiO₂-CLD on Z5-0.18 | 25.4 | 92.5 | 95.3 | T=400°C, P=1 atm, Toluene/Ethanol=2 (molar), WHSV=4 h⁻¹ | [3] |
| 3Si-Z5-0.18 | 3 cycles SiO₂-CLD on Z5-0.18 | 18.2 | 93.1 | 95.8 | T=400°C, P=1 atm, Toluene/Ethanol=2 (molar), WHSV=4 h⁻¹ | [3] |
ET: Ethyltoluene; p-ET: para-Ethyltoluene; CLD: Chemical Liquid Deposition; WHSV: Weight Hourly Space Velocity.
Experimental Protocols
This section provides detailed methodologies for the preparation of a highly selective catalyst and the subsequent alkylation reaction.
Catalyst Preparation: Platelike H-ZSM-5 Synthesis[3]
This protocol describes the synthesis of platelike ZSM-5 crystals with a controllable b-axis thickness.
-
Precursor Gel Preparation:
-
Dissolve sodium aluminate (NaAlO₂) in deionized water.
-
To this solution, add tetrapropylammonium (B79313) hydroxide (B78521) (TPAOH, 25%), tetraethyl orthosilicate (B98303) (TEOS), and urea (B33335) under vigorous stirring.
-
The final molar composition of the precursor gel should be: 1 SiO₂ : 0.01 Al₂O₃ : 1.8 TPAOH : 12 H₂O : 0.18 urea.
-
-
Hydrothermal Crystallization:
-
Transfer the precursor gel into a Teflon-lined autoclave.
-
Heat the autoclave at 180°C for 48 hours with stirring.
-
-
Product Recovery and Calcination:
-
After cooling, filter the solid product, wash thoroughly with deionized water, and dry.
-
Calcine the dried solid at 550°C for 6 hours to remove the organic template.
-
-
Ion Exchange:
-
To obtain the acidic form (H-ZSM-5), perform an ion exchange with an aqueous solution of ammonium (B1175870) nitrate (B79036) (1 M).
-
Repeat the ion exchange four times at 95°C for 4 hours each.
-
After the final exchange, wash, dry, and calcine the zeolite at 550°C for 2 hours. The resulting catalyst is denoted as Z5-0.18.
-
Catalyst Modification: Surface Silylation via Chemical Liquid Deposition (CLD)[3]
This procedure passivates the external acid sites of the ZSM-5 catalyst to enhance para-selectivity.
-
Preparation of Silylation Mixture:
-
Add 10 g of the prepared Z5-0.18 catalyst to a solution of 100 g of hexane (B92381) and 10.42 g of TEOS.
-
-
Deposition:
-
Stir the mixture for 4 hours at room temperature.
-
-
Drying and Calcination:
-
Dry the obtained product at 110°C overnight.
-
Calcine at 550°C for 2 hours. This completes one cycle of CLD modification.
-
-
Multiple Cycles:
-
Repeat the procedure for multiple cycles to achieve the desired silica loading and para-selectivity.
-
Vapor-Phase Alkylation of Toluene with Ethylene
This protocol describes a general procedure for the catalytic testing in a fixed-bed reactor, adapted from methodologies for similar zeolite-catalyzed alkylations.[4]
-
Reactor Setup:
-
Use a packed-bed stainless-steel reactor (e.g., 6.6 mm inner diameter).
-
Place a known amount of the catalyst (e.g., 0.5 g) in the center of the reactor, supported by quartz wool.
-
Mix the catalyst with an inert material like acid-washed SiO₂ to ensure uniform temperature distribution and plug-flow hydrodynamics.[4]
-
-
Catalyst Activation:
-
Prior to the reaction, treat the catalyst in situ at a high temperature (e.g., 500°C) for 1 hour under a flow of an inert gas like nitrogen or hydrogen to remove any adsorbed moisture.
-
-
Reaction Execution:
-
Set the reactor to the desired reaction temperature (e.g., 300-440°C).
-
Introduce toluene into the system using a high-performance liquid chromatography (HPLC) pump. The toluene is vaporized before reaching the catalyst bed.
-
Introduce ethylene gas into the feed stream at a controlled flow rate to achieve the desired toluene-to-ethylene molar ratio (e.g., 1.0-16.0).
-
Maintain the desired reaction pressure (e.g., 0.1-2.0 MPa).
-
Control the total feed flow rate to achieve the desired weight hourly space velocity (WHSV).
-
-
Product Analysis:
-
Pass the reactor effluent through a condenser to collect the liquid products.
-
Analyze the liquid and gaseous products using online gas chromatography (GC) equipped with a suitable column (e.g., capillary column) and a flame ionization detector (FID).[4]
-
Confirm the identity of the products using gas chromatography-mass spectrometry (GC-MS).[4]
-
Experimental and Logical Workflow Visualization
The following diagrams illustrate the logical flow of the synthesis and characterization process.
Catalyst Synthesis and Modification Workflow
References
- 1. Titanium‐Catalyzed Hydroaminoalkylation of Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Urea-induced platelike ZSM-5 zeolites with Si zoning for efficient alkylation of toluene with ethanol to para -ethyltoluene - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI00100E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
4-Ethyltoluene: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed examination of 4-ethyltoluene, a significant aromatic hydrocarbon. The following sections will delve into its chemical identity, physicochemical properties, and relevant experimental protocols, offering valuable insights for its application in research and development.
Core Chemical Identity
CAS Number: 622-96-8[1][2][3][4][5]
This compound is an organic compound classified as a substituted aromatic hydrocarbon. Its structure consists of a benzene (B151609) ring substituted with a methyl group and an ethyl group at the para (1 and 4) positions.
Synonyms
The compound is known by several alternative names in scientific literature and commercial databases. These include:
Physicochemical Data
A summary of key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C9H12 | [1][2][5] |
| Molecular Weight | 120.19 g/mol | [1][4][5] |
| CAS Number | 622-96-8 | [1][2][3][4][5] |
| EC Number | 210-761-2 | [4] |
| Melting Point | -62 °C | [5] |
| Boiling Point | 162 °C (lit.) | [4][5] |
| Density | 0.861 g/mL at 25 °C (lit.) | [4][5] |
| Refractive Index | n20/D 1.495 (lit.) | [5] |
| Flash Point | 98 °F | [5] |
| Autoignition Temperature | 887 °F | [4][5] |
| Water Solubility | 94.9 mg/L (experimental) | [2][5] |
| LogP | 3.63 | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are crucial for reproducibility and further investigation.
High-Performance Liquid Chromatography (HPLC) Analysis
A reverse-phase HPLC method can be employed for the analysis of this compound.[1]
-
Column: Newcrom R1, a reverse-phase column with low silanol (B1196071) activity.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[1]
-
Mass Spectrometry (MS) Compatibility: For applications requiring MS detection, phosphoric acid should be substituted with formic acid in the mobile phase.[1]
-
UPLC Applications: For faster analysis, columns with smaller particle sizes (e.g., 3 µm) are available.[1]
-
Applications: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[1]
Logical Relationships and Workflows
The following diagram illustrates a generalized workflow for the analysis and application of this compound in a research context.
Caption: A workflow diagram illustrating the synthesis, analysis, and application of this compound.
References
Spectroscopic Profile of 4-Ethyltoluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-ethyltoluene, a key aromatic hydrocarbon. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the protons of the ethyl and methyl substituents. The spectrum was recorded on an 89.56 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.08 | Multiplet | 4H | Aromatic protons (H-2, H-3, H-5, H-6) |
| ~2.59 | Quartet | 2H | Methylene (B1212753) protons (-CH₂-) |
| ~2.30 | Singlet | 3H | Methyl protons (-CH₃ of toluene) |
| ~1.22 | Triplet | 3H | Methyl protons (-CH₃ of ethyl) |
Note on Coupling: The quartet for the methylene protons arises from coupling with the adjacent methyl protons of the ethyl group. Similarly, the triplet for the methyl protons of the ethyl group is due to coupling with the adjacent methylene protons. A typical aliphatic H-C-C-H coupling constant (³JHH) is in the range of 6-8 Hz.[2] Aromatic proton-proton coupling constants typically range from 6-10 Hz for ortho coupling and 1-3 Hz for meta coupling.[2]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard.
| Chemical Shift (δ) ppm | Assignment |
| ~142 | C-4 (quaternary, attached to ethyl group) |
| ~135 | C-1 (quaternary, attached to methyl group) |
| ~129 | C-2, C-6 (aromatic CH) |
| ~128 | C-3, C-5 (aromatic CH) |
| ~28 | -CH₂- (ethyl group) |
| ~21 | -CH₃ (toluene methyl group) |
| ~16 | -CH₃ (ethyl group) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, a liquid aromatic hydrocarbon, exhibits characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Strong | Aromatic C-H stretch[3][4] |
| 3000-2850 | Medium | Aliphatic C-H stretch[4] |
| 1600-1585 | Medium | Aromatic C=C ring stretch[3] |
| 1500-1400 | Medium | Aromatic C=C ring stretch[3] |
| 1470-1450 | Medium | C-H bend (alkanes)[5] |
| 900-675 | Strong | C-H out-of-plane bend (aromatics)[3][5] |
The pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. Electron ionization (EI) is a common technique for volatile organic compounds like this compound.[6]
| m/z | Relative Intensity | Assignment |
| 120 | Moderate | Molecular Ion [M]⁺ |
| 105 | 100% (Base Peak) | [M-CH₃]⁺ (loss of a methyl group) |
| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (phenyl ion) |
The fragmentation pattern is a characteristic fingerprint of the molecule. The base peak at m/z 105 corresponds to the stable benzylic carbocation formed by the loss of a methyl radical from the ethyl group. The peak at m/z 91 is the characteristic tropylium (B1234903) ion, common in the mass spectra of alkylbenzenes.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[7]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean vial.[7]
-
Gently vortex or sonicate the mixture to ensure complete dissolution.[7]
-
Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4.0 to 5.0 cm.[7][8]
-
Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[7]
Instrumental Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[7]
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[7]
-
Tune and match the probe to the nucleus of interest (¹H or ¹³C).[7]
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay, and initiate data collection.[7]
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FT-IR spectrometer are clean.
-
For liquid samples, one or two drops of this compound are sufficient.
-
If using salt plates, place a drop of the liquid on one plate and carefully place the second plate on top to create a thin film.
-
If using an ATR accessory, place a drop of the liquid directly onto the crystal.
Instrumental Setup and Data Acquisition:
-
Record a background spectrum of the empty cell or clean ATR crystal.
-
Place the prepared sample in the instrument's sample compartment.
-
Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
Mass Spectrometry (Electron Ionization)
Sample Introduction:
-
For a volatile liquid like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is common.
-
The sample is vaporized in the ion source of the mass spectrometer.[6]
Ionization and Analysis:
-
In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6]
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualizations
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Correlation of spectroscopic data to the molecular structure of this compound.
References
- 1. This compound(622-96-8) 1H NMR spectrum [chemicalbook.com]
- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Solubility of 4-Ethyltoluene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-ethyltoluene in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide presents solubility information for analogous aromatic hydrocarbons, namely toluene, ethylbenzene, and xylene, to provide a strong predictive framework. It also details standardized experimental protocols for determining solubility and outlines the underlying principles of solvent-solute interactions.
Core Concepts in Solubility
The solubility of a substance, in this case, this compound, in a particular solvent is governed by the principle of "like dissolves like." This adage refers to the similarity of intermolecular forces between the solute and solvent molecules. As an alkylbenzene, this compound is a nonpolar compound, characterized by a benzene (B151609) ring with methyl and ethyl substituents. Its solubility is therefore highest in solvents with similar nonpolar characteristics.
Key intermolecular forces at play include:
-
Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between nonpolar molecules like this compound and nonpolar solvents.
-
Dipole-Dipole Interactions: These occur between polar molecules. While this compound is largely nonpolar, a small dipole moment exists, allowing for weak interactions with polar solvents.
-
Hydrogen Bonding: This is a strong type of dipole-dipole interaction that this compound does not participate in as a hydrogen bond donor, but its aromatic ring can act as a very weak hydrogen bond acceptor.
Quantitative Solubility Data
The following tables summarize the qualitative and, where available, quantitative solubility of structurally similar aromatic hydrocarbons in various organic solvents.
Table 1: Solubility of Toluene in Common Organic Solvents [1][2][3]
| Solvent | Qualitative Solubility |
| Ethanol | Miscible |
| Benzene | Miscible |
| Diethyl Ether | Miscible |
| Acetone | Miscible |
| Chloroform | Miscible |
| Glacial Acetic Acid | Miscible |
| Carbon Disulfide | Miscible |
| Water | Insoluble |
Table 2: Solubility of Ethylbenzene in Common Organic Solvents [4]
| Solvent | Qualitative Solubility |
| Benzene | Highly Soluble |
| Ethanol | Highly Soluble |
| Hexane | Highly Soluble |
| Water | Practically Insoluble |
Table 3: Solubility of Xylene (Isomer Mixture) in Common Organic Solvents [5]
| Solvent | Qualitative Solubility |
| Absolute Alcohol | Miscible |
| Ether | Miscible |
| Many other organic liquids | Miscible |
| Water | Insoluble |
Experimental Protocols for Solubility Determination
Several established methods can be employed to quantitatively determine the solubility of this compound in organic solvents. The choice of method often depends on the physical state of the solute and the desired precision.
Gravimetric Method
This classical method is straightforward and relies on the direct measurement of mass.
Methodology:
-
Saturation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached and a saturated solution is formed.
-
Separation: The undissolved solute is separated from the saturated solution by filtration or centrifugation.
-
Solvent Evaporation: A precisely measured aliquot of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a fume hood or using a rotary evaporator).
-
Mass Determination: The container with the remaining solute (this compound) is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container.
-
Calculation: The solubility is then calculated and expressed in terms of grams of solute per 100 grams of solvent or moles of solute per liter of solvent.
Spectroscopic Method (UV-Vis)
This method is suitable for aromatic compounds like this compound that exhibit absorbance in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.
Methodology:
-
Calibration Curve: A series of standard solutions of this compound in the desired solvent are prepared at known concentrations. The UV-Vis absorbance of each standard is measured at a wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.
-
Saturated Solution Preparation: A saturated solution of this compound is prepared as described in the gravimetric method.
-
Dilution: A small, accurately measured volume of the clear saturated solution is diluted with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted solution is measured at the same λmax.
-
Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve. The concentration of the original saturated solution is then calculated by accounting for the dilution factor.
Chromatographic Method (Gas Chromatography - GC)
Gas chromatography is a highly sensitive and selective method for determining the concentration of volatile compounds like this compound.
Methodology:
-
Calibration Standards: A set of standard solutions of this compound in the chosen solvent are prepared at various known concentrations.
-
GC Analysis of Standards: A fixed volume of each standard solution is injected into the gas chromatograph. The area under the peak corresponding to this compound is recorded for each concentration. A calibration curve of peak area versus concentration is then constructed.
-
Saturated Solution Preparation: A saturated solution is prepared as previously described.
-
Sample Analysis: A known volume of the clear saturated solution is injected into the GC under the same conditions as the standards.
-
Concentration Determination: The peak area for this compound in the sample is measured, and the concentration is determined from the calibration curve.
Visualizing the Experimental Workflow
The general process for experimentally determining the solubility of this compound can be visualized as a logical workflow.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
- 1. Toluene - Wikipedia [en.wikipedia.org]
- 2. Toluene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Xylene - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermodynamic Properties of 4-Ethyltoluene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of 4-ethyltoluene and its isomers, 2-ethyltoluene and 3-ethyltoluene. Understanding these properties is crucial for a variety of applications, including reaction engineering, process design, and the development of structure-property relationships in medicinal chemistry. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations to illustrate fundamental concepts.
Core Thermodynamic Properties
The thermodynamic stability and behavior of the ethyltoluene isomers are dictated by their molecular structure. The position of the ethyl and methyl groups on the benzene (B151609) ring influences their electronic and steric environment, leading to differences in their thermodynamic properties.
Data Presentation
The following tables summarize the key thermodynamic properties for 2-ethyltoluene, 3-ethyltoluene, and this compound. The data has been compiled from various sources and represents the most reliable values currently available. It is important to note that values from different sources may have slight variations due to different experimental or computational methods.
Table 1: Enthalpy of Formation, Entropy, and Gibbs Free Energy of Formation for Ethyltoluene Isomers (Ideal Gas Phase at 298.15 K)
| Isomer | Chemical Structure | Standard Ideal Gas Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Ideal Gas Entropy (S°) (J/mol·K) | Standard Ideal Gas Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) |
| 2-Ethyltoluene | -18.7 ± 1.8 | 398.5 ± 4.2 | 111.4 | |
| 3-Ethyltoluene | -20.6 ± 1.8 | 405.4 ± 4.2 | 111.8 | |
| This compound | -21.4 ± 1.8 | 398.1 ± 4.2 | 110.9 |
Note: Gibbs Free Energy of Formation is calculated using the formula ΔGf° = ΔHf° - TΔSf°, where ΔSf° is the entropy of formation.
Table 2: Physical and Thermochemical Properties of Ethyltoluene Isomers
| Property | 2-Ethyltoluene | 3-Ethyltoluene | This compound |
| CAS Number | 611-14-3[1] | 620-14-4 | 622-96-8[2] |
| Molecular Formula | C₉H₁₂ | C₉H₁₂ | C₉H₁₂ |
| Molar Mass ( g/mol ) | 120.19 | 120.19 | 120.195[2] |
| Boiling Point (°C) | 164-165[1] | 158-159 | 162[2] |
| Density (g/mL at 25°C) | 0.887[1] | 0.865 | 0.861 |
| Standard Enthalpy of Combustion (liquid) (ΔHc°) (kJ/mol) | -5024.1 ± 1.7 | -5022.2 ± 1.7 | -5021.4 ± 1.7 |
| Ideal Gas Heat Capacity (Cp) (J/mol·K at 298.15 K) | 154.35 | 155.81 | 154.35 |
Experimental Protocols
The determination of thermodynamic properties relies on precise experimental techniques. Below are detailed methodologies for key experiments.
Determination of Enthalpy of Combustion using Bomb Calorimetry
The standard enthalpy of combustion is a fundamental thermochemical property from which the enthalpy of formation can be derived. Bomb calorimetry is the primary experimental technique for its determination.
Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess pure oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.
Apparatus:
-
Parr-type bomb calorimeter
-
High-precision thermometer (e.g., Beckmann thermometer or a digital thermometer with high resolution)
-
Pellet press
-
Fuse wire (e.g., nickel-chromium or platinum)
-
Oxygen cylinder with pressure regulator
-
Balance with high precision
Procedure:
-
Sample Preparation: A known mass (typically 0.7-1.0 g) of the ethyltoluene isomer is accurately weighed.[3] Liquid samples are typically encapsulated in a gelatin capsule of known heat of combustion.
-
Bomb Assembly: The sample is placed in the sample cup inside the bomb. A piece of fuse wire of known length and mass is connected to the electrodes, with the wire in contact with the sample.[4]
-
Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.[4][5]
-
Calorimeter Setup: The bomb is placed in the calorimeter bucket containing a known mass of water. The calorimeter is assembled, ensuring the stirrer and thermometer are correctly positioned.
-
Temperature Equilibration: The stirrer is started, and the initial temperature of the water is recorded at regular intervals until a constant rate of temperature change is observed.[3]
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Post-Ignition Temperature Measurement: The temperature of the water is recorded at regular intervals as it rises and then begins to cool.
-
Corrections: The final temperature rise is corrected for heat exchange with the surroundings. The heat contributions from the combustion of the fuse wire and any nitric acid formed from residual nitrogen are subtracted from the total heat released.
-
Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[3][6] The enthalpy of combustion of the ethyltoluene isomer is then calculated using the corrected temperature rise and the heat capacity of the calorimeter.
Determination of Heat Capacity using Adiabatic Calorimetry
Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance as a function of temperature.
Principle: A known amount of heat is supplied to the sample in a calorimeter that is thermally isolated from its surroundings. The resulting temperature increase is measured.
Apparatus:
-
Adiabatic calorimeter with a sample cell
-
Heater with a stable power supply
-
High-precision temperature sensor (e.g., platinum resistance thermometer)
-
Vacuum system to maintain an adiabatic shield
Procedure:
-
Sample Loading: A known mass of the ethyltoluene isomer is sealed in the sample cell.
-
Thermal Equilibration: The sample is cooled to the starting temperature of the measurement range.
-
Heating Periods: A precisely measured amount of electrical energy is supplied to the sample cell heater for a short period, causing a small increase in temperature.
-
Equilibration Periods: The energy input is stopped, and the sample is allowed to reach thermal equilibrium. The final temperature is recorded.
-
Data Acquisition: This process of heating and equilibration is repeated over the desired temperature range.
-
Calculation: The heat capacity at each temperature is calculated from the amount of heat supplied and the corresponding temperature rise.
Determination of Entropy
The standard entropy of a substance is determined from heat capacity measurements down to a very low temperature, ideally approaching absolute zero.
Principle: Based on the third law of thermodynamics, the entropy of a perfect crystal at absolute zero is zero.[7] The entropy at a given temperature is calculated by integrating the heat capacity divided by the temperature from 0 K to the desired temperature.
Procedure:
-
Low-Temperature Heat Capacity Measurement: The heat capacity of the solid phase of the ethyltoluene isomer is measured from a very low temperature (e.g., using a cryostat) up to its melting point using a technique like adiabatic calorimetry.
-
Enthalpy of Fusion Measurement: The enthalpy of fusion (melting) is measured at the melting point.
-
Liquid-Phase Heat Capacity Measurement: The heat capacity of the liquid phase is measured from the melting point to the desired temperature.
-
Entropy Calculation: The total entropy at a given temperature T is the sum of the entropy contributions from the solid phase, the phase transition (fusion), and the liquid phase:
-
S(T) = ∫0Tm (Cp,solid/T) dT + ΔHfus/Tm + ∫TmT (Cp,liquid/T) dT
-
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the thermodynamic properties of ethyltoluene isomers.
References
- 1. 2-Ethyltoluene 99 611-14-3 [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemistry.montana.edu [chemistry.montana.edu]
- 4. web.williams.edu [web.williams.edu]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. biopchem.education [biopchem.education]
- 7. Measuring Entropy and Entropy Changes – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
An In-depth Technical Guide on the Reactivity and Chemical Properties of 4-Ethyltoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyltoluene, also known by its IUPAC name 1-ethyl-4-methylbenzene, is an aromatic hydrocarbon with the chemical formula C₉H₁₂. It is a colorless liquid characterized by a benzene (B151609) ring substituted with a methyl group and an ethyl group at the para position. As one of the three isomers of ethyltoluene, it serves as a crucial intermediate in the synthesis of various organic compounds and polymers. Its primary industrial application is as a precursor to para-methylstyrene (4-vinyltoluene), a comonomer used in the production of specialty polystyrenes. Additionally, it finds use as a solvent in industrial processes and as an additive in gasoline. This document provides a comprehensive overview of the physical properties, synthesis, chemical reactivity, and experimental protocols related to this compound, tailored for professionals in research and development.
Physical and Chemical Properties
This compound is a colorless, flammable liquid with an aromatic odor. It is insoluble in water but miscible with common organic solvents. The key physical and chemical properties are summarized in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 120.19 g/mol | |
| Appearance | Colorless liquid | |
| Density | 0.861 g/cm³ at 20 °C | |
| Boiling Point | 162 °C | |
| Melting Point | -62 °C | |
| Flash Point | 43 °C (closed cup) | |
| Refractive Index | n20/D 1.495 | |
| Solubility in Water | 94.9 mg/L (experimental) | |
| Autoignition Temp. | 475 °C |
Table 2: Identifiers and Registry Information
| Identifier | Value | Reference(s) |
| IUPAC Name | 1-Ethyl-4-methylbenzene | |
| Synonyms | p-Ethyltoluene, 4-Methylethylbenzene | |
| CAS Number | 622-96-8 | |
| Chemical Formula | C₉H₁₂ | |
| SMILES | CCc1ccc(C)cc1 | |
| InChI Key | JRLPEMVDPFPYPJ-UHFFFAOYSA-N |
Synthesis of this compound
The primary industrial method for producing this compound is the Friedel-Crafts alkylation of toluene (B28343) with ethylene (B1197577). This reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or solid acid catalysts. While traditional methods produce a mixture of ortho, meta, and para isomers, modern processes often employ shape-selective modified zeolite catalysts, like H-ZSM-5, to achieve high selectivity (up to 98%) for the desired para-isomer.
Caption: Industrial synthesis of this compound via shape-selective alkylation.
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Alkylation
This protocol describes a lab-scale synthesis of this compound. Caution: This procedure involves corrosive and flammable materials. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
-
Materials:
-
Toluene (anhydrous, 100 mL, ~0.94 mol)
-
Aluminum chloride (anhydrous, 5 g, 37.5 mmol)
-
Chloroethane (B1197429) (25 g, ~0.39 mol) or Ethylene gas
-
Hydrochloric acid (1 M, 100 mL)
-
Saturated sodium bicarbonate solution (100 mL)
-
Saturated sodium chloride solution (brine, 100 mL)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether
-
-
Apparatus:
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
-
-
Procedure:
-
Set up the three-necked flask with the stirrer, reflux condenser, and dropping funnel in a fume hood. Ensure all glassware is dry.
-
Place anhydrous toluene (100 mL) in the flask and cool it to 0-5 °C using an ice bath.
-
Carefully add anhydrous aluminum chloride (5 g) in portions to the stirred toluene. The mixture may produce some HCl gas.
-
Slowly add chloroethane (25 g) from the dropping funnel to the reaction mixture over 30-45 minutes, maintaining the temperature below 10 °C. If using ethylene gas, bubble it through the mixture at a controlled rate.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly pouring the mixture over 200 g of crushed ice in a large beaker. Stir until the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of water, 100 mL of saturated NaHCO₃ solution, and finally 100 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (diethyl ether, if used for extraction) by rotary evaporation.
-
Purify the resulting crude product by fractional distillation, collecting the fraction boiling at approximately 162 °C. The product can be characterized by ¹H NMR and GC-MS to confirm purity and isomeric ratio.
-
Chemical Reactivity
The reactivity of this compound is dominated by its aromatic ring and the two alkyl substituents. The methyl and ethyl groups are electron-donating, activating the ring towards electrophilic aromatic substitution and directing incoming electrophiles to the ortho and para positions. Since the para position is blocked, substitution occurs at the positions ortho to the methyl and ethyl groups.
Electrophilic Aromatic Substitution (EAS)
This is the most significant class of reactions for this compound. The activating nature of the alkyl groups makes it more reactive than benzene.
-
Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) yields a mixture of 4-ethyl-2-nitrotoluene and 4-ethyl-3-nitrotoluene. The ratio of these isomers can be influenced by reaction conditions.
-
Halogenation: In the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃), this compound reacts with chlorine (Cl₂) or bromine (Br₂) to yield halo-substituted products, primarily at the positions ortho to the alkyl groups.
-
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group onto the ring.
-
Friedel-Crafts Acylation/Alkylation: The activated ring can undergo further acylation or alkylation, though steric hindrance and the presence of existing alkyl groups can influence the reaction's feasibility and regioselectivity.
Caption: General mechanism for Electrophilic Aromatic Substitution on this compound.
Table 3: Key Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents/Catalyst | Major Product(s) | Reference(s) |
| Nitration | HNO₃ / H₂SO₄ | 4-Ethyl-2-nitrotoluene & 4-Ethyl-3-nitrotoluene | |
| Halogenation | Cl₂ or Br₂ / Lewis Acid | 2-Chloro-4-ethyltoluene or 2-Bromo-4-ethyltoluene | |
| Sulfonation | Fuming H₂SO₄ | This compound-2-sulfonic acid |
Experimental Protocol: Nitration of this compound
This protocol is adapted from standard procedures for aromatic nitration. Caution: This reaction is highly exothermic and involves extremely corrosive acids. Strict temperature control is essential to prevent over-nitration and potential explosion hazards. Perform in a fume hood with appropriate PPE.
-
Materials:
-
This compound (12.0 g, 0.1 mol)
-
Concentrated Sulfuric Acid (~98%, 25 mL)
-
Concentrated Nitric Acid (~70%, 10 mL)
-
Ice
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Apparatus:
-
250 mL three-necked flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer
-
Ice-salt bath
-
-
Procedure:
-
In the 250 mL flask, place the concentrated sulfuric acid (25 mL) and cool the flask in an ice-salt bath to below 0 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (10 mL) to the cold, stirred sulfuric acid. Maintain the temperature below 10 °C throughout the addition.
-
Once the nitrating mixture is prepared and cooled to below 0 °C, add this compound (12.0 g) dropwise from the funnel over 30 minutes. It is critical to keep the internal temperature of the reaction mixture below 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes, then allow it to slowly warm to room temperature and stir for another hour.
-
Pour the reaction mixture slowly and carefully onto 200 g of crushed ice in a beaker, stirring continuously.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the ether extracts and wash them with water (100 mL), followed by 5% sodium bicarbonate solution (100 mL) until effervescence ceases, and then again with water (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the ether using a rotary evaporator.
-
The resulting crude oil is a mixture of nitrated isomers, which can be separated by column chromatography or fractional distillation under reduced pressure.
-
Side-Chain Reactivity
-
Oxidation: The alkyl side-chains can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Oxidation typically occurs at the benzylic position. Vigorous oxidation can cleave the ethyl group and oxidize the methyl group, ultimately yielding terephthalic acid. More controlled oxidation can yield products like 4-methylacetophenone or 4-ethylbenzoic acid.
-
Free Radical Halogenation: Under UV light or with a radical initiator (like AIBN), this compound can undergo free radical substitution at the benzylic positions of the ethyl and methyl groups. This leads to the formation of haloalkyl derivatives.
-
Dehydrogenation: A reaction of significant industrial importance is the catalytic dehydrogenation of this compound to produce 4-vinyltoluene (p-methylstyrene). This is typically performed at high temperatures over a metal oxide catalyst.
Caption: Key chemical transformations of this compound.
Applications in Research and Industry
The chemical properties of this compound make it a versatile compound with several key applications:
-
Polymer Synthesis: Its primary use is as a feedstock for the production of 4-vinyltoluene, a monomer used in specialty plastics, coatings, and resins.
-
Chemical Intermediate: It serves as a starting material for the synthesis of various fine chemicals, including pharmaceuticals, agrochemicals, and dyes, by leveraging the reactivity of its aromatic ring and alkyl side-chains.
-
Solvent: Due to its good solubility for organic compounds, it is used as a solvent in paints, inks, and cleaning agents.
-
Fuel Additive: It is used as an additive in gasoline to improve the octane (B31449) rating.
Toxicology and Safety Information
This compound is a flammable liquid and poses a moderate health hazard. It is a skin and eye irritant. Inhalation of vapors can cause respiratory irritation, and aspiration into the lungs if swallowed can cause severe damage.
Table 4: Safety and Toxicological Data
| Parameter | Value | Reference(s) |
| Flash Point | 43 °C (109.4 °F) - closed cup | |
| Hazard Statements | H226: Flammable liquid and vapor.H304: May be fatal if swallowed and enters airways. | |
| Precautionary Statements | P210, P301+P310, P331 | |
| LD₅₀ (Oral, Rat) | 4850 mg/kg | |
| Health Effects | Mild skin and eye irritant. |
An In-depth Technical Guide to the Environmental Fate of 4-Ethyltoluene
Introduction
4-Ethyltoluene (CAS No. 622-96-8), also known as p-ethyltoluene, is a colorless aromatic hydrocarbon with the chemical formula C₉H₁₂.[1][2] It is an isomer of ethyltoluene and finds application as a solvent in paints, coatings, and adhesives, and as an intermediate in the synthesis of other chemicals, including specialty polystyrenes and pharmaceuticals.[1][2] Given its use in various industrial processes, understanding the environmental fate and potential ecotoxicological effects of this compound is crucial for researchers, environmental scientists, and drug development professionals to conduct comprehensive risk assessments and develop sustainable practices. This guide provides a detailed overview of its physicochemical properties, environmental distribution, degradation pathways, and toxicological profile, supported by quantitative data and descriptions of relevant experimental protocols.
Physicochemical Properties
The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These parameters influence its distribution between air, water, and soil, as well as its potential for transport and bioaccumulation. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₂ | [3] |
| Molecular Weight | 120.19 g/mol | [4] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Melting Point | -62 °C | [3][5] |
| Boiling Point | 162 °C | [2][5] |
| Density | 0.861 g/mL at 25 °C | [2][5] |
| Vapor Pressure | 3.00 mmHg (at 25 °C) | [3][6] |
| Water Solubility | 94.9 mg/L (experimental) | [1][5] |
| Flash Point | 36 - 43 °C (closed cup) | [3][7] |
| Log P (Octanol-Water Partition Coeff.) | 3.63 |[8][9] |
Environmental Fate and Transport
The journey of this compound through the environment is dictated by processes such as volatilization, adsorption, and degradation. Its properties suggest it will partition between atmospheric, terrestrial, and, to a lesser extent, aquatic compartments.
References
- 1. Page loading... [guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-Ethyl-4-Methylbenzene | C9H12 | CID 12160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 622-96-8 [chemicalbook.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. This compound = 95.0 GC 622-96-8 [sigmaaldrich.com]
- 8. srd.nist.gov [srd.nist.gov]
- 9. This compound | SIELC Technologies [sielc.com]
4-ethyltoluene material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet for 4-Ethyltoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for this compound. The information is compiled from various safety data sheets to ensure a thorough understanding of the substance's properties and associated hazards. This document is intended for professionals in research, science, and drug development who may handle or be exposed to this chemical.
Chemical Identification
This compound is an aromatic hydrocarbon.[1] It is a colorless liquid with a sweet, aromatic odor.[2]
-
Synonyms: 1-Ethyl-4-methylbenzene, p-Ethyltoluene, 4-Methylethylbenzene[2][3][4]
-
CAS Number: 622-96-8[2]
-
Molecular Weight: 120.19 g/mol [1]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Appearance | Clear, colorless to slightly yellow liquid | [2][4][6] |
| Odor | Aromatic, sweet, toluene-like | [2][4] |
| Boiling Point | 161.7 °C to 162 °C | [5][6][7] |
| Melting Point | -62 °C | [4] |
| Flash Point | 36 °C to 43 °C (closed cup) | [1][5][8] |
| Density | 0.861 to 0.867 g/cm³ at 25 °C | [5][6][7] |
| Vapor Pressure | 2.93 to 3 mmHg at 25 °C | [4][5] |
| Vapor Density | 4.15 (air=1) | [4] |
| Water Solubility | 95 mg/L; Insoluble in water | [2][5][6] |
| Refractive Index | 1.495 to 1.498 at 20 °C | [5][8] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical.[3] The GHS classification is summarized below.
Hazard Statements:
-
H304: May be fatal if swallowed and enters airways.[8][9][10]
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
-
H335: May cause respiratory irritation.[10]
-
H336: May cause drowsiness or dizziness.[10]
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[9][10][11]
-
P240: Ground/bond container and receiving equipment.[9][10][11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[9][10]
-
P403+P235: Store in a well-ventilated place. Keep cool.[9][10]
Toxicological Information
The toxicological effects of this compound have been studied in animal models. It is considered to have low acute toxicity but can cause irritation and other health effects.
| Route of Exposure | Species | Value | Effect | Reference |
| Oral | Rat | LD50 = 4850 mg/kg | [3] | |
| Dermal | Rabbit | LD50 > 5000 mg/kg | [3] | |
| Inhalation | Rat | LC50 > 3900 ppm (6 h) | [3] | |
| Skin | Rabbit | - | Mild irritant | [8][12] |
| Eye | Rabbit | - | Mild irritant | [8][12] |
Chronic Effects: Long-term exposure may cause central nervous system depression.[4] A 13-week oral study in rats showed effects on mortality and clinical chemistry at 300 mg/kg/day, and male reproductive system effects at 900 mg/kg.[12]
Experimental Protocols
Detailed experimental protocols for determining the toxicological and physical properties of chemicals are standardized by organizations such as the OECD (Organisation for Economic Co-operation and Development) and ASTM International. The data presented in this guide are derived from studies that likely followed such established methodologies. For specific experimental details, researchers should refer to the primary literature or the full safety data sheets from the suppliers.
First-Aid Measures
The following diagram outlines the recommended first-aid procedures for different routes of exposure to this compound.
General Advice: Show the safety data sheet to the doctor in attendance.[9][10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[3][10] Aspiration may lead to pulmonary edema.[4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[3]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3]
-
Ingestion: Do NOT induce vomiting.[3][9][10] Call a physician or poison control center immediately.[3] If vomiting occurs naturally, have the victim lean forward.[3]
Fire-Fighting Measures
This compound is a flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3]
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, or foam.[3]
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
Specific Hazards: Containers may explode when heated.[3] Hazardous combustion products include carbon monoxide and carbon dioxide.[3]
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Handling and Storage
Handling:
-
Keep away from open flames, hot surfaces, and sources of ignition.[3][9]
-
Use spark-proof tools and explosion-proof equipment.[3]
-
Take precautionary measures against static discharges.[3][9]
-
Avoid contact with skin and eyes.[3] Do not breathe mist, vapors, or spray.[3]
-
Use only in a well-ventilated area.[10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][9]
-
Keep away from heat, sparks, and flame.[3]
-
Incompatible materials include strong oxidizing agents.[3]
Exposure Controls and Personal Protection
Engineering Controls:
-
Ensure adequate ventilation, especially in confined areas.[3]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
-
Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
| Component | ACGIH TLV | OSHA PEL | NIOSH IDLH |
| This compound | Not established | Not established | Not established |
Stability and Reactivity
-
Reactivity: Not reactive under normal conditions.
-
Chemical Stability: Stable under normal temperatures and pressures.[3][4]
-
Conditions to Avoid: Ignition sources, excess heat.[4]
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide.[3][4]
-
Hazardous Polymerization: Has not been reported.[4]
This guide is intended to provide key safety information. Always refer to the most current and complete safety data sheet from the supplier before handling this chemical.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 622-96-8 [chemicalbook.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. 4-乙基甲苯 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. This compound | 622-96-8 | TCI AMERICA [tcichemicals.com]
- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]
Quantum Chemical Insights into 4-Ethyltoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 4-ethyltoluene. Due to a lack of comprehensive published data for this compound itself, this document utilizes the closely related and well-studied molecule, toluene (B28343), as a representative model to illustrate the core principles and expected outcomes of such theoretical investigations. The methodologies discussed are directly applicable to the study of this compound and other alkylbenzenes. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage computational chemistry for molecular characterization.
Introduction
This compound is an aromatic hydrocarbon that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1] A thorough understanding of its molecular properties at the quantum level is crucial for predicting its reactivity, designing novel synthetic pathways, and understanding its potential biological interactions. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to determine molecular geometries, vibrational spectra, and electronic properties with high accuracy.[2]
This guide outlines the standard computational protocols for such investigations, presents representative data for the toluene molecule, and illustrates key workflows and conceptual frameworks through detailed diagrams.
Computational Methodology
The theoretical data presented herein for the representative toluene molecule is based on a widely accepted and robust computational protocol.
Protocol: Geometry Optimization and Vibrational Frequency Analysis
A standard and effective method for these calculations involves the use of Density Functional Theory (DFT).[3]
-
Software: A quantum chemistry software package such as Gaussian, GAMESS, or TURBOMOLE is employed.[3][4]
-
Method: The B3LYP hybrid functional is a common choice, offering a good balance between computational cost and accuracy for organic molecules.[5][6]
-
Basis Set: The 6-311++G(d,p) basis set is typically used, providing sufficient flexibility to accurately describe the electron distribution in molecules like toluene and this compound.[5][7]
-
Procedure:
-
Geometry Optimization: An initial guess of the molecular structure is optimized to find the coordinates corresponding to the lowest energy on the potential energy surface.[3]
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[3][4]
-
This level of theory has been shown to provide results that are in good agreement with experimental data for related molecules.[5]
Molecular Geometry
The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the molecule. For an alkylbenzene like this compound, the presence of the alkyl substituents is expected to cause minor distortions in the benzene (B151609) ring compared to the parent benzene molecule.
As a representative example, the key optimized geometric parameters for toluene, calculated at the B3LYP/6-311++G(d,p) level of theory, are presented in Table 1. Similar trends would be expected for this compound, with the ethyl group introducing its own characteristic bond lengths and angles.
Table 1: Selected Optimized Geometric Parameters for Toluene (Representative)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C-C (aromatic) | ~1.39 - 1.40 Å |
| C-C (ring-methyl) | ~1.51 Å | |
| C-H (aromatic) | ~1.08 Å | |
| C-H (methyl) | ~1.09 Å | |
| Bond Angles | C-C-C (aromatic) | ~118 - 121 ° |
| H-C-H (methyl) | ~108 ° |
Note: These are typical values for toluene and serve as an illustration. Specific values for this compound would require dedicated calculations.
Vibrational Spectroscopy
Vibrational frequency calculations are essential for predicting the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific normal mode of vibration. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
The calculated harmonic vibrational frequencies for toluene are presented in Table 2, along with their assignments to the characteristic motions of the molecule. The vibrational spectrum of this compound would exhibit similar features, with additional modes corresponding to the vibrations of the ethyl group.
Table 2: Calculated Harmonic Vibrational Frequencies for Toluene (Representative)
| Frequency (cm⁻¹) | Assignment |
| ~3100 - 3000 | Aromatic C-H Stretch |
| ~3000 - 2900 | Methyl C-H Stretch |
| ~1600 - 1450 | Aromatic C-C Stretch |
| ~1450 - 1350 | Methyl Bending |
| ~1200 - 1000 | In-plane C-H Bending |
| Below 1000 | Out-of-plane C-H Bending, Ring Deformations |
Note: These are representative frequencies for toluene. Experimental spectra of this compound are available for comparison. Scaling factors are often applied to calculated harmonic frequencies to better match experimental anharmonic values.[6]
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.
Table 3: Frontier Molecular Orbital Energies for Toluene (Representative)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 to -6.7 |
| LUMO | -0.1 to 0.2 |
| HOMO-LUMO Gap | ~6.1 to 6.9 |
Note: These values are typical for toluene as calculated by DFT methods. The exact values depend on the specific functional and basis set used. The presence of an ethyl group in this compound would be expected to slightly raise the HOMO energy and have a smaller effect on the LUMO, leading to a slightly smaller HOMO-LUMO gap compared to toluene.
Visualizations of Computational Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate the logical flow of the quantum chemical calculations described in this guide.
Caption: Computational workflow for determining molecular properties.
Caption: Frontier Molecular Orbital (HOMO-LUMO) concept diagram.
Conclusion
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
The Natural Occurrence of 4-Ethyltoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyltoluene, a substituted aromatic hydrocarbon, is recognized for its role as a volatile organic compound (VOC) in the chemical industry. While its synthetic production and industrial applications are well-documented, its natural occurrence is a subject of growing interest within the scientific community. Understanding the natural sources, biosynthesis, and analytical methodologies for this compound is crucial for researchers in fields ranging from chemical ecology to natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, detailing its presence in plants, outlining analytical protocols for its detection and quantification, and proposing a putative biosynthetic pathway.
Natural Occurrence of this compound
The presence of this compound as a natural volatile has been reported in a limited number of plant species. The primary documented sources are:
-
Cotton (Gossypium hirsutum): this compound has been identified as a component of the volatile emissions from cotton plants. These emissions can be influenced by various factors, including plant development and biotic or abiotic stress, such as herbivory.
-
Papaya (Carica papaya): This tropical fruit is another known natural source of this compound, where it contributes to the complex aroma profile of the fruit.
While the current body of literature confirms the presence of this compound in these species, there is a notable lack of quantitative data regarding its concentration in different plant tissues or under varying environmental conditions. Further research is required to establish the typical concentration ranges of this compound in these and potentially other natural sources.
Quantitative Data Summary
| Natural Source | Plant Part | Concentration Range (e.g., ng/g fresh weight) | Analytical Method | Reference |
| Gossypium hirsutum | Leaves/Bolls | Data not available | GC-MS | |
| Carica papaya | Fruit Pulp | Data not available | HS-SPME-GC-MS |
Experimental Protocols for the Analysis of this compound in Plant Matrices
The analysis of this compound from plant samples typically involves the extraction of volatile organic compounds followed by separation and identification, most commonly using gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction and pre-concentration of plant volatiles.
Detailed Methodology: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of this compound in plant tissues. Optimization of parameters such as fiber coating, extraction time, and temperature may be necessary for specific plant matrices.
1. Sample Preparation:
-
Collect fresh plant material (e.g., leaves, flowers, fruit pulp).
-
Accurately weigh a specific amount of the plant tissue (e.g., 1-5 g) and place it into a headspace vial (e.g., 20 mL).
-
For solid samples, grinding or maceration under liquid nitrogen can increase the surface area and improve volatile release.
-
Optionally, an internal standard (e.g., a deuterated analog of a related aromatic compound) can be added to the vial for quantitative analysis.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis, including aromatic hydrocarbons.
-
Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC (e.g., at 250 °C) for thermal desorption of the analytes onto the GC column.
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating aromatic hydrocarbons.
-
Oven Temperature Program: A typical program would start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280 °C) to elute the compounds.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: The mass spectrometer is typically operated in full scan mode to acquire mass spectra for compound identification. For targeted quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity.
-
4. Data Analysis:
-
Identification: Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard and by matching the mass spectrum to a library (e.g., NIST).
-
Quantification: For quantitative analysis, create a calibration curve using standard solutions of this compound of known concentrations. The peak area of this compound in the sample is then used to determine its concentration, often normalized by the peak area of the internal standard.
Proposed Biosynthetic Pathway of this compound in Plants
The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the known biosynthesis of other benzenoid and phenylpropanoid compounds, a putative pathway can be proposed. This pathway likely originates from the shikimate pathway, which is the central route for the biosynthesis of aromatic amino acids in plants and microorganisms.
The proposed pathway involves the following key stages:
-
Shikimate Pathway: The pathway begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, leading to the formation of chorismate.
-
Formation of Phenylalanine: Chorismate is converted to the aromatic amino acid L-phenylalanine.
-
Formation of Cinnamic Acid: Phenylalanine is deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid.
-
Side-Chain Shortening: The three-carbon side chain of cinnamic acid is shortened by two carbons to yield a benzoyl-CoA intermediate. This can occur via a β-oxidative or a non-β-oxidative pathway.
-
Formation of a Toluene (B28343) Precursor: The benzoyl-CoA is likely reduced and deoxygenated to form a toluene-like intermediate.
-
Enzymatic Alkylation: The final step is proposed to be an enzymatic alkylation of the toluene precursor, where an ethyl group is added to the aromatic ring at the para position. This step would be catalyzed by a specific alkyltransferase enzyme.
Further research, including isotopic labeling studies and the identification and characterization of the involved enzymes, is necessary to confirm this proposed pathway.
Visualizations
Experimental workflow for the analysis of this compound in plant samples.
Proposed biosynthetic pathway of this compound in plants.
Conclusion
The natural occurrence of this compound, though currently documented in only a few plant species, presents an intriguing area for future research. The development of robust and standardized analytical methods is essential for the accurate quantification of this compound in various natural matrices. Furthermore, the elucidation of its complete biosynthetic pathway will not only enhance our understanding of plant secondary metabolism but may also open avenues for the biotechnological production of this and other alkylated aromatic compounds. This technical guide serves as a foundational resource for scientists and researchers, providing the necessary background and methodological considerations to advance the study of naturally occurring this compound.
Methodological & Application
Application Notes and Protocols for 4-Ethyltoluene as a Solvent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyltoluene, also known as p-ethyltoluene, is an aromatic hydrocarbon with the chemical formula C₉H₁₂.[1][2] It is a colorless liquid that is insoluble in water but miscible with many common organic solvents.[3][4] Possessing physicochemical properties similar to toluene (B28343), this compound serves as a versatile compound in the chemical industry.[3] Its primary applications include its use as a fundamental raw material for chemical synthesis and as an organic solvent.[3] This document provides a detailed overview of the properties of this compound and explores its potential applications as a solvent in organic synthesis, drawing parallels with its close analog, toluene, due to the limited specific literature on its use in this context.
Physicochemical Properties
A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application in organic synthesis. The properties of this compound are summarized in the table below, providing a valuable reference for reaction design and optimization.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂ | [1] |
| Molecular Weight | 120.19 g/mol | [5] |
| Appearance | Colorless to slightly yellow liquid | [4][6] |
| Boiling Point | 162 °C | [6][7] |
| Density | 0.861 g/mL at 25 °C | [6][7] |
| Flash Point | 43 °C (closed cup) | [7] |
| Refractive Index (n20/D) | 1.495 | [6][7] |
| Water Solubility | Insoluble | [3][6] |
| Autoignition Temperature | 887 °F (475 °C) | [7] |
General Solvent Characteristics
This compound's aromatic nature and relatively low polarity make it a suitable solvent for a range of organic compounds and reactions.[3] Its higher boiling point compared to toluene (111 °C) can be advantageous for reactions requiring elevated temperatures. Like toluene, it is not merely an inert medium but can influence reaction rates, equilibria, and the stability of intermediates. Aromatic solvents are known to be suitable for reactions where a non-polar environment is preferred.[3]
Potential Applications in Organic Synthesis
While specific documented protocols for the use of this compound as a primary solvent in common organic reactions are scarce in academic literature, its similarity to toluene suggests its potential applicability in various transformations. Toluene is a widely used solvent in reactions such as Suzuki-Miyaura couplings, Heck reactions, and Grignard reactions. Given their structural and property similarities, this compound could potentially serve as a viable, higher-boiling alternative in these contexts.
Logical Relationship for Solvent Selection:
Caption: Logical workflow for considering this compound as a solvent alternative.
Experimental Protocols (Hypothetical)
Disclaimer: The following protocols are hypothetical and based on established procedures using toluene. They are intended as a starting point for researchers wishing to investigate the use of this compound as a solvent. Optimization of reaction conditions will be necessary.
Hypothetical Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis. Aromatic solvents like toluene are commonly employed.
Reaction Scheme:
Ar¹-X + Ar²-B(OH)₂ --[Pd catalyst, Base, Solvent]--> Ar¹-Ar²
Materials:
-
Aryl halide (Ar¹-X)
-
Arylboronic acid (Ar²-B(OH)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
This compound (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous this compound (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. The higher boiling point of this compound may allow for higher reaction temperatures compared to toluene.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow for a Hypothetical Suzuki-Miyaura Reaction:
Caption: General workflow for a hypothetical cross-coupling reaction using this compound.
Safety and Handling
This compound is a flammable liquid and vapor.[7] It may be fatal if swallowed and enters airways.[1] It is crucial to handle this solvent in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from sources of ignition.[7]
Conclusion
This compound presents itself as a potential higher-boiling point alternative to toluene in various organic synthesis applications due to their similar physicochemical properties. While its use as an intermediate in the production of polymers is well-established, its application as a primary solvent in academic organic synthesis is not widely documented. The hypothetical protocols provided herein serve as a foundation for further investigation into the utility of this compound as a solvent. Researchers are encouraged to perform thorough optimization and safety assessments when exploring its use in novel synthetic methodologies. Its good solubility for organic compounds, chemical stability, and miscibility with other organic solvents make it a promising candidate for expanding the toolkit of solvents available to the synthetic chemist.[3]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. CAS 622-96-8: p-Ethyltoluene | CymitQuimica [cymitquimica.com]
- 5. This compound - CAS:622-96-8 - Sunway Pharm Ltd [3wpharm.com]
- 6. This compound | 622-96-8 [chemicalbook.com]
- 7. This compound = 95.0 GC 622-96-8 [sigmaaldrich.com]
Application Notes and Protocols for the Quantitative Analysis of 4-Ethyltoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyltoluene, an aromatic hydrocarbon, is a compound of interest in various fields, including environmental monitoring, industrial hygiene, and as a potential impurity or metabolite in pharmaceutical products. Accurate and precise quantification of this compound is crucial for safety assessment, quality control, and research purposes. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).
Analytical Methods Overview
The choice of analytical method for this compound quantification depends on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method, particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. Sample introduction techniques such as Headspace (HS) and Purge and Trap (P&T) are often employed to enhance sensitivity and reduce matrix interference, making GC-MS the preferred method for trace-level analysis in complex matrices like environmental or biological samples.
-
High-Performance Liquid Chromatography (HPLC) offers a versatile and robust alternative for the analysis of this compound, especially in liquid samples where the concentration is relatively higher. Coupled with a Diode Array Detector (DAD), HPLC provides good selectivity and quantitative performance.
Quantitative Data Summary
The following tables summarize the typical quantitative performance data for the analytical methods described. It is important to note that performance characteristics can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Headspace (HS) GC-MS | Purge and Trap (P&T) GC-MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/L (in water) | 0.05 - 0.5 µg/L (in water) |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L (in water) | 0.2 - 2 µg/L (in water) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Recovery | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 15% | < 10% |
| Reporting Limit (Air) | 0.50 µg/m³[1] | N/A |
*Note: LOD and LOQ values for water are based on data for structurally similar compounds like ethylbenzene (B125841) and xylenes, as direct validated data for this compound was not available in the cited literature.
Table 2: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
| Parameter | Reverse-Phase HPLC-DAD |
| Limit of Detection (LOD) | 5 - 20 µg/L |
| Limit of Quantification (LOQ) | 20 - 70 µg/L |
| Linearity (R²) | > 0.995 |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 5% |
*Note: LOD and LOQ values are based on data for structurally similar BTEX compounds analyzed by HPLC-DAD, as direct validated data for this compound was not available in the cited literature.[2][3]
Experimental Protocols
Protocol 1: Quantification of this compound by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol is suitable for the analysis of this compound in aqueous and solid matrices.
1. Sample Preparation
-
Aqueous Samples: Accurately transfer 5-10 mL of the liquid sample into a 20 mL headspace vial.
-
Solid Samples: Accurately weigh 1-2 g of the homogenized solid sample into a 20 mL headspace vial and add a known volume of a suitable solvent (e.g., methanol) to dissolve the analyte.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., deuterated this compound or a structurally similar compound not present in the sample).
-
Seal the vial immediately with a PTFE/silicone septum and an aluminum cap.
2. HS-GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Headspace Autosampler: Agilent 7697A or equivalent.
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
HS Conditions:
-
Oven Temperature: 80 - 100 °C
-
Loop Temperature: 90 - 110 °C
-
Transfer Line Temperature: 100 - 120 °C
-
Vial Equilibration Time: 15 - 30 min
-
Injection Volume: 1 mL
-
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 min
-
Ramp: 10 °C/min to 220 °C
-
Hold: 2 min
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 105, 120, 91).
-
3. Calibration and Quantification
-
Prepare a series of calibration standards in the appropriate matrix (e.g., blank water or solvent) spanning the expected concentration range of the samples.
-
Analyze the calibration standards and samples under the same conditions.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This protocol is suitable for the analysis of this compound in liquid samples.
1. Sample Preparation
-
Filter the liquid sample through a 0.45 µm syringe filter to remove any particulate matter.
-
If necessary, dilute the sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step may be required.
2. HPLC-DAD Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector.
-
Column: Newcrom R1 column (4.6 x 150 mm, 5 µm) or equivalent C18 column.[1][4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.[1][4] For MS compatibility, 0.1% formic acid can be used instead of phosphoric acid.[1][4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: 30 °C.
-
DAD Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound (approximately 210 nm and 265 nm). A wavelength of 210 nm is often used for higher sensitivity.
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Analyze the calibration standards and samples under the same chromatographic conditions.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
References
Application Note: Analysis of 4-Ethyltoluene by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
4-Ethyltoluene is an aromatic hydrocarbon of interest in various fields, including environmental monitoring, industrial chemical synthesis, and toxicology. As one of the three isomers of ethyltoluene, its accurate identification and quantification are crucial. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile organic compounds (VOCs) such as this compound. This application note provides a detailed protocol for the analysis of this compound in a solvent matrix using GC-MS.
Principle
The methodology involves the separation of this compound from other sample components using a gas chromatograph, followed by detection and identification using a mass spectrometer. The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio (m/z) of the fragments, provides a unique fingerprint for the identification of this compound. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
Instrumentation and Materials
-
Gas Chromatograph-Mass Spectrometer (GC-MS): An Agilent 6890 GC coupled with a 5973N MS detector, or equivalent.
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium (99.999% purity).
-
Solvent: Methanol (B129727) or Dichloromethane (B109758) (GC grade).
-
Standard: this compound (≥99% purity).
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Microsyringe: For sample and standard preparation.
Experimental Protocols
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to generate a calibration curve.
Sample Preparation
-
Liquid Samples: If the sample is a liquid, dilute it with methanol or dichloromethane to a concentration expected to be within the calibration range.
-
Solid Samples (e.g., soil, polymer):
-
Weigh 1 g of the homogenized sample into a vial.
-
Add 5 mL of methanol or dichloromethane.
-
Vortex for 2 minutes and then sonicate for 10 minutes.
-
Allow the solid particles to settle.
-
Transfer the supernatant to a clean vial for GC-MS analysis.
-
GC-MS Instrumental Parameters
The following table summarizes the recommended GC-MS operating conditions for the analysis of this compound.
| Parameter | Setting |
| GC System | Agilent 6890 or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 50°C, hold for 2 minutes |
| Ramp Rate | 10°C/min |
| Final Temperature | 250°C, hold for 5 minutes |
| MS System | Agilent 5973N or equivalent |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) and/or SIM |
| SIM Ions | 105, 120, 91, 77 |
Data Presentation
Quantitative Data Summary
The following table presents the expected retention time and characteristic mass spectral data for this compound under the specified conditions.
| Compound | Retention Time (min) | Molecular Ion (m/z) | Base Peak (m/z) | Other Major Fragments (m/z) |
| This compound | ~ 9.5 | 120 | 105 | 91, 77, 79, 51 |
Note: Retention times can vary slightly depending on the specific instrument, column condition, and other factors.
Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak at m/z 120 and a base peak at m/z 105, which corresponds to the loss of a methyl group ([M-15]+). Other significant fragments are observed at m/z 91 (tropylium ion) and 77 (phenyl cation).[1][2]
Mandatory Visualization
Caption: Workflow for the GC/MS analysis of this compound.
Conclusion
This application note outlines a reliable and robust method for the qualitative and quantitative analysis of this compound using GC-MS. The provided experimental protocol and instrumental parameters can be readily implemented in a laboratory setting for the routine analysis of this compound in various matrices. For enhanced sensitivity, particularly at trace levels, the use of Selected Ion Monitoring (SIM) mode is recommended.[3] The method can be adapted for the analysis of other ethyltoluene isomers and related aromatic hydrocarbons.
References
high-performance liquid chromatography (HPLC) method for 4-ethyltoluene separation
These application notes provide a detailed protocol for the separation and quantification of 4-ethyltoluene using High-Performance Liquid Chromatography (HPLC). This method is designed for researchers, scientists, and professionals in drug development and analytical chemistry.
Introduction
This compound is an aromatic hydrocarbon used in the synthesis of specialty polystyrenes and as an intermediate in the production of various organic compounds.[1] Accurate and reliable quantification of this compound is crucial for quality control and research purposes. This document outlines a robust reverse-phase HPLC (RP-HPLC) method for its separation and analysis.
Principle of the Method
The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an organic solvent and water.[2] this compound, being a relatively nonpolar compound, is retained by the stationary phase. It is then eluted by a mobile phase of appropriate organic strength. Detection is achieved using a UV detector, as aromatic hydrocarbons absorb UV light. A common wavelength for the detection of such compounds is 254 nm.[3][4]
Experimental Protocol
This protocol provides the necessary steps and conditions for the HPLC analysis of this compound.
3.1. Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column is recommended. A typical dimension is 4.6 mm x 150 mm with 5 µm particle size.
-
Chemicals and Reagents:
-
This compound standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (B129727) (HPLC grade, for sample preparation)
-
Phosphoric acid or Formic acid (optional, for mobile phase modification)
-
3.2. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
3.3. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to generate a calibration curve.
3.4. Sample Preparation
The sample preparation will depend on the matrix. For a simple solution, dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances. A general guideline for a liquid sample is to dilute it with methanol and filter it through a 0.45 µm syringe filter before injection.
3.5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) and then store it in 100% acetonitrile.
Data Presentation and Expected Results
The primary quantitative data obtained from the HPLC analysis are the retention time and peak area.
Table of Expected Quantitative Data (Illustrative)
| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Peak Asymmetry (Tf) |
| This compound | ~ 5.8 | (Varies with concentration) | 1.0 - 1.5 |
Note: The exact retention time will vary depending on the specific HPLC system, column, and precise mobile phase composition. The retention time for ethylbenzene, a similar compound, on a C18 column with a methanol:water mobile phase is a useful reference.[5] The peak area is directly proportional to the concentration of this compound and is used for quantification.
A calibration curve should be generated by plotting the peak area versus the concentration of the standard solutions. The concentration of this compound in the sample can then be determined from this curve.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC method for this compound analysis.
References
Application Notes and Protocols for the Derivatization of 4-Ethyltoluene for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyltoluene is a volatile organic compound (VOC) that can be analyzed by various chromatographic techniques. For gas chromatography (GC) analysis, particularly when coupled with mass spectrometry (GC-MS), derivatization is often employed to improve the analytical performance for certain analytes. However, this compound, as a hydrocarbon, lacks the typical functional groups (e.g., -OH, -COOH, -NH2) that are readily derivatized.
This application note describes a two-step derivatization strategy for the analysis of this compound. The process involves an initial chemical modification to introduce a functional group, followed by a derivatization reaction to enhance its suitability for GC-MS analysis. This methodology allows for improved chromatographic peak shape, increased volatility of the analyte, and enhanced sensitivity.
The described method consists of:
-
Oxidation: The ethyl group of this compound is oxidized to a carboxylic acid functional group, converting it to 4-ethylbenzoic acid.
-
Esterification: The resulting 4-ethylbenzoic acid is then derivatized to its methyl ester, which is more volatile and less polar, making it ideal for GC-MS analysis.
Data Presentation
Table 1: Physicochemical Properties of this compound and its Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | C₉H₁₂ | 120.19 | 162 | Nonpolar |
| 4-Ethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | 269 | Polar |
| Methyl 4-ethylbenzoate (B1233868) | C₁₀H₁₂O₂ | 164.20 | 227 | Less Polar |
Table 2: Comparison of Analytical Parameters Before and After Derivatization
| Analyte | Derivatization Method | Expected GC Peak Shape | Expected MS Sensitivity |
| This compound | None | Good | Moderate |
| 4-Ethylbenzoic Acid | None | Poor (tailing) | Low |
| Methyl 4-ethylbenzoate | Esterification | Excellent (sharp, symmetric) | High |
Experimental Protocols
Step 1: Oxidation of this compound to 4-Ethylbenzoic Acid
This protocol describes the oxidation of the ethyl side chain of this compound to a carboxylic acid using potassium permanganate (B83412). Alkyl groups attached to a benzene (B151609) ring are readily oxidized by strong oxidizing agents like KMnO₄ to form a carboxylic acid.[1][2][3][4]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sulfuric acid (H₂SO₄), dilute solution
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, add 10 mmol of this compound.
-
Prepare a solution of 30 mmol of potassium permanganate and 10 mmol of sodium carbonate in 100 mL of distilled water.
-
Add the potassium permanganate solution to the round-bottom flask containing this compound.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The purple color of the permanganate will gradually disappear and a brown precipitate of manganese dioxide (MnO₂) will form.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Transfer the filtrate to a beaker and acidify with dilute sulfuric acid until the pH is approximately 2.
-
A white precipitate of 4-ethylbenzoic acid will form.
-
Collect the 4-ethylbenzoic acid by vacuum filtration and wash with cold distilled water.
-
Dry the product under vacuum.
Step 2: Esterification of 4-Ethylbenzoic Acid to Methyl 4-ethylbenzoate
This protocol details the conversion of 4-ethylbenzoic acid to its methyl ester using methanol (B129727) with an acid catalyst. Esterification is a common alkylation method for derivatizing carboxylic acids for GC analysis.[5][6]
Materials:
-
4-Ethylbenzoic acid (from Step 1)
-
Methanol (anhydrous)
-
Boron trifluoride-methanol solution (BF₃-MeOH, 14% w/v) or concentrated sulfuric acid
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Hexane (B92381) or diethyl ether
-
Reaction vial with a screw cap
-
Heating block or water bath
Procedure:
-
Place approximately 10 mg of the dried 4-ethylbenzoic acid into a reaction vial.
-
Add 1 mL of anhydrous methanol to the vial.
-
Add 200 µL of boron trifluoride-methanol solution (or 2-3 drops of concentrated sulfuric acid) as a catalyst.
-
Securely cap the vial and heat the mixture at 60-70°C for 30 minutes in a heating block or water bath.
-
Cool the reaction mixture to room temperature.
-
Add 2 mL of distilled water and 1 mL of hexane (or diethyl ether) to the vial.
-
Vortex the mixture for 1 minute to extract the methyl 4-ethylbenzoate into the organic layer.
-
Carefully transfer the upper organic layer to a clean vial.
-
Wash the organic layer with 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over a small amount of anhydrous sodium sulfate.
-
The resulting solution containing methyl 4-ethylbenzoate is ready for GC-MS analysis.
Visualization of Workflows and Reactions
Overall Experimental Workflow
Caption: Workflow for the derivatization of this compound.
Chemical Reactions
Caption: Chemical reactions for derivatization.
References
- 1. organicchemistryguide.com [organicchemistryguide.com]
- 2. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic chemistry - Mechanism of arene side chain oxidation by permanganate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gcms.cz [gcms.cz]
Application Notes and Protocols: 4-Ethyltoluene as an Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-ethyltoluene as a versatile intermediate in the synthesis of pharmaceutical compounds. The primary focus is on the synthesis of a structural analog of the non-steroidal anti-inflammatory drug (NSAID) Tolmetin, demonstrating the practical application of this compound in drug discovery and development.
Introduction
This compound is an aromatic hydrocarbon that serves as a valuable building block in organic synthesis due to the presence of both an ethyl and a methyl group on the benzene (B151609) ring.[1][2] These functional groups offer multiple sites for chemical modification, making this compound a versatile precursor for various active pharmaceutical ingredients (APIs).[3] This document outlines the synthetic pathway from this compound to a key intermediate, 4-ethylbenzoyl chloride, and its subsequent use in the synthesis of a Tolmetin analog.
Synthesis of a Tolmetin Analog from this compound
The synthesis of 2-(1-methyl-5-(4-ethylbenzoyl)-1H-pyrrol-2-yl)acetic acid, an analog of Tolmetin, from this compound is a multi-step process that highlights several key organic transformations. The overall synthetic scheme is presented below.
Overall Synthesis Pathway
Caption: Synthetic pathway from this compound to a Tolmetin analog.
Experimental Protocols
Protocol 1: Oxidation of this compound to 4-Ethylbenzoic Acid
This protocol describes the oxidation of the methyl group of this compound to a carboxylic acid using potassium permanganate (B83412). This reaction is a common method for the synthesis of benzoic acid derivatives.[4][5]
Reaction Workflow
Caption: Workflow for the oxidation of this compound.
Materials:
-
This compound (C₉H₁₂)
-
Potassium permanganate (KMnO₄)
-
Water (H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (optional)
-
Toluene
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), potassium permanganate (2.0 eq), and water.
-
Heat the mixture to reflux with vigorous stirring for 1.5 to 4 hours, or until the purple color of the permanganate has disappeared.[6]
-
If the purple color persists, add a small amount of sodium bisulfite until the solution becomes colorless.
-
While hot, filter the reaction mixture by vacuum filtration to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.
-
Combine the filtrates and cool to room temperature.
-
Slowly acidify the filtrate with concentrated hydrochloric acid with stirring until the precipitation of 4-ethylbenzoic acid is complete.
-
Collect the white precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from toluene to yield pure 4-ethylbenzoic acid.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles (Relative) | Purity (%) | Yield (%) |
| This compound | 120.19 | 1.0 | >95 | - |
| Potassium Permanganate | 158.03 | 2.0 | - | - |
| 4-Ethylbenzoic Acid | 150.17 | - | >98 | 70-80 |
Note: Yields are estimates based on similar reported oxidations and may require optimization.
Protocol 2: Synthesis of 4-Ethylbenzoyl Chloride
This protocol details the conversion of 4-ethylbenzoic acid to its corresponding acid chloride using thionyl chloride.[7][8]
Reaction Workflow
Caption: Workflow for the synthesis of 4-ethylbenzoyl chloride.
Materials:
-
4-Ethylbenzoic acid (C₉H₁₀O₂)
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a trap, add 4-ethylbenzoic acid (1.0 eq).
-
Carefully add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF.
-
Heat the reaction mixture to reflux for 4 hours. The evolution of SO₂ and HCl gas should be observed.[9]
-
After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure.
-
Purify the resulting 4-ethylbenzoyl chloride by distillation under reduced pressure.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles (Relative) | Purity (%) | Yield (%) |
| 4-Ethylbenzoic Acid | 150.17 | 1.0 | >98 | - |
| Thionyl Chloride | 118.97 | 2.0-3.0 | - | - |
| 4-Ethylbenzoyl Chloride | 168.62 | - | >97 | >90 |
Note: Yields are estimates based on similar reported reactions and may require optimization.[10]
Protocol 3: Synthesis of 2-(1-methyl-5-(4-ethylbenzoyl)-1H-pyrrol-2-yl)acetic acid (Tolmetin Analog)
This protocol describes the Friedel-Crafts acylation of a pyrrole (B145914) derivative with 4-ethylbenzoyl chloride, followed by hydrolysis to yield the final Tolmetin analog. The procedure is adapted from the synthesis of Tolmetin.[11]
Reaction Workflow
Caption: Workflow for the synthesis of the Tolmetin analog.
Materials:
-
Methyl (1-methyl-1H-pyrrol-2-yl)acetate
-
4-Ethylbenzoyl chloride (C₉H₉ClO)
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
-
Toluene
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Friedel-Crafts Acylation: a. In a round-bottomed flask, dissolve methyl (1-methyl-1H-pyrrol-2-yl)acetate (1.0 eq) in toluene. b. Add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (15 mol %).[11] c. Add 4-ethylbenzoyl chloride (1.2 eq) to the mixture. d. Heat the reaction mixture to reflux for 4 hours.[11] e. Monitor the reaction progress by TLC or GC-MS.
-
Hydrolysis: a. After the acylation is complete, cool the reaction mixture. b. Add an aqueous solution of sodium hydroxide (e.g., 2 M) to the reaction mixture. c. Heat the mixture to reflux to hydrolyze the methyl ester. d. Monitor the hydrolysis by TLC until the starting ester is consumed.
-
Work-up and Purification: a. Cool the reaction mixture and separate the aqueous and organic layers. b. Wash the aqueous layer with an organic solvent to remove any unreacted starting materials. c. Acidify the aqueous layer with hydrochloric acid to precipitate the product. d. Extract the product into an organic solvent like ethyl acetate. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by recrystallization to obtain 2-(1-methyl-5-(4-ethylbenzoyl)-1H-pyrrol-2-yl)acetic acid.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles (Relative) | Purity (%) | Yield (%) |
| Methyl (1-methyl-1H-pyrrol-2-yl)acetate | 155.18 | 1.0 | >98 | - |
| 4-Ethylbenzoyl Chloride | 168.62 | 1.2 | >97 | - |
| 2-(1-methyl-5-(4-ethylbenzoyl)-1H-pyrrol-2-yl)acetic acid | 285.33 | - | >98 | ~78 (overall from pyrrole ester)[11] |
Note: The yield is based on the reported synthesis of Tolmetin and may vary for the ethyl analog.[11]
Discussion on the Synthesis of Ibuprofen from this compound
The industrial synthesis of Ibuprofen typically starts from isobutylbenzene (B155976), which undergoes Friedel-Crafts acylation followed by a series of transformations.[12] A direct and efficient synthetic route from this compound to isobutylbenzene is not well-established in the literature. Potential synthetic pathways would likely involve multiple steps, such as:
-
Side-chain halogenation and subsequent alkylation: This would involve radical bromination of the ethyl group followed by a Grignard reaction, which can be low-yielding and produce side products.
-
Rearrangement reactions: Isomerization of the ethyl group to an isobutyl group is not a straightforward transformation.
Due to these synthetic challenges, this compound is not considered a primary or economically viable starting material for the large-scale production of Ibuprofen.
Logical Relationship for Ibuprofen Synthesis
References
- 1. 4-乙基甲苯 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-Ethyl-4-Methylbenzene | C9H12 | CID 12160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. webqc.org [webqc.org]
- 4. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
Application Notes and Protocols for the Use of 4-Ethyltoluene in Agrochemical Production
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-ethyltoluene as a starting material in the synthesis of agrochemicals. The focus is on the multi-step synthesis of the insecticide Etofenprox, illustrating a practical application of this compound derivatives in the agrochemical industry. All quantitative data is summarized in structured tables, and experimental protocols for key reactions are provided. Visual diagrams of the synthesis pathway and experimental workflows are included for enhanced clarity.
Introduction
This compound is a readily available aromatic hydrocarbon that serves as a versatile precursor in the synthesis of various fine chemicals, including active ingredients for the agrochemical sector.[1][2][3][4] Its chemical structure allows for various modifications, making it a valuable building block for complex molecules with desired biological activities. This document outlines the synthetic route from this compound to the non-ester pyrethroid insecticide, Etofenprox.
Synthesis of Etofenprox from this compound: An Overview
The overall synthetic pathway from this compound to Etofenprox is a multi-step process that involves the initial conversion of this compound to a key intermediate, 2-(4-ethoxyphenyl)-2-methylpropan-1-ol. This intermediate is then condensed with 3-phenoxybenzyl chloride to yield the final product, Etofenprox.
The key stages of the synthesis are:
-
Conversion of this compound to 4-Ethylphenol (B45693): This is achieved through sulfonation of the aromatic ring followed by alkaline fusion.
-
Etherification of 4-Ethylphenol to 4-Ethoxytoluene: A Williamson ether synthesis is employed for this step.
-
Acylation of 4-Ethoxytoluene: A Friedel-Crafts acylation introduces a carbonyl group, a crucial functionality for subsequent transformations.
-
Formation of the Propanol Side Chain: A series of reactions to build the 2-methylpropan-1-ol side chain on the aromatic ring.
-
Reduction to 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol: The carbonyl group is reduced to the corresponding alcohol.
-
Condensation to Etofenprox: The final step involves the reaction of the alcohol intermediate with 3-phenoxybenzyl chloride.
Experimental Protocols and Data
Step 1: Synthesis of 4-Ethylphenol from this compound
This process involves the sulfonation of this compound, followed by alkaline fusion of the resulting sulfonic acid.[5]
Reaction Scheme:
-
EtC₆H₅ + SO₃ → EtC₆H₄SO₃H
-
EtC₆H₄SO₃H + NaOH → EtC₆H₄ONa + NaHSO₃
-
EtC₆H₄ONa + H⁺ → EtC₆H₄OH + Na⁺
Experimental Protocol:
-
Sulfonation: Carefully react this compound with fuming sulfuric acid (oleum) to introduce the sulfonic acid group at the para position. The reaction temperature should be carefully controlled to avoid side reactions.
-
Alkaline Fusion: The resulting 4-ethylphenylsulfonic acid is added to molten sodium hydroxide (B78521). This high-temperature reaction cleaves the sulfonic acid group and replaces it with a hydroxyl group.
-
Acidification: The reaction mixture is cooled and then acidified (e.g., with HCl) to protonate the phenoxide and precipitate the 4-ethylphenol.
-
Purification: The crude 4-ethylphenol can be purified by distillation or recrystallization.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Fuming sulfuric acid, Sodium hydroxide |
| Reaction Temperature | Sulfonation: 100-120 °C; Alkaline Fusion: 300-350 °C |
| Typical Yield | 70-80% |
Step 2: Synthesis of 4-Ethoxytoluene from 4-Ethylphenol (Williamson Ether Synthesis)
This reaction involves the deprotonation of 4-ethylphenol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.[6][7]
Experimental Protocol:
-
Deprotonation: Dissolve 4-ethylphenol in a suitable solvent (e.g., ethanol) and add a strong base like sodium hydroxide to form the sodium 4-ethylphenoxide.
-
Alkylation: Add an ethylating agent, such as ethyl bromide or diethyl sulfate, to the reaction mixture.
-
Reaction: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with a dilute base solution and then with water, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-Ethylphenol |
| Key Reagents | Sodium hydroxide, Ethyl bromide |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Step 3 & 4: Synthesis of 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester from 4-Ethoxytoluene
This part of the synthesis involves a Friedel-Crafts acylation to introduce an acyl group, followed by reactions to build the desired side chain. One possible route involves the acylation with isobutyryl chloride, followed by further modifications.
Experimental Protocol (Friedel-Crafts Acylation):
-
Catalyst Suspension: Suspend a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a dry, inert solvent (e.g., dichloromethane) at low temperature (0-5 °C).
-
Acyl Chloride Addition: Slowly add isobutyryl chloride to the suspension.
-
Substrate Addition: Add 4-ethoxytoluene dropwise to the reaction mixture while maintaining the low temperature.
-
Reaction: Allow the reaction to proceed at room temperature for several hours.
-
Work-up: Quench the reaction by carefully pouring the mixture into ice-water. Separate the organic layer, wash it with a dilute acid, a base solution, and brine.
-
Purification: Dry the organic layer and remove the solvent. The resulting ketone can be purified by vacuum distillation or chromatography.
Quantitative Data (Friedel-Crafts Acylation):
| Parameter | Value |
| Starting Material | 4-Ethoxytoluene |
| Key Reagents | Isobutyryl chloride, Aluminum chloride |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to room temperature |
| Typical Yield | 80-90% |
Further steps to convert the resulting ketone to the ethyl ester of 2-(4-ethoxyphenyl)-2-methylpropionic acid involve more complex organic transformations that are beyond the scope of this general protocol but can be found in specialized literature.
Step 5: Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol
This step involves the reduction of the ester intermediate to the corresponding primary alcohol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester in ethanol.
-
Reagent Addition: Add potassium borohydride (B1222165) and lithium chloride to the solution.
-
Reaction: Heat the mixture to 60°C and maintain this temperature for 3-8 hours, monitoring the reaction by TLC or GC.[8]
-
Work-up: After the reaction is complete, cool the mixture and add water. Extract the product with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.[8] Further purification can be achieved by column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester | [8] |
| Key Reagents | Potassium Borohydride (KBH₄), Lithium Chloride (LiCl) | [8] |
| Solvent | Ethanol | [8] |
| Reaction Temperature | 30-85 °C | [8] |
| Reaction Time | 3-8 hours | [8] |
| Typical Yield | 80-90% | [8] |
Step 6: Synthesis of Etofenprox
The final step is the condensation of the alcohol intermediate with 3-phenoxybenzyl chloride.[9]
Experimental Protocol:
-
Reaction Setup: In a suitable solvent like acetonitrile, dissolve 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
-
Reagent Addition: Add a base (e.g., sodium hydride) to deprotonate the alcohol, followed by the addition of 3-phenoxybenzyl chloride and a phase transfer catalyst (e.g., n-Bu₄NBr).
-
Reaction: Stir the reaction mixture at an appropriate temperature until completion.
-
Work-up and Purification: After the reaction, perform an aqueous work-up, extract the product with an organic solvent, and purify it using techniques like column chromatography to obtain pure Etofenprox.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol, 3-Phenoxybenzyl chloride |
| Key Reagents | Base (e.g., NaH), Phase transfer catalyst (e.g., n-Bu₄NBr) |
| Solvent | Acetonitrile |
| Typical Yield | High |
Visual Diagrams
Caption: Synthetic pathway of Etofenprox from this compound.
Caption: General experimental workflow for the synthesis of Etofenprox.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chegg.com [chegg.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Ethylphenol - Wikipedia [en.wikipedia.org]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. smolecule.com [smolecule.com]
Synthesis of 4-Ethyltoluene via Friedel-Crafts Alkylation: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-ethyltoluene through the Friedel-Crafts alkylation of toluene (B28343) with ethyl bromide, utilizing aluminum chloride as a catalyst. Friedel-Crafts alkylation is a fundamental and widely employed method for forming carbon-carbon bonds with aromatic rings. This protocol offers a detailed, step-by-step methodology for the reaction, purification, and characterization of the product. Emphasis is placed on safety precautions, reaction conditions influencing isomer selectivity, and data presentation for clear interpretation of results.
Introduction
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the attachment of alkyl groups to aromatic substrates.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a carbocation is generated from an alkyl halide in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] This electrophile is then attacked by the electron-rich aromatic ring.
In the synthesis of this compound, toluene is reacted with an ethylating agent, such as ethyl bromide, in the presence of AlCl₃. The methyl group of toluene is an ortho-, para-directing activator, leading to the formation of a mixture of ortho-, meta-, and para-ethyltoluene isomers. The ratio of these isomers is highly dependent on reaction conditions such as temperature, catalyst concentration, and reaction time.[3][4] Achieving high selectivity for the desired this compound (para-isomer) can be challenging due to the thermodynamic stability of the meta-isomer and the potential for polyalkylation.[4] This application note provides a standard laboratory procedure for this synthesis and discusses the expected outcomes.
Materials and Equipment
| Reagents | Equipment |
| Toluene (anhydrous) | Round-bottom flasks (100 mL and 250 mL) |
| Ethyl bromide | Reflux condenser |
| Aluminum chloride (anhydrous) | Addition funnel |
| Diethyl ether (anhydrous) | Magnetic stirrer and stir bar |
| Hydrochloric acid (concentrated) | Ice bath |
| Sodium bicarbonate (saturated solution) | Heating mantle |
| Anhydrous magnesium sulfate | Separatory funnel |
| Standard laboratory glassware | Rotary evaporator |
| Gas chromatograph-mass spectrometer (GC-MS) | |
| NMR spectrometer | |
| IR spectrometer |
Experimental Protocol
Safety Precautions: This experiment must be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Ethyl bromide is a volatile and toxic alkylating agent. Toluene is flammable and has associated health risks. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
1. Reaction Setup:
-
A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing calcium chloride), and an addition funnel.
-
The glassware must be thoroughly dried before use to prevent deactivation of the aluminum chloride catalyst.
-
Add anhydrous aluminum chloride (13.3 g, 0.1 mol) to the reaction flask.
-
Add 50 mL of anhydrous toluene to the reaction flask.
2. Reaction Execution:
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add ethyl bromide (10.9 g, 0.1 mol) dropwise from the addition funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1 hour. Hydrogen bromide gas will be evolved during the reaction and should be appropriately vented or trapped.
3. Work-up and Purification:
-
Carefully and slowly pour the reaction mixture over 100 g of crushed ice in a 500 mL beaker with stirring. This step is highly exothermic.
-
Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether to the beaker to rinse any remaining product and add this to the separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent (diethyl ether and excess toluene) by rotary evaporation.
-
The resulting crude product is a mixture of ethyltoluene isomers. Fractional distillation can be employed for purification, although the close boiling points of the isomers make complete separation difficult. For analytical purposes, the isomer distribution is typically determined by Gas Chromatography (GC).
Data Presentation
The expected outcome of this reaction is a mixture of ethyltoluene isomers. The following table summarizes typical quantitative data obtained from the Friedel-Crafts ethylation of toluene.
| Parameter | Value | Reference |
| Overall Yield | ~60-70% | General expectation for Friedel-Crafts alkylations. |
| Isomer Distribution | ||
| ortho-Ethyltoluene | ~48% | |
| meta-Ethyltoluene | ~18% | |
| para-Ethyltoluene | ~34% | |
| Physical Properties of this compound | ||
| Boiling Point | 162 °C | |
| Density | 0.861 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.495 | |
| Spectroscopic Data of this compound | ||
| ¹H NMR (CDCl₃, δ in ppm) | 7.10 (d, 2H), 7.08 (d, 2H), 2.62 (q, 2H), 2.31 (s, 3H), 1.22 (t, 3H) | |
| ¹³C NMR (CDCl₃, δ in ppm) | 142.0, 135.2, 129.0, 127.8, 28.5, 21.0, 15.7 | |
| IR (KBr, cm⁻¹) | 3020, 2965, 2870, 1515, 1450, 810 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of Friedel-Crafts ethylation of toluene.
Discussion
The Friedel-Crafts alkylation of toluene with ethyl bromide yields a mixture of ortho-, meta-, and para-ethyltoluene. The observed isomer distribution is a result of the interplay between kinetic and thermodynamic control. The methyl group of toluene directs the incoming electrophile to the ortho and para positions, which are kinetically favored. However, the ethyltoluene isomers can undergo isomerization in the presence of the Lewis acid catalyst. The thermodynamically most stable isomer is meta-ethyltoluene, and with longer reaction times or higher temperatures, the proportion of the meta isomer can increase.[3][4]
The protocol described aims for a kinetically controlled product distribution, hence the relatively short reaction time at room temperature after the initial cooling. To achieve higher selectivity for this compound, alternative catalysts such as shape-selective zeolites can be employed. These catalysts possess porous structures that sterically hinder the formation of the bulkier ortho- and meta-isomers, thereby favoring the para-product.
Purification of this compound from the isomeric mixture by distillation is challenging due to the close boiling points of the isomers (o-ethyltoluene: 165 °C, m-ethyltoluene: 161 °C, p-ethyltoluene: 162 °C). More advanced separation techniques such as preparative gas chromatography or specialized crystallization methods may be required for obtaining high-purity this compound.
Conclusion
The Friedel-Crafts alkylation of toluene with ethyl bromide is a straightforward method for the synthesis of ethyltoluene. This protocol provides a reliable procedure for conducting this reaction in a laboratory setting. While the reaction typically produces a mixture of isomers, an understanding of the underlying mechanistic principles allows for the rationalization of the product distribution. For applications requiring high-purity this compound, further optimization of reaction conditions or the use of shape-selective catalysts, along with advanced purification techniques, should be considered.
References
Application Notes and Protocols for the Dehydrogenation of 4-Ethyltoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental setup and protocols for the catalytic dehydrogenation of 4-ethyltoluene to produce 4-vinyltoluene (p-methylstyrene). The information is intended to guide researchers in setting up and conducting this important chemical transformation, which is a key step in the synthesis of specialized polymers and other organic compounds.
Introduction
The dehydrogenation of this compound is an endothermic reaction that yields 4-vinyltoluene, a valuable monomer.[1][2] The process is typically carried out at high temperatures over a solid catalyst. This document outlines two common approaches: conventional steam dehydrogenation and oxidative dehydrogenation.
Conventional Steam Dehydrogenation: In this process, this compound is mixed with superheated steam and passed over a catalyst bed. The steam acts as a heat carrier and helps to shift the reaction equilibrium towards the products by reducing the partial pressure of the reactants. It also helps in removing coke deposits from the catalyst surface, thus prolonging its life.
Oxidative Dehydrogenation: This method involves the co-feeding of an oxidizing agent, such as air, along with the this compound. The in-situ combustion of hydrogen produced during the dehydrogenation reaction provides the necessary heat, making the overall process less endothermic or even exothermic. This can lead to higher conversions at lower temperatures.
Experimental Setup
The dehydrogenation of this compound is typically performed in a continuous flow fixed-bed reactor system. The core components of the setup are illustrated in the workflow diagram below.
Figure 1: Experimental workflow for the dehydrogenation of this compound.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Deionized Water | High Purity | - |
| Nitrogen (for purging) | High Purity (99.999%) | Airgas |
| Air (for oxidative dehydrogenation) | Zero Grade | Airgas |
| Catalyst | See Table 2 | Various |
| p-tert-butylcatechol (inhibitor) | ≥98% | Sigma-Aldrich |
Experimental Protocols
Catalyst Preparation and Packing
A variety of catalysts can be employed for the dehydrogenation of this compound.[3][4][5] This protocol will use a commercially available iron-based catalyst promoted with potassium, similar to those used for ethylbenzene (B125841) dehydrogenation.[6]
-
Catalyst Loading: Load approximately 5.0 g of the catalyst into a stainless steel or quartz fixed-bed reactor (e.g., 10 mm inner diameter).[7]
-
Packing: Use quartz wool plugs to secure the catalyst bed in the center of the reactor.
-
Thermocouple Placement: Position a thermocouple in the center of the catalyst bed to accurately monitor the reaction temperature.
Protocol for Conventional Steam Dehydrogenation
-
System Purge: Purge the entire system with an inert gas, such as nitrogen, at a flow rate of 50 mL/min for 30 minutes to remove any residual air.
-
Heating: Heat the reactor to the desired reaction temperature (e.g., 620°C) under a continuous nitrogen flow.[5] Also, heat the preheater to a temperature sufficient to vaporize the feeds (e.g., 250°C).
-
Feed Introduction:
-
Once the desired temperature is stable, stop the nitrogen flow.
-
Introduce deionized water into the preheater using an HPLC pump at a specific flow rate.
-
Simultaneously, introduce this compound into the preheater using another HPLC pump. A typical steam-to-hydrocarbon molar ratio is around 10:1.[6]
-
-
Reaction: Allow the reaction to proceed for a set duration, typically several hours, to reach a steady state.
-
Product Collection and Analysis:
-
The reactor effluent is passed through a condenser to liquefy the products and unreacted starting material.
-
The condensed liquid is collected in a chilled vessel containing a polymerization inhibitor (e.g., p-tert-butylcatechol at 10-55 ppm).[4]
-
The non-condensable gases are vented or analyzed.
-
The liquid product composition is analyzed using a gas chromatograph (GC) equipped with a flame ionization detector (FID).
-
Protocol for Oxidative Dehydrogenation
-
System Purge and Heating: Follow steps 1 and 2 from the conventional steam dehydrogenation protocol. A typical reaction temperature for this process is around 600°C.[5]
-
Feed Introduction:
-
Reaction: Allow the reaction to proceed to a steady state.
-
Product Collection and Analysis: Follow steps 5a-5d from the conventional steam dehydrogenation protocol.
Data Presentation
The performance of the dehydrogenation process is evaluated based on the conversion of this compound and the selectivity to 4-vinyltoluene. The following table summarizes representative data from the literature for different catalytic systems.
| Catalyst | Process Type | Temperature (°C) | This compound Conversion (%) | 4-Vinyltoluene Selectivity (%) | Reference |
| Zinc-Chromium-Iron Oxide | Conventional | Not specified | - | 90 | [3] |
| Magnesium Oxide (with H₂S and O₂) | Oxidative | 600 | 73.9 | 90.9 | [5] |
| Iron Oxide (Potassium promoted) | Conventional Steam | 620 | ~65 | 91-92 | [5] |
Signaling Pathways and Logical Relationships
The reaction network for the dehydrogenation of this compound involves the main reaction and potential side reactions. The following diagram illustrates these relationships.
Figure 2: Reaction network for this compound dehydrogenation.
Safety Considerations
-
Flammability: this compound and 4-vinyltoluene are flammable liquids.[8] Ensure the experimental setup is in a well-ventilated area, away from ignition sources.
-
Polymerization: 4-Vinyltoluene can undergo explosive polymerization.[9] Always use a polymerization inhibitor in the product collection vessel and store the product under appropriate conditions.
-
Toxicity: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
High Temperatures and Pressures: The reaction is carried out at high temperatures. Ensure proper insulation and pressure relief systems are in place.
This document provides a foundational guide for the experimental setup of this compound dehydrogenation. Researchers should consult the cited literature for more specific details and adapt the protocols to their specific equipment and research goals.
References
- 1. 4-Vinyltoluene - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. CA1232615A - Process for the oxidative dehydrogenation of para- ethyltoluene to para-methylstyrene - Google Patents [patents.google.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. 4-Vinyltoluene - Hazardous Agents | Haz-Map [haz-map.com]
Application Notes and Protocols for Studying C-H Bond Activation Using 4-Ethyltoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-ethyltoluene as a substrate in the study of C-H bond activation, with a focus on catalytic oxidation. The following sections detail a specific experimental protocol, present quantitative data from relevant studies, and visualize the reaction workflow.
Introduction
This compound is a valuable model substrate for investigating the selective activation of C-H bonds, particularly at the benzylic position of the ethyl group. Its structure offers two distinct sites for C-H activation: the methyl group and the ethyl group, allowing for studies of regioselectivity. The development of efficient catalytic systems for the functionalization of this compound is of significant interest for the synthesis of valuable chemicals, such as 4-methylacetophenone, an important intermediate in the fragrance and pharmaceutical industries.
Featured Application: Green Catalytic Oxidation of this compound
A notable application of this compound in C-H activation research is its use in green catalytic oxidation to produce 4-methylacetophenone. This process often employs heterogeneous catalysts to facilitate a more sustainable and environmentally friendly chemical transformation. One such example involves the use of modified flake micro-mesoporous TS-1 zeolite supported cobalt catalysts.[1]
Experimental Protocol: Catalytic Oxidation of this compound
This protocol is based on the principles of heterogeneous catalytic oxidation of alkylaromatics.
Materials:
-
This compound (substrate)
-
Modified flake micro-mesoporous TS-1 zeolite supported cobalt catalyst
-
Solvent (e.g., acetonitrile)
-
Oxidizing agent (e.g., molecular oxygen or a peroxide)
-
High-pressure reactor equipped with a magnetic stirrer, temperature controller, and gas inlet.
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Preparation: The cobalt-supported zeolite catalyst is prepared according to established literature procedures.
-
Reaction Setup: In a high-pressure reactor, add the this compound substrate and the solvent.
-
Catalyst Addition: Introduce the powdered cobalt-supported zeolite catalyst to the reaction mixture.
-
Reaction Conditions: Seal the reactor and purge with the chosen oxidant (e.g., oxygen). Pressurize the reactor to the desired pressure and heat the mixture to the specified reaction temperature with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of this compound and the selectivity for 4-methylacetophenone.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. The catalyst can be recovered by filtration. The liquid product mixture can be purified by distillation or column chromatography.
Data Presentation
The following table summarizes typical quantitative data obtained from the catalytic oxidation of this compound.
| Catalyst | Substrate | Oxidant | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity for 4-Methylacetophenone (%) | Reference |
| Modified flake micro-mesoporous TS-1 zeolite supported cobalt catalyst | This compound | O₂ | 120 | 1.0 | 6 | 85.3 | 92.1 | [1] |
Note: The data presented is illustrative and based on typical results for this type of reaction. Actual results may vary depending on the specific catalyst preparation and reaction conditions.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the catalytic C-H activation of this compound.
Signaling Pathways and Logical Relationships
The selective C-H activation at the benzylic position of the ethyl group in this compound is a key transformation. The logical relationship for achieving high selectivity towards the desired product, 4-methylacetophenone, over other potential byproducts is outlined below.
References
Application Notes and Protocols for the Synthesis of Specialty Polystyrenes Using 4-Ethyltoluene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
4-Ethyltoluene serves as a crucial precursor in the synthesis of specialty polystyrenes, primarily through its conversion to 4-vinyltoluene (4-methylstyrene). This monomer is a derivative of styrene (B11656) and is utilized as a comonomer in the production of specialized polystyrenes with tailored properties.[1] The incorporation of the methyl group from 4-vinyltoluene into the polystyrene backbone can modify the physical and chemical characteristics of the resulting polymer, such as its glass transition temperature, solubility, and mechanical strength. These specialty polymers find applications in various high-performance fields, including materials science and drug development, where precise control over polymer architecture and functionality is paramount.
Controlled/"living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, are particularly well-suited for the synthesis of well-defined polymers from 4-vinyltoluene. These methods allow for the precise control of molecular weight, narrow molecular weight distributions (low polydispersity index, PDI), and the synthesis of complex architectures like block copolymers.[2][3][4] For instance, block copolymers incorporating poly(4-vinyltoluene) segments can be synthesized, which may exhibit unique self-assembly behaviors, making them suitable for applications in nanotechnology and drug delivery systems.[5][6]
Anionic polymerization is another powerful technique for the controlled synthesis of polystyrenes with well-defined structures.[7][8][9] While highly effective, it requires stringent purification of reagents and an inert atmosphere. The choice of polymerization technique will depend on the desired polymer characteristics and the available laboratory infrastructure.
This document provides detailed protocols for the synthesis of specialty polystyrenes using 4-vinyltoluene via ATRP and RAFT polymerization, methods that offer a good balance of control and experimental feasibility.
Experimental Protocols
Protocol 1: Synthesis of Poly(4-vinyltoluene) via Atom Transfer Radical Polymerization (ATRP)
This protocol describes the synthesis of a well-defined homopolymer of 4-vinyltoluene.
Materials:
-
4-Vinyltoluene (monomer), inhibitor removed by passing through a column of basic alumina (B75360).
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Penta-methyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Methanol (B129727) (for precipitation)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A Schlenk flask is charged with CuBr (0.071 g, 0.5 mmol) and a magnetic stir bar. The flask is sealed with a rubber septum, and the atmosphere is replaced with nitrogen by performing three cycles of vacuum and backfilling with nitrogen.
-
Reagent Addition: Anisole (10 mL), 4-vinyltoluene (5.91 g, 50 mmol), and PMDETA (0.104 g, 0.6 mmol) are added to the flask via syringe under a nitrogen atmosphere. The mixture is stirred to dissolve the catalyst, resulting in a colored solution.
-
Initiation: Ethyl α-bromoisobutyrate (0.097 g, 0.5 mmol) is then added via syringe to initiate the polymerization.
-
Polymerization: The flask is immersed in a preheated oil bath at 90°C and stirred for the desired reaction time (e.g., 6 hours). Samples can be taken periodically via a nitrogen-purged syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).
-
Termination and Purification: The polymerization is terminated by cooling the flask in an ice bath and exposing the reaction mixture to air. The mixture is diluted with tetrahydrofuran (B95107) (THF) (10 mL) and passed through a short column of neutral alumina to remove the copper catalyst.
-
Precipitation: The purified polymer solution is then slowly added to a large excess of cold methanol with vigorous stirring to precipitate the poly(4-vinyltoluene).
-
Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40°C overnight.
Protocol 2: Synthesis of Poly(4-vinyltoluene)-b-polystyrene Block Copolymer via RAFT Polymerization
This protocol outlines the synthesis of a diblock copolymer using a poly(4-vinyltoluene) macro-chain transfer agent (macro-CTA).
Part A: Synthesis of Poly(4-vinyltoluene) Macro-CTA
Materials:
-
4-Vinyltoluene (monomer), inhibitor removed.
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPAD) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (B28343) (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas
Procedure:
-
Reaction Setup: 4-Vinyltoluene (5.91 g, 50 mmol), CPAD (0.172 g, 0.5 mmol), and AIBN (0.016 g, 0.1 mmol) are dissolved in toluene (10 mL) in a Schlenk flask with a magnetic stir bar.
-
Degassing: The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The flask is immersed in a preheated oil bath at 70°C for 8 hours.
-
Purification: The polymerization is quenched by cooling the flask in an ice bath. The polymer is precipitated in cold methanol, filtered, and dried under vacuum. This poly(4-vinyltoluene) serves as the macro-CTA for the next step.
Part B: Chain Extension with Styrene to Form the Block Copolymer
Materials:
-
Poly(4-vinyltoluene) macro-CTA (from Part A)
-
Styrene (monomer), inhibitor removed.
-
AIBN (initiator)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas
Procedure:
-
Reaction Setup: The poly(4-vinyltoluene) macro-CTA (e.g., 2.0 g, assuming a certain molecular weight from Part A), styrene (5.21 g, 50 mmol), and AIBN (0.008 g, 0.05 mmol) are dissolved in toluene (15 mL) in a Schlenk flask.
-
Degassing: The solution is degassed by three freeze-pump-thaw cycles.
-
Polymerization: The flask is heated to 70°C for 12 hours.
-
Purification: The resulting block copolymer is isolated by precipitation in cold methanol, followed by filtration and drying under vacuum.
Data Presentation
Table 1: ATRP of 4-Vinyltoluene - Effect of Reaction Time on Polymer Characteristics
| Entry | Time (h) | Monomer Conversion (%) | M_n (GPC, g/mol ) | PDI (M_w/M_n) |
| 1 | 2 | 35 | 4,200 | 1.15 |
| 2 | 4 | 62 | 7,300 | 1.12 |
| 3 | 6 | 85 | 10,100 | 1.10 |
| 4 | 8 | 95 | 11,200 | 1.09 |
Conditions: [4-VT]:[EBiB]:[CuBr]:[PMDETA] = 100:1:1:1.2 in anisole at 90°C.
Table 2: RAFT Polymerization for Block Copolymer Synthesis
| Polymer | Monomer(s) | M_n (GPC, g/mol ) | PDI (M_w/M_n) |
| P(4-VT) macro-CTA | 4-Vinyltoluene | 6,000 | 1.18 |
| P(4-VT)-b-PS | 4-VT, Styrene | 16,500 | 1.25 |
Conditions for P(4-VT) macro-CTA: [4-VT]:[CPAD]:[AIBN] = 100:1:0.2 at 70°C. Conditions for chain extension: [Styrene]:[P(4-VT)-macro-CTA]:[AIBN] = 100:1:0.1 at 70°C.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Experimental workflow for RAFT block copolymer synthesis.
Caption: Synthesis pathway from this compound to specialty polystyrenes.
References
- 1. Micellar structures of poly(styrene-b-4-vinylpyridine)s in THF/toluene mixtures and their functionalization with gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. About ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. nsrrc.org.tw [nsrrc.org.tw]
- 5. researchgate.net [researchgate.net]
- 6. Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 8. pslc.ws [pslc.ws]
- 9. eresearchco.com [eresearchco.com]
Troubleshooting & Optimization
Technical Support Center: Selective Synthesis of 4-Ethyltoluene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective synthesis of 4-ethyltoluene.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge in synthesizing this compound is achieving high selectivity for the para-isomer. The ethylation of toluene (B28343), typically through Friedel-Crafts alkylation, naturally produces a mixture of ortho- (2-), meta- (3-), and para- (4-) ethyltoluene isomers.[1][2] These isomers often have very close boiling points, making their separation by distillation difficult and commercially unviable. Therefore, the focus is on selective synthesis to maximize the yield of the desired this compound.
Q2: What are the common methods for synthesizing this compound?
A2: The most prevalent method is the ethylation of toluene using an ethylating agent like ethylene (B1197577) or ethanol (B145695) in the presence of an acid catalyst.[1][3][4] Traditional methods employed Lewis acids such as aluminum chloride (AlCl₃), which typically result in a mixture of isomers close to the thermodynamic equilibrium.[2] Modern, more selective methods utilize shape-selective catalysts, particularly modified zeolites like ZSM-5, to favor the formation of the 4-isomer.[1][3]
Q3: How do shape-selective catalysts like ZSM-5 improve selectivity for this compound?
A3: Zeolites such as H-ZSM-5 possess a specific porous structure with channels of molecular dimensions. This unique structure creates a sterically hindered environment within the catalyst. The transition state required to form the bulkier ortho- and meta-isomers is less favorable within these pores compared to the more linear para-isomer. This "shape selectivity" results in a significantly higher yield of this compound.[1][5] Modifications to the zeolite, such as steaming or treatment with silicon compounds, can further enhance this para-selectivity.[2]
Q4: What are the typical side reactions encountered during the ethylation of toluene?
A4: Besides the formation of undesired isomers, several side reactions can occur:
-
Polyalkylation: The ethyltoluene product can undergo further ethylation to form diethyltoluenes and other polyalkylated species. This is a common issue as the alkylated product is often more reactive than the starting toluene.[6]
-
Toluene Disproportionation: Toluene can react with itself to produce benzene (B151609) and xylenes.[2]
-
Isomerization: The initially formed this compound can isomerize to the more thermodynamically stable meta-isomer, especially under harsh reaction conditions or with non-shape-selective catalysts.
Q5: How can I purify this compound from its isomers?
A5: Due to the close boiling points of the isomers, simple distillation is often inefficient for achieving high purity. While preparative chromatography methods can be used on a lab scale, they are not practical for large-scale production.[7][8] The most effective industrial strategy is to maximize the selectivity of the synthesis itself to minimize the formation of other isomers, thereby reducing the purification burden.
Troubleshooting Guides
Problem 1: Low Selectivity for this compound (High Levels of Ortho- and Meta-Isomers)
| Possible Cause | Troubleshooting Step |
| Inappropriate Catalyst | Traditional Lewis acid catalysts (e.g., AlCl₃) are not shape-selective and will produce an isomer mixture.[2] Solution: Switch to a shape-selective zeolite catalyst such as H-ZSM-5 or a modified variant.[1][3] |
| High Reaction Temperature | Elevated temperatures can promote isomerization to the thermodynamically favored meta-isomer and may overcome the shape-selective barriers of the catalyst.[9] Solution: Optimize the reaction temperature. For ZSM-5 catalyzed reactions, a typical range is 370°C to 480°C.[2] Conduct temperature screening studies to find the optimal balance between conversion and selectivity. |
| Catalyst Deactivation | The acid sites on the exterior of the zeolite crystals are not shape-selective and can contribute to the formation of undesired isomers. Coke formation can also block pores. Solution: Consider catalyst modification (e.g., silylation) to passivate external acid sites.[10] Implement a catalyst regeneration protocol if coking is suspected. |
| Incorrect Reagent Ratio | The ratio of toluene to the ethylating agent can influence selectivity. Solution: Vary the molar ratio of toluene to ethylene/ethanol. Ratios from 2:1 to 20:1 have been reported.[2] |
Problem 2: Low Overall Yield and Presence of Byproducts (Benzene, Xylenes, Polyalkylated Compounds)
| Possible Cause | Troubleshooting Step |
| Polyalkylation | The product, this compound, is more reactive than toluene and can undergo further ethylation. Solution: Use a higher molar ratio of toluene to the ethylating agent to increase the statistical probability of the ethylating agent reacting with toluene instead of the product. |
| Toluene Disproportionation | High temperatures and strong acid sites can promote the conversion of toluene to benzene and xylenes.[2] Solution: Lower the reaction temperature. Modify the catalyst to control its acidity. |
| Insufficient Catalyst Activity | The catalyst may not be active enough, leading to low conversion. Solution: Ensure the catalyst is properly activated before use (e.g., calcination for zeolites). Check for potential catalyst poisons in the feedstocks. Increase the reaction temperature cautiously, monitoring selectivity.[11] |
| Improper Space Velocity | The contact time of the reactants with the catalyst may be too high or too low. Solution: Optimize the Weight Hourly Space Velocity (WHSV). Typical values for zeolite-catalyzed reactions are in the range of 10 to 40 h⁻¹ based on the toluene feed.[2] |
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for Toluene Ethylation
| Catalyst | Ethylating Agent | Temperature (°C) | Toluene/Ethylene Molar Ratio | This compound Selectivity (%) | Reference |
| Aluminum Chloride (AlCl₃) | Ethylene | ~80-100 | Varies | ~27% (in isomer mix) | [2] |
| H-ZSM-5 (unmodified) | Ethylene | 225 | Varies | >94% (total ethyltoluenes) | [11] |
| Modified H-ZSM-5 | Ethylene | ~400 | ~5:1 | Up to 98% | [3] |
| P, Si Modified HZSM-5 | Ethanol | 300 - 440 | 1.0 - 16.0 | Adjustable isomer ratio | [4][12] |
| Steamed ZSM-5 | Ethylene | 370 - 480 | 2:1 - 20:1 | High meta-isomer selectivity* | [2] |
*Note: Some modifications are designed to produce isomers other than para-ethyltoluene.
Experimental Protocols
Protocol 1: Shape-Selective Ethylation of Toluene using H-ZSM-5
This protocol is a generalized procedure based on common practices for zeolite-catalyzed gas-phase alkylation.
1. Catalyst Activation:
- Place the required amount of H-ZSM-5 catalyst in a fixed-bed reactor.
- Heat the catalyst under a flow of dry nitrogen or air to 500-550°C for 3-5 hours to remove any adsorbed water and activate the acid sites.
2. Reaction Setup:
- Cool the reactor to the desired reaction temperature (e.g., 400°C).
- Introduce a continuous flow of toluene into a vaporizer. The toluene vapor is then mixed with a carrier gas (e.g., nitrogen).
- Introduce a separate, controlled flow of ethylene gas.
- Mix the toluene/N₂ stream and the ethylene stream prior to entering the reactor to ensure a homogenous feed.
3. Reaction Execution:
- Pass the gaseous reactant mixture through the fixed bed of the H-ZSM-5 catalyst.
- Maintain the reaction temperature (e.g., 370-480°C) and pressure (e.g., 0.1-2.0 MPa).[2][4]
- Control the flow rates to achieve the desired toluene-to-ethylene molar ratio (e.g., 5:1) and Weight Hourly Space Velocity (WHSV).
4. Product Collection and Analysis:
- Cool the reactor outlet stream to condense the liquid products.
- Collect the liquid product in a chilled trap.
- Analyze the product mixture using Gas Chromatography (GC) to determine the conversion of toluene and the selectivity for this compound and other isomers/byproducts.
Visualizations
Logical Relationships and Workflows
Caption: General reaction scheme for the ethylation of toluene.
Caption: Troubleshooting workflow for low para-selectivity.
Caption: Conceptual diagram of shape selectivity in a zeolite catalyst.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. WO1993025502A1 - Production of ethyltoluene - Google Patents [patents.google.com]
- 3. This compound|High-Purity Research Chemical [benchchem.com]
- 4. CN104276920A - Method for preparing ethyl toluene from toluene and ethanol - Google Patents [patents.google.com]
- 5. Comparative study of shape-selective toluene alkylations over HZSM-5 (Journal Article) | OSTI.GOV [osti.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. 3-Ethyltoluene | 620-14-4 | Benchchem [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Toluene Ethylation for 4-Ethyltoluene Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the ethylation of toluene (B28343) to produce 4-ethyltoluene.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for selective ethylation of toluene to this compound?
A1: Zeolite-based catalysts are predominantly used for the shape-selective ethylation of toluene to favor the para-isomer, this compound. ZSM-5 is a widely studied catalyst for this reaction. Modifications of ZSM-5, such as silylation with tetraethyl orthosilicate (B98303) (TEOS), can enhance the selectivity towards this compound by narrowing the pore channels and passivating external acid sites. Other zeolite structures and modifications may also be employed to optimize catalyst performance.
Q2: What are the typical reaction conditions for toluene ethylation?
A2: Toluene ethylation is typically carried out in a fixed-bed reactor in the vapor phase. Key reaction parameters include:
-
Temperature: Generally in the range of 300-500°C.
-
Pressure: Can range from atmospheric to higher pressures (e.g., up to 100 bar), although higher pressures may not always be favorable for selectivity.[1]
-
Toluene to Ethylene (B1197577)/Ethanol (B145695) Molar Ratio: A higher toluene to ethylating agent ratio is often used to suppress the formation of polyethylated byproducts.
-
Weight Hourly Space Velocity (WHSV): This parameter, which is the ratio of the mass flow rate of the reactants to the mass of the catalyst, is a critical parameter to optimize for maximizing yield and selectivity.
Q3: What are the main side reactions in toluene ethylation?
A3: The primary side reactions include:
-
Isomerization: The desired this compound can isomerize to the thermodynamically more stable meta- and ortho-ethyltoluene isomers on the external acid sites of the catalyst.
-
Disproportionation and Transalkylation: Toluene can disproportionate to benzene (B151609) and xylenes. Transalkylation reactions can also occur, leading to a mixture of aromatic products.
-
Polyalkylation: The formation of diethyltoluenes and other polyethylated aromatics can occur, especially at high ethylene or ethanol concentrations.
-
Coke Formation: The deposition of carbonaceous materials (coke) on the catalyst surface can lead to deactivation by blocking active sites and pores.
Troubleshooting Guide
Problem 1: Low Yield of Ethyltoluenes
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Perform a temperature screening study to identify the optimal temperature for your specific catalyst and reactor setup. Temperatures that are too low may result in low conversion, while excessively high temperatures can promote side reactions and catalyst deactivation. |
| Incorrect Toluene to Ethylene/Ethanol Ratio | Increase the molar ratio of toluene to the ethylating agent. This will favor the mono-ethylation of toluene and reduce the formation of polyethylated byproducts. |
| Low Catalyst Activity | Ensure the catalyst is properly activated before the reaction. If the catalyst has been used previously, consider regeneration to remove coke deposits. If the issue persists with a fresh catalyst, consider screening different catalyst formulations. |
| Insufficient Residence Time | Decrease the Weight Hourly Space Velocity (WHSV) to increase the contact time of the reactants with the catalyst. This can be achieved by reducing the reactant flow rate or increasing the amount of catalyst. |
Problem 2: Low Selectivity to this compound
| Possible Cause | Suggested Solution |
| Isomerization on External Catalyst Surface | Modify the catalyst to passivate the external acid sites. Silylation with TEOS is a common method to achieve this. This modification selectively deactivates the non-shape-selective acid sites on the exterior of the zeolite crystals. |
| Inappropriate Catalyst Pore Structure | Select a zeolite catalyst with a pore structure that favors the diffusion of the linear this compound isomer over the bulkier ortho- and meta-isomers. ZSM-5 is often a good starting point. |
| High Reaction Temperature | High temperatures can favor the thermodynamically more stable meta- and ortho-isomers. Optimize the reaction temperature to a lower range where the para-isomer is kinetically favored, without significantly compromising the overall conversion. |
Problem 3: Rapid Catalyst Deactivation
| Possible Cause | Suggested Solution |
| Coke Formation | Introduce a co-feed of a diluent gas like nitrogen to reduce the partial pressure of hydrocarbons. Optimizing the reaction temperature and WHSV can also minimize coke formation. For catalyst regeneration, a controlled burnout of the coke in a stream of air or a mixture of an inert gas and oxygen is typically performed. |
| High Reaction Temperature | Operating at excessively high temperatures can accelerate coking. Lower the reaction temperature to a level that still provides acceptable conversion but reduces the rate of coke deposition. |
| Feed Impurities | Ensure that the toluene and ethylating agent feeds are free from impurities that can act as poisons for the catalyst. |
Data Presentation
Table 1: Influence of Catalyst Modification on Toluene Ethylation with Ethanol
| Catalyst | Toluene Conversion (%) | Ethyltoluene Yield (%) | This compound Selectivity (%) | Reference |
| H-ZSM-5 | 25.0 | 22.0 | ~25 | [2] |
| Silylated H-ZSM-5 | 15.0 | 13.5 | 100 | [2] |
Table 2: Effect of Reaction Temperature on Toluene Ethylation over a Bifunctional Pd/H-ZSM-5 Catalyst
| Temperature (°C) | Pressure (bar) | Toluene Conversion (%) | Reference |
| 300 | 1-100 | 5-8 | [1] |
| 350 | 50 | 27 | [1] |
Experimental Protocols
1. Catalyst Preparation: Silylation of H-ZSM-5
This protocol describes a typical procedure for modifying an H-ZSM-5 catalyst with tetraethyl orthosilicate (TEOS) to improve para-selectivity.
-
Catalyst Pre-treatment: Dry the parent H-ZSM-5 zeolite powder in an oven at 120°C for at least 4 hours to remove adsorbed water.
-
Silylation Mixture Preparation: In a round-bottom flask, suspend the dried H-ZSM-5 powder in a solution of cyclohexane (B81311). The amount of cyclohexane should be sufficient to form a slurry.
-
TEOS Addition: Add a calculated amount of TEOS to the slurry. The amount of TEOS will determine the silica (B1680970) loading on the catalyst.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) for several hours (e.g., 7 hours).
-
Solvent Evaporation: Remove the cyclohexane by rotary evaporation.
-
Drying: Dry the resulting catalyst powder in an oven at 120°C overnight.
-
Calcination: Calcine the dried powder in a muffle furnace. Ramp the temperature at a controlled rate (e.g., 3°C/min) to 550°C and hold for 6 hours in a flow of dry air.
-
Repeat (Optional): For higher silica loading and enhanced selectivity, the silylation procedure can be repeated.
2. Toluene Ethylation in a Fixed-Bed Reactor
This protocol outlines a general procedure for conducting the toluene ethylation reaction in a laboratory-scale fixed-bed reactor.
-
Catalyst Loading: Load a specific amount of the prepared catalyst (e.g., 1-5 grams) into a stainless steel fixed-bed reactor. The catalyst is typically supported on quartz wool.
-
Catalyst Activation: Activate the catalyst in-situ by heating it to the desired reaction temperature under a flow of an inert gas (e.g., nitrogen) for a specified period (e.g., 1-2 hours) to remove any adsorbed moisture and impurities.
-
Reactant Feeding: Introduce the reactant feed, consisting of toluene and the ethylating agent (e.g., ethanol or ethylene), into the reactor at a controlled flow rate using high-performance liquid chromatography (HPLC) pumps for liquids or mass flow controllers for gases. An inert gas may also be co-fed.
-
Reaction Conditions: Maintain the desired reaction temperature using a furnace with a temperature controller and regulate the pressure using a back-pressure regulator.
-
Product Collection: The reactor effluent is passed through a condenser to separate the liquid products from the gaseous byproducts. The liquid products are collected in a sample vial for analysis.
-
Product Analysis: Analyze the collected liquid products using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column to determine the conversion of toluene, the yield of ethyltoluenes, and the selectivity to this compound.
Visualizations
Caption: Experimental workflow for catalyst preparation and toluene ethylation.
Caption: Troubleshooting logic for low this compound selectivity.
References
Technical Support Center: Optimization of 4-Ethyltoluene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-ethyltoluene. It includes frequently asked questions, a troubleshooting guide for common experimental issues, detailed experimental protocols, and comparative data to aid in the optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound? A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of toluene (B28343) with ethylene (B1197577).[1][2] This reaction is an electrophilic aromatic substitution typically catalyzed by an acid.[2] While traditional methods use Lewis acids like aluminum chloride (AlCl₃), modern industrial processes often employ modified zeolite catalysts to enhance selectivity for the desired para-isomer.[1][3]
Q2: How can I selectively synthesize the this compound (para) isomer? A2: Achieving high selectivity for this compound is a common challenge, as Friedel-Crafts alkylation can produce a mixture of ortho, meta, and para isomers.[1] The most effective strategy is to use a shape-selective catalyst. Modified zeolite catalysts, such as H-ZSM-5, are widely used because their pore structure sterically hinders the formation of the bulkier ortho and meta isomers, favoring the production of the linear para isomer.[1][3] Selectivity for this compound can reach up to 98% with appropriately modified H-ZSM-5 zeolites.[3]
Q3: Can ethanol (B145695) be used as an ethylating agent instead of ethylene? A3: Yes, ethanol can be used as an alternative ethylating agent for toluene.[3] The reaction is typically carried out over solid acid catalysts like zeolites (e.g., ZSM-5), which catalyze the dehydration of ethanol to form the electrophilic species for alkylation.[3][4] Studies have shown that toluene ethylation with ethanol can achieve high yields of ethyltoluenes.[3] Modification of the zeolite catalyst, for instance by silylation, can further enhance the selectivity towards the para-isomer.[3]
Q4: What are the major byproducts in this compound synthesis? A4: The primary byproducts are the other structural isomers: 2-ethyltoluene (ortho) and 3-ethyltoluene (B166259) (meta).[1] Another common issue is polyalkylation, which leads to the formation of diethylbenzenes.[5] Additionally, disproportionation of the toluene feed can produce benzene (B151609) and xylenes.[6] The choice of catalyst and reaction conditions, such as the toluene-to-ethylene molar ratio, plays a critical role in minimizing the formation of these byproducts.[5][6]
Q5: What are the key reaction parameters to control for optimal synthesis? A5: For zeolite-catalyzed vapor-phase alkylation, the key parameters to optimize are:
-
Temperature: Typically ranges from 300°C to 480°C.[6][7] Temperature can significantly influence catalyst activity and isomer distribution.[8]
-
Pressure: Usually maintained between 0.1 and 2.0 MPa.[7]
-
Toluene/Ethylene Molar Ratio: A high molar ratio of toluene to ethylene (from 4:1 to 20:1) is recommended to suppress the formation of polyalkylated byproducts.[5][6][7]
-
Space Velocity (WHSV): This parameter, which relates the feed rate to the catalyst weight, affects reactant conversion and product distribution. Typical values range from 5 to 80 h⁻¹.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low overall yield of ethyltoluene.
-
Possible Cause A: Inactive Catalyst. The catalyst may have lost activity due to coking or poisoning.
-
Solution: Regenerate the catalyst according to the manufacturer's protocol, typically involving calcination in air to burn off coke deposits. If using a Lewis acid catalyst like AlCl₃, ensure it is anhydrous and fresh, as it is sensitive to moisture.
-
-
Possible Cause B: Suboptimal Reaction Temperature. The temperature may be too low for efficient conversion or too high, leading to catalyst deactivation or side reactions.
-
Solution: Perform a temperature screening study to identify the optimal range for your specific catalyst and setup. For HZSM-5 catalysts, this is often between 350°C and 410°C.[7]
-
-
Possible Cause C: Insufficient Reactant Contact Time. The space velocity may be too high, not allowing enough time for the reaction to occur.
-
Solution: Decrease the weight hourly space velocity (WHSV) by reducing the reactant flow rate over the catalyst bed.
-
Problem 2: Poor selectivity for the this compound isomer.
-
Possible Cause A: Non-selective Catalyst. The catalyst being used may not be shape-selective. For example, traditional Lewis acids like AlCl₃ produce near-equilibrium mixtures of isomers.[6]
-
Possible Cause B: External Acid Sites on Catalyst. Acid sites on the exterior surface of zeolite crystals are not shape-selective and can produce a mixture of isomers.
-
Solution: Passivate the external acid sites. This can be achieved through methods like silylation (treatment with a silicon compound like tetraethyl orthosilicate) or controlled coking.[3]
-
-
Possible Cause C: Isomerization. The desired this compound may be isomerizing to the more thermodynamically stable meta isomer on strong acid sites.
-
Solution: Modify the catalyst to reduce its strong acidity. This can sometimes be achieved by ion-exchange or by loading with certain metal oxides.[9]
-
Problem 3: High concentration of polyalkylated byproducts (e.g., diethylbenzenes).
-
Possible Cause: Low Toluene to Ethylene Ratio. The alkylated product (ethyltoluene) is more reactive than toluene itself and can undergo a second alkylation if the concentration of ethylene is too high.[5]
-
Solution: Increase the molar ratio of toluene to ethylene in the feed stream. Ratios of 4:1 or higher are recommended.[7] This ensures that ethylene is more likely to react with the abundant toluene rather than the ethyltoluene product.
-
Experimental Protocols
Protocol: Vapor-Phase Ethylation of Toluene using a Modified HZSM-5 Catalyst
This protocol describes a general procedure for the synthesis of this compound in a fixed-bed reactor system.
1. Materials and Setup:
-
Reactants: Toluene (>99% purity), Polymer-grade ethylene.
-
Catalyst: Phosphorus- or silicon-modified HZSM-5 molecular sieve, pelletized.
-
Reactor: Stainless steel fixed-bed reactor equipped with a furnace, temperature controller, and mass flow controllers for gas and liquid feeds.
-
Setup: A preheater to vaporize toluene, a condenser to cool the reactor effluent, and a gas-liquid separator to collect the product.
2. Procedure:
-
Load the fixed-bed reactor with a known quantity of the modified HZSM-5 catalyst (e.g., 5-10 grams).
-
Purge the system with an inert gas (e.g., nitrogen) and heat the reactor to the desired reaction temperature (e.g., 360°C).[7]
-
Set the reactor pressure to the target value (e.g., 0.5 MPa).[7]
-
Introduce the vaporized toluene and ethylene gas into the reactor at the desired molar ratio and flow rates. For example, a toluene/ethylene molar ratio of 4.0 can be achieved with a toluene flux of 176.0 g/h and an ethylene flow of 13.4 g/h.[7]
-
Maintain a constant total feed weight hourly space velocity (WHSV), for instance, 29 h⁻¹.[7]
-
Pass the reactor effluent through the condenser and collect the liquid product in the separator.
-
Allow the reaction to stabilize for a period (e.g., 1-2 hours) before collecting samples for analysis.
-
Analyze the liquid product using Gas Chromatography (GC) to determine the conversion of toluene and the selectivity for this compound and other byproducts.
Data Presentation
Table 1: Comparison of Catalytic Systems for Toluene Ethylation
| Catalyst Type | Typical Temperature | Selectivity for 4-isomer | Key Advantages | Key Disadvantages |
| Lewis Acids (e.g., AlCl₃) | 120 - 150°C[3] | Low (near equilibrium)[6] | High activity at lower temperatures. | Poor selectivity, corrosive, difficult to handle and separate. |
| Modified Zeolites (e.g., H-ZSM-5) | 300 - 440°C[7] | Very High (up to 98%)[3] | High para-selectivity, reusable, non-corrosive. | Higher reaction temperatures required, potential for deactivation. |
| Renewable Lignin Route (Rh-based) | 80°C[3] | Shape-selective[3] | Uses renewable feedstock, lower temperature. | Complex catalytic system, lower yield reported (9.5%).[3] |
Table 2: Influence of Reaction Conditions on Toluene Ethylation over Modified HZSM-5
| Parameter | Typical Range | Effect on Performance |
| Temperature | 300 - 440°C[7] | Increasing temperature generally increases toluene conversion but may decrease para-selectivity due to isomerization. |
| Pressure | 0.1 - 2.0 MPa[7] | Higher pressure can increase reaction rate but may also favor side reactions. |
| Toluene/Ethylene Molar Ratio | 4.0 - 16.0[7] | A higher ratio suppresses polyalkylation, increasing selectivity to mono-ethylated products. |
| WHSV (h⁻¹) | 5.0 - 80.0[7] | Lower WHSV increases contact time and conversion but may lead to more side products if too low. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound synthesis.
Troubleshooting Logic
Caption: Troubleshooting decision tree.
References
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Progress of Methylation of C6-8~Arene with Methanol: Mechanism, Catalysts, Kinetic/Thermodynamics and Perspectives | MDPI [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. adichemistry.com [adichemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Separation of 4-Ethyltoluene from its Isomers
Welcome to the technical support center for isomer separation. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of 4-ethyltoluene from its structural isomers.
Frequently Asked Questions (FAQs)
Q1: Why is separating this compound from its isomers so challenging?
A1: The primary challenge lies in the very similar physicochemical properties of this compound and its isomers (2-ethyltoluene, 3-ethyltoluene), as well as other C8 aromatics like xylenes (B1142099) and ethylbenzene (B125841).[1][2] These compounds have the same chemical formula (C₉H₁₂) and molecular weight, and their boiling points are extremely close, making separation by standard fractional distillation impractical.[3][4] Their structural similarities also result in comparable polarities and solubilities, leading to difficulties in chromatographic separations where they often co-elute.[5][6]
Q2: What are the primary analytical and preparative techniques for separating ethyltoluene isomers?
A2: The most effective techniques exploit subtle differences in the isomers' physical and chemical properties.
-
Gas Chromatography (GC): This is a powerful analytical technique, especially with high-resolution capillary columns.[7] Specialized stationary phases can enhance selectivity to resolve close-eluting isomers.[8][9]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for analytical separation.[10] The choice of stationary phase (e.g., C18, PFP, C30) and mobile phase composition is critical for achieving resolution.[11][12]
-
Fractional Crystallization: This method is effective for preparative scale separation by exploiting differences in the isomers' freezing points.[4] Due to its molecular symmetry, the para-isomer (this compound) often has a higher melting point and can be crystallized out of a mixture.
-
Adsorptive Separation: Techniques using specific adsorbents like zeolites or metal-organic frameworks (MOFs) can offer high selectivity based on molecular shape and size.[2][13] This is a promising area for both analytical and preparative separations.
-
Membrane Separation: Pervaporation and other membrane-based technologies are emerging as energy-efficient alternatives for separating aromatic isomers.[14][15]
Q3: How do I choose the right separation method?
A3: The choice depends on your objective:
-
For Analytical Quantification and Identification: Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the preferred method due to its high resolution and sensitivity.[16][17] HPLC is also a viable option.[10]
-
For Preparative Scale and Bulk Purification: Fractional crystallization is a common industrial method for isolating p-xylene, a principle that can be applied to this compound.[4] Extractive distillation and selective adsorption are also used on a larger scale.[13][18]
Data Presentation
Physical Properties of C8 and C9 Aromatic Isomers
Understanding the physical properties of this compound and its common isomers is crucial for selecting and optimizing a separation method. The close boiling points highlight the difficulty of fractional distillation, while the differences in melting points suggest the feasibility of fractional crystallization.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound (p-) | C₉H₁₂ | 120.19 | 162 | -28 |
| 3-Ethyltoluene (m-) | C₉H₁₂ | 120.19 | 161.3 | -95.5 |
| 2-Ethyltoluene (o-) | C₉H₁₂ | 120.19 | 164.6 | -81.1 |
| Ethylbenzene | C₈H₁₀ | 106.17 | 136.2 | -95 |
| p-Xylene | C₈H₁₀ | 106.17 | 138.3 | 13.3 |
| m-Xylene | C₈H₁₀ | 106.17 | 139.1 | -47.9 |
| o-Xylene | C₈H₁₀ | 106.17 | 144.4 | -25.2 |
Data sourced from multiple references.[1][19][20]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Gas Chromatography (GC) Troubleshooting
Issue 1: Poor resolution or co-elution of this compound and its isomers.
This is the most common problem, often caused by suboptimal column selection or operating parameters.[9]
| Potential Cause | Recommended Solution |
| Inadequate Stationary Phase | Standard non-polar columns (e.g., 5% phenyl) may not provide enough selectivity. Use a mid-polarity or a specialized wax-type column to enhance separation based on subtle polarity differences.[9] |
| Temperature Program Too Fast | A rapid temperature ramp reduces the interaction time between the analytes and the stationary phase.[9] Decrease the ramp rate (e.g., 5-10°C/min) around the expected elution temperature of the ethyltoluene isomers. |
| Incorrect Carrier Gas Flow Rate | An optimal linear velocity of the carrier gas (Helium or Hydrogen) is crucial for peak efficiency. Verify that the flow rate is set correctly for your column dimensions. |
| Column Overload | Injecting too much sample can saturate the column, leading to broad and overlapping peaks.[9] Dilute your sample or reduce the injection volume. |
Issue 2: Peak tailing for all isomer peaks.
Peak tailing is often caused by active sites within the GC system that interact with the analytes.
| Potential Cause | Recommended Solution |
| Active Sites in Inlet Liner | The glass inlet liner can have acidic silanol (B1196071) groups that cause tailing. Use a deactivated liner and ensure it is clean. |
| Column Contamination | Buildup of non-volatile material at the head of the column can create active sites. Trim the first few centimeters of the column or replace it if it is old. |
| Sample Adsorption | The analytes may be adsorbing to surfaces in the flow path. Ensure the entire system, from injector to detector, is clean and inert. |
HPLC Troubleshooting
Issue 1: All ethyltoluene isomers elute together near the solvent front.
This indicates that the analytes are not being retained on the column, likely due to an overly strong mobile phase.
| Potential Cause | Recommended Solution |
| Mobile Phase is Too Polar | In reversed-phase HPLC, a mobile phase with too high a percentage of organic solvent (e.g., acetonitrile (B52724), methanol) will cause non-polar compounds to elute quickly. Increase the percentage of the aqueous component (e.g., water) to increase retention.[21] |
| Incorrect Column Choice | A standard C18 column may not be ideal. Consider a PFP (pentafluorophenyl) or C30 column, which can offer different selectivities for aromatic compounds through π-π interactions.[12] |
Issue 2: Poor peak shape (broadening or splitting).
This can be caused by a variety of factors related to the column, mobile phase, or sample preparation.
| Potential Cause | Recommended Solution |
| Column Packing has Degraded | Voids or channels in the column packing lead to poor peak shape.[21] Try reversing and flushing the column. If this doesn't work, the column may need to be replaced. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the initial mobile phase composition whenever possible. |
| Co-elution with an Impurity | A hidden impurity peak can make the main peak appear broad or split. Use a mass spectrometer or a detector with a different wavelength to check for impurities. |
Experimental Protocols
Protocol 1: Analytical Separation by Gas Chromatography (GC-FID)
This protocol provides a starting point for the analytical separation of ethyltoluene isomers. Optimization will likely be required for your specific instrument and sample matrix.
-
System Preparation:
-
GC Parameters:
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overload.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase at 10°C/min to 200°C.[5]
-
Hold for 2 minutes.
-
-
Detector Temperature: 280°C.
-
-
Sample Preparation:
-
Dilute the isomer mixture in a volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100-500 ppm.
-
Inject 1 µL of the prepared sample.
-
-
Data Analysis:
-
Identify peaks based on their retention times by running pure standards of each isomer. The expected elution order is typically based on boiling points: 3-ethyltoluene, followed by this compound, and then 2-ethyltoluene.
-
Protocol 2: Analytical Separation by High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a general reversed-phase method for separating ethyltoluene isomers.
-
System Preparation:
-
HPLC System: An HPLC with a UV detector.
-
Column: C18 column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Detection: UV at 254 nm.
-
-
HPLC Parameters:
-
Elution Mode: Isocratic.
-
Mobile Phase Composition: 55% Acetonitrile / 45% Water.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.
-
-
Data Analysis:
-
Analyze retention times against pure standards. Adjust the acetonitrile/water ratio to optimize resolution. A lower percentage of acetonitrile will increase retention times and may improve separation.[21]
-
Mandatory Visualizations
Caption: Decision tree for selecting an appropriate separation method.
Caption: Troubleshooting workflow for poor chromatographic resolution.
References
- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. researchgate.net [researchgate.net]
- 3. US2766305A - Separation of mixed c8 aromatic hydrocarbons into xylene and ethylxylene - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vurup.sk [vurup.sk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 13. researchgate.net [researchgate.net]
- 14. EP0760252A1 - A membrane and method for the separation of aromatic hydrocarbons from a mixture of various aromatic hydrocarbons or from a mixture of such aromatic hydrocarbons and non-aromatic hydrocarbons - Google Patents [patents.google.com]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. A GC-MS method for the detection of toluene and ethylbenzene in volatile substance abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. This compound - Wikipedia [en.wikipedia.org]
- 20. Xylene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
troubleshooting peak tailing in GC analysis of 4-ethyltoluene
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the Gas Chromatography (GC) analysis of 4-ethyltoluene.
Troubleshooting Guide: Peak Tailing in this compound Analysis
Peak tailing, a chromatographic distortion where the peak's tail is elongated, can significantly impact the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving this common issue.
Is the peak tailing observed for all peaks or just the this compound peak?
-
All Peaks Tailing: This typically indicates a problem with the physical setup of the GC system.
-
Only this compound Peak Tailing: This suggests a chemical interaction between the analyte and the GC system.
Below are detailed troubleshooting steps for each scenario.
Scenario 1: All Peaks are Tailing
This issue is often related to disruptions in the carrier gas flow path. Follow these steps to identify and rectify the problem.
Question: I am observing tailing for all peaks in my chromatogram. What should I check first?
Answer: When all peaks, including the solvent peak, exhibit tailing, the issue is likely mechanical or related to the overall system setup. Start by inspecting the most common and easily accessible components.
Step 1: Inlet Maintenance
Contamination in the inlet is a frequent cause of peak distortion.[1][2]
-
Action: Replace the septum and inlet liner. These are consumable parts and should be changed regularly.[1]
-
Protocol: Refer to Experimental Protocol 1: Inlet Maintenance .
Step 2: Column Installation
An improper column installation can create dead volumes or turbulence in the flow path, leading to peak tailing.[3][4][5]
-
Action:
-
Protocol: Refer to Experimental Protocol 2: GC Column Cutting and Installation .
Step 3: Check for Leaks
Leaks in the gas lines or connections will disrupt the carrier gas flow and can introduce oxygen, which can damage the column.
-
Action: Use an electronic leak detector to check all fittings and connections from the gas source to the detector.
-
Tip: Pay close attention to the connections at the inlet and detector where the column is installed.
If the issue persists after these steps, consider the possibility of severe column contamination or degradation, which is addressed in the next section.
Scenario 2: Only the this compound Peak is Tailing
When only the analyte of interest shows tailing, the problem is likely due to specific chemical interactions.
Question: My solvent and other reference peaks look fine, but the this compound peak is tailing. What is the cause?
Answer: This pattern points towards an issue related to the interaction of this compound with active sites within the GC system or problems with the chromatographic conditions.
Step 1: Address Active Sites
Active sites are locations in the GC system that can adsorb active compounds, causing peak tailing.
-
Action:
-
Inlet: As a first step, perform inlet maintenance (replace liner and septum) as described in Experimental Protocol 1 . A contaminated liner can have active sites.[9]
-
Column: If a new liner and septum do not resolve the issue, the contamination or activity may be at the head of the column. Trim the first 10-20 cm of the column.[10]
-
-
Protocol: Refer to Experimental Protocol 2: GC Column Cutting and Installation for column trimming.
Step 2: Evaluate Method Parameters
Sub-optimal GC method parameters can contribute to poor peak shape.
-
Action:
-
Injection Technique: Ensure the injection is performed quickly and smoothly to introduce a sharp sample band onto the column.
-
Solvent Effect: The choice of solvent can impact peak shape. If the solvent is not compatible with the stationary phase or the analyte, it can cause peak distortion.[7] For this compound, a non-polar solvent like hexane (B92381) or a moderately polar solvent like dichloromethane (B109758) is generally suitable for use with a DB-5 type column.[11]
-
Temperature: An injection port temperature that is too low can lead to slow vaporization and band broadening. For this compound (boiling point ~162 °C), an inlet temperature of 250 °C is a good starting point.
-
Step 3: Column Contamination and Degradation
Over time, the stationary phase of the column can become contaminated or degrade, leading to active sites.
-
Action:
-
Bakeout: Bake out the column at its maximum isothermal temperature for a few hours to remove contaminants.[10]
-
Column Trimming: As a more aggressive step, trim the front section of the column.[10]
-
Column Replacement: If the above steps fail, the column may be irreversibly damaged and require replacement.
-
Quantitative Data Summary
Peak tailing is quantitatively assessed using the Asymmetry Factor (As). An ideal peak has an As of 1.0.
| Asymmetry Factor (As) | Peak Shape | Interpretation |
| As = 1.0 | Symmetrical | Ideal peak shape. |
| 1.0 < As ≤ 1.5 | Minor Tailing | Generally acceptable for most applications. |
| As > 1.5 | Moderate Tailing | Indicates a potential issue that should be investigated as it may affect integration and quantification.[7] |
| As > 2.0 | Severe Tailing | Unacceptable for quantitative analysis. Requires immediate troubleshooting. |
Experimental Protocols
Experimental Protocol 1: Inlet Maintenance
This protocol outlines the steps for replacing the septum and inlet liner.
Materials:
-
Clean, lint-free gloves
-
Tweezers
-
New septum
-
New, deactivated inlet liner with O-ring
-
Wrenches for inlet hardware
Procedure:
-
Cool Down: Cool the GC inlet and oven to room temperature. Turn off the carrier gas flow at the instrument.
-
Remove Old Septum: Unscrew the septum nut and remove the old septum using tweezers.
-
Remove Old Liner: Carefully remove the inlet retaining nut and then the old liner and O-ring with tweezers.
-
Install New Liner: Place the O-ring on the new, deactivated liner. Using clean tweezers, insert the new liner into the inlet.
-
Install New Septum: Place the new septum on the inlet and secure it with the septum nut. Do not overtighten.
-
Reassemble and Leak Check: Reassemble any other inlet hardware. Restore the carrier gas flow and perform a leak check around the septum nut and other fittings using an electronic leak detector.[2]
Experimental Protocol 2: GC Column Cutting and Installation
This protocol provides a general guide for cutting and installing a fused silica (B1680970) capillary column.
Materials:
-
Clean, lint-free gloves
-
Ceramic scoring wafer or diamond-tipped scribe
-
Magnifying glass (10-20x)
-
Column nuts and ferrules appropriate for your GC
-
Wrenches for column nuts
Procedure:
-
Cutting the Column:
-
Installing the Column in the Inlet:
-
Installing the Column in the Detector:
-
Follow a similar procedure for the detector end, ensuring the correct insertion depth.
-
-
Leak Check: After installation, restore carrier gas flow and thoroughly leak-check all connections.
Experimental Protocol 3: GC Analysis of this compound
This protocol provides a starting point for the GC analysis of this compound.
| Parameter | Value |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | DB-5 or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, 1.5 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Isothermal at 120 °C for 5 minutes |
| Detector Temp | 280 °C |
| Sample | 100 ppm this compound in hexane |
Visualizations
Caption: Troubleshooting workflow for peak tailing in GC analysis.
Caption: Logical relationships between the problem and potential causes.
Frequently Asked Questions (FAQs)
Q1: How often should I perform inlet maintenance?
A1: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections.[2] For labs running dirty samples, it might be necessary daily, while for very clean samples, it could be much less frequent.[2] A good practice is to establish a preventive maintenance schedule and keep a log for each instrument. As a general rule, inspect the liner daily and change the septum every 100-200 injections.
Q2: Can the sample solvent cause peak tailing?
A2: Yes, an inappropriate solvent can lead to poor peak shape. This is known as the "solvent effect". If the solvent is too strong or has a polarity that is mismatched with the stationary phase, it can cause band broadening and tailing.[7] For a non-polar column like a DB-5, using a highly polar solvent like methanol (B129727) can sometimes be tricky.[11]
Q3: My peak tailing started suddenly after installing a new column. What could be the problem?
A3: Sudden peak tailing after installing a new column is almost always related to the installation itself. The most likely causes are a poor column cut or incorrect installation depth in the inlet or detector.[4][5] Carefully re-cut both ends of the column and reinstall it, paying close attention to the manufacturer's recommended depths. Also, ensure all fittings are leak-free.
Q4: I've tried all the troubleshooting steps, but the peak tailing for this compound persists. What should I do?
A4: If you have systematically worked through inlet maintenance, checked for leaks, reinstalled the column, trimmed the column, and evaluated your method parameters without success, it is highly likely that your column is irreversibly contaminated or has degraded. At this point, the most effective solution is to replace the GC column.
Q5: What is the difference between peak tailing and peak fronting?
A5: Peak tailing is when the back of the peak is drawn out, resulting in an asymmetry factor greater than 1. Peak fronting is the opposite, where the front of the peak is sloped, and the asymmetry factor is less than 1. Fronting is less common and is often caused by column overload or condensation effects.
References
- 1. GC Inlet Maintenance [restek.com]
- 2. GC Inlet Maintenance: Restek’s Quick-Reference Guide [restek.com]
- 3. Column Installation Guide [scioninstruments.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 11. Rules for solvent selection in GC analysis? - Chromatography Forum [chromforum.org]
Technical Support Center: Overcoming Solubility Challenges of 4-Ethyltoluene in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for overcoming solubility issues encountered with 4-ethyltoluene in aqueous media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.
Troubleshooting Guides
Effectively dissolving this compound, a hydrophobic aromatic hydrocarbon, in aqueous solutions is a common challenge. Its intrinsic water solubility is notably low, experimentally determined to be approximately 94.9 mg/L.[1][2][3] This guide provides a systematic approach to addressing these solubility issues.
Initial Assessment and Troubleshooting Workflow
Before proceeding to advanced solubility enhancement techniques, it is crucial to confirm that the observed issue is indeed poor solubility and not another experimental artifact.
Diagram: Troubleshooting Workflow for this compound Solubility
Caption: A logical workflow for diagnosing and resolving this compound solubility issues.
Data Presentation: Solubility Enhancement Strategies
The following tables summarize common approaches to enhance the aqueous solubility of hydrophobic compounds like this compound. While specific quantitative data for this compound is limited in publicly available literature, the principles and expected outcomes are well-established for aromatic hydrocarbons.
Table 1: Cosolvency Approach
| Cosolvent | Typical Concentration Range (% v/v) | Expected Outcome | Key Considerations |
| Ethanol | 5 - 40% | Significant increase in solubility. | Can affect the stability of some biomolecules. |
| Propylene Glycol | 10 - 50% | Good solubilizing power, often used in pharmaceutical formulations.[4] | Higher viscosity at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 60% | Effective for a wide range of hydrophobic compounds. | May not be suitable for all analytical techniques. |
| Dimethyl Sulfoxide (DMSO) | < 10% | Very strong solubilizing agent. | Potential for toxicity at higher concentrations. |
Table 2: Micellar Solubilization Approach
| Surfactant (Above CMC) | Typical Concentration Range | Expected Outcome | Key Considerations |
| Tween 80 (non-ionic) | 0.1 - 5% (w/v) | Forms micelles that encapsulate this compound, increasing apparent solubility. | Generally considered biocompatible. Micelle size and solubilization capacity can be concentration-dependent. |
| Sodium Dodecyl Sulfate (SDS) (anionic) | 0.1 - 2% (w/v) | Effective in solubilizing aromatic hydrocarbons. | Can denature proteins and may not be suitable for biological assays. Micelle stability can be concentration-dependent.[5][6] |
Table 3: Cyclodextrin Complexation Approach
| Cyclodextrin | Typical Concentration Range (mM) | Expected Outcome | Key Considerations |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5 - 50 mM | Forms inclusion complexes, significantly enhancing solubility. | High water solubility and low toxicity make it suitable for many applications. |
| β-Cyclodextrin | 1 - 15 mM | Forms inclusion complexes. | Lower aqueous solubility compared to its derivatives. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound is an aromatic hydrocarbon with a non-polar molecular structure.[7] Water is a highly polar solvent. According to the principle of "like dissolves like," non-polar molecules have limited solubility in polar solvents because they cannot effectively interact with the polar water molecules.[8]
Q2: I've added this compound to my aqueous buffer and it's cloudy. What should I do first?
A2: First, confirm that the cloudiness is due to undissolved this compound. Vigorously vortex or sonicate the mixture to ensure maximum dispersion. If the solution remains cloudy, perform a filtration test using a 0.22 µm filter. A significant decrease in the concentration of this compound in the filtrate compared to the initial intended concentration indicates a solubility issue.
Q3: What is the most straightforward method to start with for improving solubility?
A3: For initial experiments, using a cosolvent is often the simplest approach.[9] Ethanol or DMSO at a low concentration (e.g., 1-5% v/v) can significantly improve solubility without introducing the complexities of micelles or cyclodextrins. However, the choice of method ultimately depends on the specific requirements of your experiment.
Q4: How do I choose between using a surfactant and a cyclodextrin?
A4: Surfactants form micelles that encapsulate the hydrophobic compound, while cyclodextrins form inclusion complexes.[5][10] The choice depends on your application. For cell-based assays, cyclodextrins are often preferred due to their lower cytotoxicity compared to some surfactants. For in vitro assays where protein denaturation is a concern, non-ionic surfactants like Tween 80 are a better choice than ionic surfactants like SDS.
Q5: Will heating the solution improve the solubility of this compound?
A5: For most solid organic compounds, solubility increases with temperature. While this compound is a liquid at room temperature, gentle warming can help it dissolve more readily. However, be cautious as increased temperature can also lead to evaporation of this volatile compound. For aromatic hydrocarbons, the solubility in water generally increases with temperature.[11]
Q6: Can I use a combination of methods to improve solubility?
A6: Yes, in some cases, a combination of methods can be more effective. For example, using a cosolvent in combination with a cyclodextrin can sometimes lead to a synergistic effect on solubility. However, this can also make the system more complex to characterize.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Cosolvent (Ethanol)
This protocol describes a general method for determining the solubility of this compound in an aqueous solution using ethanol as a cosolvent.
Diagram: Cosolvency Experimental Workflow
Caption: A step-by-step workflow for determining solubility enhancement by cosolvency.
Methodology:
-
Prepare Cosolvent Mixtures: Prepare a series of aqueous solutions (e.g., in your buffer of choice) containing varying concentrations of ethanol (e.g., 0%, 5%, 10%, 20%, 30%, 40% v/v).
-
Add Excess this compound: To a known volume of each cosolvent mixture in a sealed vial, add an excess amount of this compound. An excess is present if a separate phase or droplets of this compound are visible after initial mixing.
-
Equilibrate: Tightly seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet any undissolved this compound.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile (B52724) or methanol) and quantify the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
Protocol 2: Solubility Enhancement using Micellar Solubilization (Tween 80)
This protocol outlines the use of a non-ionic surfactant, Tween 80, to increase the apparent solubility of this compound.
Methodology:
-
Prepare Surfactant Solutions: Prepare a series of aqueous solutions containing different concentrations of Tween 80 (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v). Ensure the concentrations are above the critical micelle concentration (CMC) of Tween 80.
-
Add this compound: To a known volume of each surfactant solution, add a known amount of this compound.
-
Solubilization: Vortex the mixture vigorously and then sonicate for 15-30 minutes to facilitate the formation of micelles and the encapsulation of this compound. The solution should become clear.
-
Equilibrate: Allow the solutions to equilibrate at a constant temperature for at least one hour.
-
Visual Inspection and Analysis: Visually inspect the solutions for any phase separation or cloudiness. Quantify the concentration of solubilized this compound using an appropriate analytical method (e.g., HPLC).
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation (HP-β-CD)
This protocol details the preparation of an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 100 mM). Gentle warming and stirring may be necessary to fully dissolve the cyclodextrin.
-
Add this compound: While vigorously stirring the HP-β-CD solution, add this compound dropwise. A 1:1 molar ratio of this compound to HP-β-CD is a good starting point.
-
Complexation: Continue to stir the mixture at room temperature for 24 hours to allow for the formation of the inclusion complex.
-
Clarification: The resulting solution should be clear. If any undissolved this compound is visible, it indicates that the solubility limit has been exceeded. The solution can be filtered through a 0.22 µm filter to remove any undissolved material.
-
Quantification: The concentration of the complexed this compound in the final solution should be confirmed via an appropriate analytical method (e.g., HPLC).
References
- 1. Enhancing Solubility of Hydrophobic Drugs: A Review of Solid Dispersions [wisdomlib.org]
- 2. japer.in [japer.in]
- 3. 622-96-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 622-96-8 [chemicalbook.com]
- 8. Predicting complexation performance between cyclodextrins and guest molecules by integrated machine learning and molecular modeling techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Purification of Crude 4-Ethyltoluene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the purification of crude 4-ethyltoluene. Below you will find frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Crude this compound is typically synthesized by the ethylation of toluene (B28343).[1] This process can lead to a mixture of several impurities, including:
-
Structural Isomers: 2-ethyltoluene and 3-ethyltoluene (B166259) are the most common impurities, as the ethylation process often yields a mixture of all three isomers.[1]
-
Unreacted Starting Materials: Residual toluene may be present if the reaction has not gone to completion.
-
Polyalkylated Byproducts: Over-alkylation can lead to the formation of diethyltoluenes or other polyalkylated species.
-
Other Hydrocarbons: The feedstock may contain other aromatic or aliphatic hydrocarbons.[2]
-
Catalyst Residues: Depending on the synthetic method, residues from acid catalysts (e.g., aluminum trichloride) or zeolites may be present.[3]
Q2: How can I effectively assess the purity of my this compound sample?
A2: The most effective and widely used method for assessing the purity of this compound and quantifying its isomers is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[4][5][6]
-
GC-FID provides excellent quantitative data on the relative percentages of the different components.
-
GC-MS is invaluable for identifying unknown impurity peaks by providing mass-to-charge ratio data, which helps in elucidating their structures.[5][6]
Q3: What is the primary purification technique for crude this compound?
A3: Fractional distillation is the primary and most common technique for the bulk purification of this compound.[7][8] This method separates compounds based on differences in their boiling points. While effective at removing impurities with significantly different boiling points (like unreacted toluene or polyalkylated byproducts), separating the ethyltoluene isomers is more challenging due to their close boiling points.[7]
Q4: Is it possible to separate the 2-, 3-, and this compound isomers by distillation?
A4: Separating the ethyltoluene isomers by distillation is challenging but feasible. The boiling points of the isomers are very close (see Table 1), requiring a highly efficient fractional distillation setup.[3] This typically involves:
-
A long, insulated fractionating column (e.g., Vigreux or packed column) to provide a large number of theoretical plates.[7][9]
-
A slow and controlled heating rate to maintain a proper temperature gradient in the column.[7]
-
A reflux condenser to allow for multiple vaporization-condensation cycles, which enhances separation.[7]
For achieving very high isomeric purity, subsequent purification by preparative column chromatography may be necessary.
Data Presentation: Physical Properties of Ethyltoluene Isomers
A clear understanding of the physical properties of this compound and its common impurities is crucial for developing an effective purification strategy.
Table 1: Physical Properties of Toluene and Ethyltoluene Isomers
| Compound | Boiling Point (°C) | Density (g/cm³) |
| Toluene | 110.6 | 0.867 |
| 2-Ethyltoluene | 165 | 0.880[10] |
| 3-Ethyltoluene | 161.3 | 0.865 |
| This compound | 162 | 0.861 [1] |
Data sourced from Wikipedia unless otherwise noted.[3]
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of components, evidenced by broad boiling point ranges during collection.
-
Possible Cause 1: The fractionating column is inefficient (not enough theoretical plates).
-
Solution: Switch to a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, metal sponge). Ensure the column is properly insulated with glass wool or aluminum foil to maintain a consistent temperature gradient.[7]
-
-
Possible Cause 2: The distillation rate is too fast.
-
Solution: Reduce the heating rate. A slow, steady distillation allows for proper equilibrium between the liquid and vapor phases within the column, which is essential for effective separation.[7]
-
-
Possible Cause 3: The thermometer is incorrectly placed.
-
Solution: Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[7]
-
Issue: The column is "flooding" (liquid is filling the column).
-
Possible Cause: The heating rate is too high, causing vapor to be generated too quickly.
-
Solution: Immediately reduce the heat from the heating mantle. Allow the liquid to drain back into the distillation flask before slowly resuming heating at a lower rate.
-
Column Chromatography
Issue: Isomers are co-eluting (coming off the column together).
-
Possible Cause: The mobile phase (eluent) does not have the optimal polarity to differentiate between the isomers on the chosen stationary phase.
-
Solution: Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides the best separation. For non-polar compounds like ethyltoluenes, a non-polar stationary phase (like silica (B1680970) gel) with a very non-polar eluent (e.g., hexanes or petroleum ether) is typically used.[11][12] A very small amount of a slightly more polar solvent might be needed, but start with 100% non-polar solvent.
-
Issue: The desired compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to displace the compound from the stationary phase.
-
Solution: Gradually and carefully increase the polarity of the mobile phase. For example, if using pure hexane, you might add ethyl acetate (B1210297) in very small increments (e.g., 0.5% to 1%).
-
Issue: Tailing of peaks during elution.
-
Possible Cause 1: The sample was overloaded onto the column.
-
Solution: Use a larger column or reduce the amount of crude material loaded. A general rule is to use 20-50 times the weight of stationary phase to the weight of the sample.[11]
-
-
Possible Cause 2: The sample was not loaded in a concentrated band.
-
Solution: Dissolve the crude sample in the absolute minimum amount of solvent before loading it onto the column to ensure it starts as a narrow band.[11]
-
Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation
This protocol is designed to separate this compound from its isomers and other impurities.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood using a round-bottom flask, a packed fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.[13]
-
Ensure all glass joints are properly sealed.
-
Place a stir bar or boiling chips in the distillation flask.
-
-
Procedure:
-
Charge the round-bottom flask with the crude this compound mixture, filling it to no more than two-thirds of its capacity.
-
Begin gentle heating with a heating mantle.
-
Observe the ring of condensate as it slowly rises through the fractionating column. A slow ascent is crucial for good separation.[7]
-
Collect the initial fraction, which will primarily contain lower-boiling impurities like toluene (boiling point ~111°C).
-
As the temperature approaches the boiling point of the ethyltoluene isomers (~161-165°C), change the receiving flask.
-
Collect the main fraction containing the ethyltoluene isomers in separate, small volumes. The fractions collected around 162°C will be enriched in this compound.
-
Stop the distillation before the flask boils to dryness.
-
-
Analysis:
-
Analyze each collected fraction by GC-FID or GC-MS to determine its composition and identify the purest fractions of this compound.
-
Protocol 2: Preparative Column Chromatography
This protocol is for achieving high isomeric purity of this compound after an initial distillation.
-
Preparation:
-
Solvent Selection: Use TLC to determine the optimal non-polar solvent system (e.g., hexane, heptane, or petroleum ether) that shows the best separation between the ethyltoluene isomers. The target compound should have an Rf value of approximately 0.3.[11]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass chromatography column plugged with cotton or glass wool at the bottom.[14][15] Allow the silica to settle, creating a uniform packed bed. Drain the excess solvent until the level is just above the silica surface.
-
-
Sample Loading:
-
Dissolve the enriched this compound fraction from distillation in the minimum possible volume of the eluent.
-
Carefully add the sample solution to the top of the silica bed using a pipette.[11]
-
Drain the solvent until the sample has entered the silica gel.
-
-
Elution:
-
Carefully add fresh eluent to the top of the column.
-
Begin collecting fractions in test tubes or vials as the solvent flows through the column. Maintain a constant level of solvent above the silica bed to prevent it from running dry.[15]
-
-
Analysis:
-
Monitor the collected fractions using TLC or GC to identify which ones contain the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor distillation separation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ethyltoluene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A GC-MS method for the detection of toluene and ethylbenzene in volatile substance abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Purification [chem.rochester.edu]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. 2-Ethyltoluene for synthesis 611-14-3 [sigmaaldrich.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. usalab.com [usalab.com]
- 14. static.igem.org [static.igem.org]
- 15. cactus.utahtech.edu [cactus.utahtech.edu]
Technical Support Center: Catalyst Deactivation in 4-Ethyltoluene Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation during the synthesis of 4-ethyltoluene. The information is tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst deactivation in the alkylation of toluene (B28343) with ethylene (B1197577) to produce this compound?
A1: The primary mechanism for the deactivation of solid acid catalysts, such as ZSM-5 zeolites, in this reaction is fouling by coke deposition.[1] Coke, which consists of carbonaceous deposits, forms on the active sites and within the pores of the catalyst.[2] This process physically blocks access to the catalytically active sites and can obstruct the pore structure, leading to a decrease in catalyst activity and selectivity.[2][3]
Q2: How do reaction conditions influence the rate of catalyst deactivation?
A2: Several reaction parameters significantly impact the rate of deactivation:
-
Temperature: Higher reaction temperatures can sometimes increase the rate of coking reactions, leading to faster deactivation.[4] However, an optimal temperature range exists for maximizing both catalyst activity and lifespan.
-
Feed Composition: A low toluene to ethylene ratio can lead to faster catalyst deactivation.[4] Excess ethylene can undergo oligomerization and polymerization, which are precursors to coke formation.[5]
-
Time on Stream: Catalyst activity naturally declines with increasing time on stream due to the gradual accumulation of coke.[3]
Q3: Can a deactivated catalyst be regenerated?
A3: Yes, catalysts deactivated by coke deposition can often be regenerated. The most common method is calcination , which involves a controlled burn-off of the coke in the presence of air or a diluted oxygen stream at elevated temperatures.[6][7] Other regeneration methods, such as using hydrogen or steam, have also been explored to remove coke and restore catalytic activity.[6][8]
Q4: What are the signs of catalyst deactivation in my experiment?
A4: The primary indicators of catalyst deactivation are:
-
A decrease in toluene conversion over time under constant reaction conditions.
-
A change in product selectivity, such as a decrease in the desired this compound isomer and an increase in byproducts.
-
An increase in pressure drop across the catalyst bed, which can indicate pore blockage by coke.[2]
Q5: Besides coking, are there other potential causes for catalyst deactivation?
A5: While coking is the most common issue, other mechanisms can contribute to deactivation:
-
Poisoning: Impurities in the toluene or ethylene feed, such as sulfur or nitrogen compounds, can chemically adsorb to the active sites and deactivate the catalyst.
-
Thermal Degradation (Sintering): Exposure to excessively high temperatures, especially during regeneration, can cause irreversible changes to the catalyst structure, such as the collapse of the zeolite framework or the agglomeration of active metal particles (if present). This leads to a permanent loss of active surface area.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to catalyst deactivation.
| Observed Problem | Potential Cause | Recommended Action(s) |
| Rapid loss of catalyst activity | 1. Coke Formation: High reaction temperature or improper feed ratio.[4] 2. Catalyst Poisoning: Contaminants in the feed stream. | 1. Optimize Reaction Conditions: - Decrease the reaction temperature within the optimal range. - Increase the toluene-to-ethylene molar ratio.[4] 2. Feed Purification: Ensure high purity of toluene and ethylene feeds. |
| Decreased selectivity to this compound | 1. Pore Mouth Blocking: Coke deposits at the entrance of zeolite pores can alter the shape-selectivity.[9] 2. Change in Acid Site Distribution: Severe coking or harsh regeneration can alter the catalyst's acidity.[7] | 1. Catalyst Regeneration: Perform a controlled regeneration cycle (see Experimental Protocols). 2. Catalyst Characterization: Analyze the fresh and spent catalyst to understand changes in porosity and acidity. |
| Increased pressure drop across the reactor | 1. Severe Coking: Excessive coke formation is physically blocking the catalyst bed.[2] 2. Catalyst Attrition: Mechanical breakdown of catalyst particles. | 1. Catalyst Regeneration: Implement a regeneration procedure to remove coke. 2. Check Catalyst Integrity: Inspect the catalyst for physical degradation. Ensure proper reactor loading to prevent crushing. |
Quantitative Data on Catalyst Performance and Deactivation
The following tables summarize key quantitative data related to toluene alkylation over zeolite catalysts, providing insights into the kinetics of the main reaction and the deactivation process.
Table 1: Effect of Reaction Parameters on 1-Heptene Conversion over Y Zeolite (as a model for alkylation)
| Parameter | Condition 1 | Conversion (%) | Condition 2 | Conversion (%) | Reference |
| Temperature | 80 °C | ~51 | 90 °C | ~87 | [4] |
| Toluene:Olefin Ratio | 3 | ~87 | 8 | ~96 | [4] |
| Catalyst Weight | 0.25 g | ~87 | 0.4 g | ~90 | [4] |
Table 2: Activation Energies for Toluene Alkylation and Deactivation
| Reaction | Catalyst | Activation Energy (kJ/mol) | Reference |
| Toluene Methylation (Main Reaction) | H-ZSM-5 | 79.83 ± 6.31 | [10] |
| Deactivation during Toluene Methylation | H-ZSM-5 | 50.40 ± 6.25 | [10] |
| Toluene Alkylation with 1-Heptene | Y Zeolite | 73.1 - 332.1 | [4] |
| Coking during Toluene Alkylation | Y Zeolite | 55.9 - 362.7 | [4] |
Experimental Protocols
Protocol 1: Catalyst Activity Testing in a Fixed-Bed Reactor
This protocol describes a general procedure for evaluating catalyst performance in the gas-phase ethylation of toluene.
1. Experimental Setup:
-
A fixed-bed reactor (typically a quartz or stainless steel tube) is placed inside a programmable tube furnace.[11]
-
Mass flow controllers (MFCs) are used to regulate the flow of reactant gases (ethylene, and a carrier gas like nitrogen or argon).
-
A high-performance liquid chromatography (HPLC) pump is used to introduce liquid toluene, which is vaporized in a pre-heater before mixing with the ethylene stream.
-
The reactor outlet is connected to a gas chromatograph (GC) equipped with a flame ionization detector (FID) for online analysis of the product stream.
2. Procedure:
-
Load a known amount of the catalyst (e.g., 0.5 g) into the center of the reactor tube, securing it with quartz wool plugs.[12]
-
Pre-treat the catalyst by heating it under a flow of inert gas (e.g., N₂) to a specified temperature (e.g., 450-500 °C) for 1-2 hours to remove any adsorbed moisture and impurities.[12]
-
Cool the reactor to the desired reaction temperature (e.g., 350-450 °C).
-
Introduce the reactant feed stream:
-
Start the flow of the carrier gas (N₂).
-
Start the HPLC pump to feed toluene at a specific rate.
-
Introduce ethylene gas at the desired molar ratio to toluene.
-
-
Allow the reaction to stabilize for approximately 30 minutes.
-
Analyze the reactor effluent periodically using the online GC to determine the conversion of toluene and the selectivity to this compound and other products.
-
Continue the reaction for a set duration to monitor catalyst activity over time and observe deactivation.
Protocol 2: Characterization of Coke on Spent Catalysts by Temperature Programmed Oxidation (TPO)
TPO is used to quantify the amount of coke on a spent catalyst and to characterize its nature.
1. Experimental Setup:
-
A catalyst characterization unit (e.g., Altamira AMI series) equipped with a quartz U-tube reactor, a furnace with a temperature controller, and a thermal conductivity detector (TCD) or a mass spectrometer.[13]
2. Procedure:
-
Place a small, accurately weighed amount of the spent catalyst (e.g., 20-50 mg) into the quartz reactor.[13]
-
Pre-treat the sample by heating it in an inert gas flow (e.g., Helium or Argon) to a low temperature (e.g., 150-200 °C) to remove any physisorbed volatile compounds.
-
Cool the sample to room temperature.
-
Switch the gas flow to a dilute oxygen mixture (e.g., 1-5% O₂ in He) at a constant flow rate (e.g., 20-50 mL/min).[13][14]
-
Begin heating the sample at a linear ramp rate (e.g., 10 °C/min) up to a final temperature of around 800 °C.
-
Continuously monitor the concentration of CO₂ (and CO) in the effluent gas using the TCD or mass spectrometer.
-
The resulting plot of CO₂ concentration versus temperature is the TPO profile. The area under the peak(s) is proportional to the total amount of carbon burned off the catalyst. The temperature of the peak maximum provides information about the reactivity of the coke, with less reactive, more graphitic coke burning off at higher temperatures.[15]
Visualizations
Below are diagrams illustrating key pathways and workflows related to catalyst deactivation in this compound production.
References
- 1. Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization [mdpi.com]
- 8. [PDF] On the Regeneration of Coked H-ZSM-5 Catalysts | Semantic Scholar [semanticscholar.org]
- 9. Deactivation kinetics of toluene alkylation with methanol over magnesium-modified ZSM-5 (Journal Article) | OSTI.GOV [osti.gov]
- 10. Kinetics of deactivation of methylation of toluene over H-ZSM-5 and hydrogen mordenite catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Advanced Temperature-Programmed Oxidation (TPO) of Coked Catalysts Using Methanation and FID Detection - Ami Instruments [ami-instruments.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
minimizing by-product formation in 4-ethyltoluene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-ethyltoluene. The focus is on minimizing by-product formation to enhance product purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products in the synthesis of this compound via Friedel-Crafts alkylation?
The main by-products in the ethylation of toluene (B28343) are other isomers of ethyltoluene (2-ethyltoluene and 3-ethyltoluene) and polyalkylated products such as diethylbenzenes.[1] The formation of these by-products is a common challenge in Friedel-Crafts alkylation due to the nature of the reaction mechanism.
Q2: How can I selectively synthesize the para isomer (this compound) over the ortho and meta isomers?
Achieving high selectivity for this compound is best accomplished through shape-selective catalysis using modified zeolite catalysts, such as ZSM-5.[1][2][3] The pore structure of these catalysts restricts the formation of the bulkier ortho and meta isomers, favoring the more linear para isomer. Traditional Lewis acid catalysts like aluminum chloride typically yield a mixture of all three isomers.[1][3]
Q3: I am observing a significant amount of diethylbenzene and other polyalkylated products. How can I minimize this?
Polyalkylation occurs because the initial product, ethyltoluene, is more reactive than the starting material, toluene. To minimize the formation of polyalkylated by-products, it is recommended to use a large excess of toluene relative to the ethylating agent (e.g., ethylene (B1197577) or ethyl chloride).[4] This increases the statistical probability of the ethylating agent reacting with toluene rather than the already substituted ethyltoluene.
Q4: What is the effect of temperature on the isomer distribution of ethyltoluene?
Temperature is a critical parameter in controlling the isomer distribution. Friedel-Crafts alkylation is a reversible reaction, and at higher temperatures, the product distribution tends to favor the thermodynamically most stable isomer, which is often the meta isomer. To favor the kinetically controlled product distribution, which may have a higher proportion of the para isomer depending on the catalyst, it is generally advisable to conduct the reaction at lower temperatures.
Q5: Can carbocation rearrangement be an issue in the synthesis of this compound?
While carbocation rearrangements are a common issue in Friedel-Crafts alkylation with longer alkyl chains, they are less of a concern with ethylation. The primary ethyl carbocation is unstable and will not rearrange to an equivalent or less stable carbocation. However, it's important to use reaction conditions that do not promote side reactions that could lead to other impurities.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Insufficiently reactive ethylating agent.3. Reaction temperature is too low. | 1. Use a fresh, anhydrous Lewis acid catalyst or a properly activated zeolite catalyst.2. Ensure the purity and reactivity of your ethylating agent.3. Gradually increase the reaction temperature, while monitoring for an increase in by-product formation. |
| High percentage of ortho and meta isomers | 1. Use of a non-selective catalyst (e.g., AlCl₃).2. Reaction temperature is too high, favoring the thermodynamic product (meta-isomer). | 1. Employ a shape-selective zeolite catalyst like H-ZSM-5.2. Optimize the reaction temperature to favor the desired para-isomer. This may require running the reaction at a lower temperature. |
| Significant formation of polyalkylated products (e.g., diethylbenzenes) | The mono-alkylated product (ethyltoluene) is more reactive than the starting material (toluene). | Use a large molar excess of toluene to the ethylating agent. A ratio of 5:1 or higher is often effective. |
| Charring or darkening of the reaction mixture | The reaction is too vigorous, leading to decomposition and side reactions. | 1. Control the rate of addition of the ethylating agent or catalyst.2. Conduct the reaction at a lower temperature, potentially using an ice bath for cooling. |
Data on By-Product Formation
The choice of catalyst has a significant impact on the selectivity of the ethylation of toluene. The following table summarizes typical product distributions with different catalysts.
| Catalyst | This compound (%) | 3-Ethyltoluene (%) | 2-Ethyltoluene (%) | Reference |
| Aluminum Chloride (AlCl₃) | ~25-30% | ~45-50% | ~20-25% | General Literature |
| Modified H-ZSM-5 Zeolite | >90% | <5% | <5% | [2] |
Note: The exact product distribution can vary based on reaction conditions such as temperature, pressure, and reactant ratios.
Experimental Protocols
Shape-Selective Ethylation of Toluene using H-ZSM-5
This protocol describes a general procedure for the vapor-phase ethylation of toluene using a fixed-bed reactor with an H-ZSM-5 catalyst.
1. Catalyst Activation:
-
The H-ZSM-5 catalyst is calcined in air at 550°C for 6 hours to remove any organic templates and ensure it is in its active acidic form.
2. Reaction Setup:
-
A fixed-bed reactor is packed with the activated H-ZSM-5 catalyst.
-
The reactor is heated to the desired reaction temperature (typically in the range of 250-400°C).
3. Reaction Execution:
-
A feed stream of toluene and ethylene (or another ethylating agent) is vaporized and passed through the catalyst bed.
-
A large molar excess of toluene to ethylene is maintained (e.g., 8:1).
-
The reaction is carried out at a specific weight hourly space velocity (WHSV).
4. Product Collection and Analysis:
-
The reactor effluent is cooled to condense the liquid products.
-
The product mixture is collected and analyzed by gas chromatography (GC) to determine the conversion of toluene and the selectivity for each isomer of ethyltoluene and other by-products.
Friedel-Crafts Ethylation using Aluminum Chloride (Demonstration of By-product Formation)
This protocol is for a laboratory-scale synthesis and is expected to produce a mixture of isomers.
1. Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (AlCl₃).
-
Cool the flask in an ice bath.
-
Slowly add toluene to the flask with stirring.
2. Reaction Execution:
-
Slowly add ethyl chloride or bubble ethylene gas through the reaction mixture. The reaction is exothermic and should be kept cool.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time.
3. Work-up and Purification:
-
Quench the reaction by slowly pouring the mixture over crushed ice.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with a dilute HCl solution, followed by a sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
The resulting crude product can be purified by fractional distillation to separate the different isomers of ethyltoluene, although this is challenging due to their close boiling points.
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway for Toluene Ethylation
The following diagram illustrates the primary reaction pathways in the ethylation of toluene, leading to the desired product and major by-products.
Caption: Reaction scheme for the ethylation of toluene.
Troubleshooting Workflow for By-product Minimization
This flowchart provides a logical approach to troubleshooting and optimizing the synthesis of this compound to minimize by-product formation.
Caption: Troubleshooting flowchart for this compound synthesis.
References
Technical Support Center: 4-Ethyltoluene Waste Management
This guide provides essential information for the safe handling and disposal of 4-ethyltoluene waste, tailored for researchers, scientists, and drug development professionals.
Troubleshooting and FAQs
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[1][2] It can form explosive mixtures with air, especially at elevated temperatures.[3] The primary health hazard is that it may be fatal if swallowed and enters the airways (aspiration hazard).[1] It can also cause skin irritation and may cause temporary incapacitation or residual injury upon significant exposure.[2][4] Vapors are heavier than air and can spread along floors.[3]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: To ensure safety, the following PPE should be worn:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][5] Flame-retardant antistatic protective clothing is recommended.[3]
-
Respiratory Protection: If ventilation is inadequate or vapors/mists are present, use a respirator with a filter suitable for organic vapors (e.g., Type A filter according to DIN 3181).[3][5] A full respiratory protection program meeting OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.[5]
Q3: How should I properly store this compound and its waste?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated as a flammables area.[1][3][5] Keep it away from heat, sparks, open flames, and other sources of ignition.[1][3][5] Take precautionary measures against static discharge by grounding and bonding containers during transfer.[1][5][6]
Q4: What is the correct procedure for cleaning up a this compound spill?
A4: For any spill, immediately eliminate all ignition sources.[4]
-
Small Spills: Absorb the spill with an inert, non-combustible material such as dry earth, sand, or a commercial absorbent like Chemizorb®.[3][4] Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[4]
-
Large Spills: Evacuate the area. For large spills, consider an initial downwind evacuation of at least 300 meters (1000 feet).[4] Dike the spill far ahead of the liquid to prevent it from entering waterways or sewers.[4] A vapor-suppressing foam may be used to reduce vapors.[4] Ensure adequate ventilation.[3][5]
Q5: What materials are incompatible with this compound?
A5: this compound can react vigorously with strong oxidizing agents.[1][4] Contact with these materials should be avoided.
Q6: How must I dispose of this compound waste?
A6: this compound waste is considered hazardous waste.[5]
-
Segregation: Collect this compound waste in a dedicated, properly labeled, and leak-proof container.[7] Do not mix it with other waste streams, particularly incompatible chemicals like strong oxidizers.[1][7] It is best practice to keep non-halogenated solvents separate from halogenated ones.[8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the contents ("this compound Waste").[7][8]
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] Never dispose of this compound down the drain or in regular trash.[3][7][8]
Q7: What are the immediate first-aid measures for this compound exposure?
A7:
-
If Swallowed: Do NOT induce vomiting.[1] Immediately call a poison control center or physician. If vomiting occurs naturally, have the victim lean forward to reduce the risk of aspiration.[1]
-
If on Skin (or hair): Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower.[1][3]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4]
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical attention.[1][3]
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₉H₁₂[9] |
| Molar Mass | 120.195 g·mol⁻¹[9] |
| Appearance | Colorless liquid[9][10] |
| Density | 0.861 g/cm³ at 25 °C[9] |
| Boiling Point | 162 °C (324 °F; 435 K)[9][11] |
| Flash Point | 36 °C (96.8 °F) to 43 °C (109.4 °F) - closed cup[5] |
| Autoignition Temperature | 475 °C (887 °F) to 535 °C (995 °F)[1][5] |
| Vapor Pressure | 3 mmHg @ 25 °C[1] |
| Vapor Density | 4.15 (Air = 1.0)[1] |
| Water Solubility | Insoluble[4][10][11] |
Experimental Protocol: Quenching and Workup of a Reaction Containing this compound
This protocol outlines a standard procedure for quenching a reaction and performing a liquid-liquid extraction where this compound is the solvent.
Objective: To safely quench a hypothetical Grignard reaction and extract the product from the this compound solvent.
Materials:
-
Reaction mixture in this compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Labeled hazardous waste container for this compound
-
Appropriate PPE (safety goggles, lab coat, compatible gloves)
Procedure:
-
Preparation:
-
Reaction Quenching:
-
Cool the reaction vessel in an ice bath to control the exothermic quenching process.
-
Slowly and carefully add the saturated aqueous NH₄Cl solution dropwise to the reaction mixture with stirring. Monitor for any temperature increase or gas evolution.
-
-
Liquid-Liquid Extraction:
-
Once the reaction is quenched, transfer the entire mixture to a separatory funnel.
-
Allow the layers to separate. The upper layer will be the organic phase (this compound containing the product), and the lower will be the aqueous phase.
-
Drain the lower aqueous layer into a beaker labeled "Aqueous Waste."
-
Wash the organic layer with deionized water. Again, drain the lower aqueous layer into the "Aqueous Waste" beaker.
-
-
Drying the Organic Layer:
-
Drain the this compound layer into a clean Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ to the flask to remove residual water. Swirl gently.
-
-
Waste Segregation and Collection:
-
Filter the dried organic solution to remove the MgSO₄. The filtrate now contains the product in this compound.
-
The used MgSO₄, which is now contaminated with this compound, should be disposed of as solid chemical waste.
-
Combine all aqueous layers from the extraction into the designated "Aqueous Waste" container.
-
Any this compound from rinsing glassware or rotary evaporation will be collected in the designated "this compound Hazardous Waste" container.
-
-
Final Disposal:
-
Ensure all waste containers are tightly sealed and properly labeled.
-
Arrange for pickup by your institution's EHS personnel for proper disposal.
-
Visual Workflows
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. airgas.com [airgas.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ETHYL TOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Page loading... [guidechem.com]
- 7. Chemical Solvent Disposal | Hazardous Waste Solutions [allsource-environmental.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound | 622-96-8 [chemicalbook.com]
- 11. 622-96-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Resolving Co-elution of Ethyltoluene Isomers
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution of 2-, 3-, and 4-ethyltoluene isomers during chromatographic analysis. The similar physicochemical properties of these isomers make their separation a significant analytical challenge.
Frequently Asked Questions (FAQs)
Q1: Why are my ethyltoluene isomers (2-, 3-, and this compound) co-eluting?
Co-elution of ethyltoluene isomers occurs because they are structural isomers with very similar boiling points and polarities. Chromatographic separation relies on differential partitioning between the mobile and stationary phases. When compounds have nearly identical properties, they interact with the stationary phase similarly, leading to almost identical retention times and poor resolution. The separation of p-ethyltoluene (PET) and m-ethyltoluene (MET) is particularly challenging due to their very close boiling points.[1]
Q2: How can I confirm that a single chromatographic peak actually contains co-eluting isomers?
Perfect co-elution can produce a symmetrical peak, masking the presence of multiple compounds.[2]
-
Visual Inspection: Look for subtle signs of asymmetry, such as peak fronting, tailing, or the appearance of a "shoulder" on the peak.[2][3]
-
Mass Spectrometry (MS) Detector: If using a GC-MS system, you can analyze the mass spectra across the peak. A change in the spectral profile from the beginning to the end of the peak indicates that multiple components are present.[2][3]
-
Diode Array Detector (DAD) in HPLC: For liquid chromatography, a DAD can perform peak purity analysis. If the UV-Vis spectra collected across the peak are not identical, it flags the peak as impure, suggesting co-elution.[2][3]
Q3: What is the first and most critical parameter to adjust for resolving ethyltoluene isomers?
The most critical parameter is selectivity (α) , which is primarily influenced by the stationary phase chemistry . Since ethyltoluene isomers have very similar properties, a stationary phase that can exploit subtle differences in their molecular shape and electronic structure is essential. Changing the stationary phase is often more effective than simply adjusting temperature or flow rate.[4]
Q4: Which Gas Chromatography (GC) stationary phases are recommended for separating ethyltoluene isomers?
Standard non-polar or mid-polar stationary phases may be insufficient. Consider specialized phases known for high isomeric selectivity:
-
Cyclodextrin-based Phases: Permethylated β-cyclodextrin stationary phases are highly effective for separating aromatic isomers like those found in BTEX mixtures.[5] Their cavity-like structure allows for inclusion complexation based on the specific shape of the isomers.
-
Liquid Crystalline Phases: These phases offer unique selectivity for positional isomers based on the molecule's length-to-breadth ratio. They have demonstrated success in separating challenging hydrocarbon isomers.[6]
-
Metal-Organic Frameworks (MOFs): MOFs can be used to create capillary columns with hierarchical porosity, providing excellent separation for disubstituted benzene (B151609) derivatives, including ethyltoluene isomers.[7]
Q5: How does temperature programming affect the separation of ethyltoluene isomers?
Temperature affects retention time and, to some extent, resolution.
-
Lowering Isothermal Temperature: Decreasing the column temperature increases the interaction time with the stationary phase, which can improve the resolution of early-eluting compounds.[8]
-
Slower Temperature Ramp: A slower temperature ramp rate in a programmed run gives the isomers more time to interact with the stationary phase, potentially improving separation. However, this will also increase the total analysis time.
-
Optimization: In one successful separation of ethyltoluene isomers, an isothermal temperature of 230 °C was used.[7] Finding the optimal temperature or program is key and depends heavily on the column being used.
Q6: Can I improve separation by changing my carrier gas or column dimensions?
Yes, these factors relate to column efficiency (N) . While selectivity is more critical for these isomers, optimizing efficiency is also important.
-
Carrier Gas: Switching from helium to hydrogen can improve efficiency and potentially reduce run times, as hydrogen performs well at higher linear velocities.[9]
-
Column Dimensions: Using a longer column (e.g., 60m or more) increases the number of theoretical plates and provides more opportunity for separation. Similarly, a smaller internal diameter (ID) column (e.g., ≤0.25 mm) increases efficiency.[6][9]
Troubleshooting Guide: Co-elution of 3- and this compound
This guide provides a systematic workflow for resolving the common co-elution of 3-ethyltoluene (B166259) (MET) and this compound (PET).
Step 1: Confirm and Characterize the Problem
-
Action: Inject a standard containing only 3-ethyltoluene and this compound.
-
Purpose: To confirm co-elution without interference from other analytes and to establish a baseline chromatogram.
-
Analysis: Observe the peak shape. Is it a single symmetrical peak or are there signs of a shoulder? If using MS, check for any variation in the mass spectrum across the peak.
Step 2: Optimize for Retention (Capacity Factor, k')
-
Problem: If the isomers are eluting very early (k' < 2), they are not interacting sufficiently with the stationary phase.
-
Action: Lower the initial oven temperature or the isothermal temperature. This increases the retention factor (k'), which is a prerequisite for achieving separation.[2]
-
Goal: Achieve a retention factor between 2 and 10 for the isomer pair.
Step 3: Enhance Selectivity (α)
-
Problem: The current stationary phase does not differentiate between the isomers. This is the most likely issue.
-
Action 1 (Most Effective): Change the column to one with a different stationary phase. Prioritize phases known for isomer separations, such as a cyclodextrin (B1172386) or liquid crystal phase.[5][6]
-
Action 2: If a new column is not an option, carefully optimize the temperature program. Try a very slow ramp rate (e.g., 1-2 °C/min) through the elution temperature window of the isomers.
Step 4: Improve Efficiency (N)
-
Problem: The column has insufficient resolving power, even with adequate selectivity.
-
Action 1: Switch to a longer column of the same phase (e.g., from 30m to 60m).
-
Action 2: Switch to a column with a smaller internal diameter (e.g., from 0.32mm to 0.25mm).
-
Action 3: Optimize the carrier gas linear velocity. Use the manufacturer's recommendation for the optimal flow rate for your column dimensions and carrier gas (He or H₂).
Data Presentation: GC Conditions for Isomer Separation
The following table summarizes chromatographic conditions discussed in the literature for separating aromatic isomers, including ethyltoluenes.
| Stationary Phase | Column/Method Details | Temperature Program | Carrier Gas / Flow | Outcome for Ethyltoluene Isomers | Reference |
| Porous Coordination Polymer | Custom-coated capillary column | Isothermal at 230 °C | Nitrogen @ 14 mL/min | Baseline separation achieved | [7] |
| Permethylated β-cyclodextrin | 25 m x 0.22 mm, 0.25 µm film | 55 °C (2 min) -> 2 °C/min -> 100 °C (5 min) | Helium @ 30 cm/sec | Recommended for BTEX, effective for aromatic isomers | [5] |
| Liquid Crystalline | N/A | 40 °C | N/A | High selectivity for positional isomers demonstrated | [6] |
| SPB-5 (5% Phenyl Polysiloxane) | 60m length | Optimized for specific pairs | N/A | Used for separating deuterated ethylbenzene (B125841) isotopes | [10] |
Experimental Protocols
Protocol: GC-MS Method for Ethyltoluene Isomer Separation
This protocol is a representative method based on common practices for separating challenging aromatic isomers.
-
Sample Preparation:
-
Prepare a mixed standard of 2-, 3-, and this compound at a concentration of 100 µg/mL each in methanol (B129727) or hexane.
-
For unknown samples, perform a suitable extraction (e.g., liquid-liquid extraction, SPME) and dissolve the final extract in the same solvent.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Cyclodextrin-based capillary column (e.g., Beta-DEX™ 225), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless inlet.
-
-
GC Method Parameters:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (Split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium
-
Flow Rate: Constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 3 °C/min to 120 °C.
-
Ramp 2: 10 °C/min to 240 °C, hold for 5 minutes.
-
-
Transfer Line Temp: 250 °C
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI)
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Scan (m/z 40-300) or Selected Ion Monitoring (SIM) for target ions (e.g., m/z 120, 105, 91) for higher sensitivity.
-
Solvent Delay: 3 minutes.
-
-
Data Analysis:
-
Integrate the peaks for each isomer.
-
Calculate the resolution between adjacent peaks. A resolution value >1.5 indicates baseline separation.
-
Confirm peak identity by comparing retention times and mass spectra against the prepared standards.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting the co-elution of ethyltoluene isomers.
Caption: Troubleshooting workflow for resolving ethyltoluene isomer co-elution.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. vurup.sk [vurup.sk]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. gcms.cz [gcms.cz]
Technical Support Center: Enhancing p-Ethyltoluene Selectivity with Zeolite Catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing the selectivity of zeolite catalysts for p-ethyltoluene.
Frequently Asked Questions (FAQs)
Q1: What are the most common zeolite catalysts used for toluene (B28343) ethylation to produce p-ethyltoluene?
A1: Zeolites with medium pore sizes are commonly employed for shape-selective toluene ethylation. The most extensively studied zeolite for this application is ZSM-5 (MFI topology).[1][2] Other zeolites like mordenite (B1173385) (MOR) and beta (BEA) have also been investigated.[3][4][5] The choice of zeolite often depends on the specific reaction conditions and the modification strategies being implemented.
Q2: Why is catalyst modification necessary to enhance p-ethyltoluene selectivity?
A2: In the ethylation of toluene, a mixture of ortho-, meta-, and para-ethyltoluene isomers is typically formed. However, p-ethyltoluene is often the most desired product. Zeolite catalysts are modified to enhance the selectivity towards the para isomer through several mechanisms:
-
Pore Mouth Narrowing: Modifying the external surface of the zeolite can narrow the pore openings, creating a steric hindrance that favors the diffusion of the smaller p-ethyltoluene isomer out of the zeolite channels while restricting the exit of the bulkier ortho and meta isomers.[1]
-
External Surface Passivation: Acid sites on the external surface of the zeolite can catalyze the non-selective isomerization of p-ethyltoluene back to a thermodynamic mixture of isomers. Passivating these external acid sites can prevent this undesired secondary reaction.[1][4][6]
-
Modification of Acidity: The strength and distribution of acid sites within the zeolite can influence the reaction pathway and product distribution. Modification can tune the acidity to favor the formation of the para isomer.[2][7]
Q3: What are some common modification techniques to improve p-ethyltoluene selectivity?
A3: Several techniques are used to modify zeolite catalysts for enhanced p-selectivity:
-
Silanization/Chemical Liquid Deposition (CLD): This involves depositing a layer of silica (B1680970) on the external surface of the zeolite using compounds like tetraethyl orthosilicate (B98303) (TEOS). This passivates external acid sites and can narrow the pore openings.[1]
-
Impregnation with Phosphorus, Boron, or Magnesium: These elements can be introduced to the zeolite to neutralize external acid sites and modify the electronic properties of the catalyst.[2][4][7]
-
Ion Exchange: Introducing cations like Cesium can alter the acidic and basic properties of the zeolite, influencing the reaction selectivity.[8][9]
-
Epitaxial Growth of a Silicalite-1 Shell: Creating a core-shell structure with a non-acidic silicalite-1 layer over a ZSM-5 core effectively passivates external acid sites while maintaining the internal pore structure.[1][6]
Troubleshooting Guides
Issue 1: Low Selectivity to p-Ethyltoluene
-
Possible Cause 1: Isomerization on External Acid Sites. The desired p-ethyltoluene, once formed within the zeolite pores, may diffuse out and subsequently isomerize to o- and m-ethyltoluene on the acid sites located on the external surface of the catalyst.[1][6]
-
Possible Cause 2: Inappropriate Pore Size. The pore dimensions of the zeolite may not be optimal for shape-selective catalysis, allowing for the formation and diffusion of all three isomers.
-
Troubleshooting Step: Consider modifying the zeolite to narrow the pore openings. This can be achieved through impregnation with phosphorus or boron compounds, which can deposit within the pore channels.[2]
-
-
Possible Cause 3: High Reaction Temperature. Higher temperatures can favor the thermodynamically controlled product distribution, leading to a mixture of isomers.
-
Troubleshooting Step: Optimize the reaction temperature. Lowering the temperature may favor the kinetically controlled, shape-selective formation of p-ethyltoluene. However, this may also decrease the overall conversion. A systematic study of the effect of temperature is recommended.[10]
-
Issue 2: Rapid Catalyst Deactivation
-
Possible Cause 1: Coke Formation. The deposition of carbonaceous materials (coke) on the active sites and within the pores of the zeolite is a common cause of deactivation. Strong acid sites can promote side reactions that lead to coke formation.[10][11]
-
Troubleshooting Step 1: Modify the acidity of the catalyst. Impregnation with elements like magnesium or phosphorus can moderate the acid strength, reducing the rate of coke formation.[2][12]
-
Troubleshooting Step 2: Introduce hierarchical porosity. Creating mesopores within the microporous zeolite structure can improve the diffusion of reactants and products, reducing the residence time of coke precursors within the catalyst.[11]
-
Troubleshooting Step 3: Optimize reaction conditions. Lowering the reaction temperature or increasing the toluene to ethylene (B1197577) ratio can sometimes reduce the rate of coking.[10]
-
-
Possible Cause 2: Dealumination. At high temperatures and in the presence of steam, the aluminum can be removed from the zeolite framework, leading to a loss of acid sites and catalytic activity.
-
Troubleshooting Step: Ensure the feed is dry and operate at the lowest effective temperature. Consider using a zeolite with a higher silica-to-alumina ratio, which is generally more stable.
-
Issue 3: Low Toluene Conversion
-
Possible Cause 1: Insufficient Number or Strength of Acid Sites. The catalytic activity is directly related to the number and strength of the Brønsted acid sites.
-
Troubleshooting Step: Characterize the acidity of your catalyst using techniques like ammonia (B1221849) temperature-programmed desorption (NH3-TPD). If the acidity is too low, consider using a zeolite with a lower silica-to-alumina ratio or ensure that the modification process has not excessively neutralized the active sites required for the primary alkylation reaction.
-
-
Possible Cause 2: Diffusion Limitations. The reactants may have difficulty accessing the active sites within the zeolite pores, especially with larger catalyst particles.
-
Troubleshooting Step: Use smaller zeolite crystals or introduce mesoporosity to create a hierarchical pore structure, which can enhance mass transfer.[11]
-
-
Possible Cause 3: Catalyst Poisoning. Impurities in the feed, such as water or sulfur compounds, can poison the acid sites of the zeolite.
-
Troubleshooting Step: Ensure the purity of the toluene and ethylene feedstocks. Use appropriate purification methods if necessary.
-
Quantitative Data Presentation
Table 1: Effect of ZSM-5 Modification on p-Xylene (B151628) Selectivity in Toluene Methylation (Analogous to p-Ethyltoluene Selectivity)
| Catalyst | Modifier | Toluene Conversion (%) | p-Xylene Selectivity (%) | Reference |
| Parent HZSM-5 | None | ~11.0 | ~24.3 | [1] |
| SiO₂-CLD/ZSM-5 | Silica | - | 96.2 | [1] |
| HZSM-5@4%S-1 | Silicalite-1 shell | ~11.0 | >80 | [1] |
| P-modified ZSM-5 | Phosphorus | - | up to 97.0 | [6] |
| B-modified ZSM-5 | Boron | - | >98.0 | [6] |
Note: Data for p-xylene selectivity in toluene methylation is presented as a close analogy to p-ethyltoluene selectivity in toluene ethylation, as both are shape-selective reactions targeting the para isomer.
Table 2: Influence of MgO Modification on HM Mordenite for o-Ethyltoluene Isomerization
| Catalyst | MgO loading (%) | M-ET and P-ET Selectivity (%) | M-ET and P-ET Yield (%) | Reference |
| HM | 0 | 67.27 | 47.57 | [4] |
| 4% MgO/HM | 4 | 77.54 | 52.98 | [4] |
Note: This table demonstrates the enhancement of para- and meta-isomer selectivity through modification, which is a related concept to improving p-ethyltoluene selectivity.
Experimental Protocols
Protocol 1: Modification of HZSM-5 by Chemical Liquid Deposition (CLD) of Silica
This protocol is adapted from methodologies aimed at enhancing para-selectivity.[1]
-
Catalyst Preparation: Start with the parent H-ZSM-5 zeolite.
-
Preparation of Silanization Solution: Prepare a solution of tetraethyl orthosilicate (TEOS) in a non-polar solvent like n-hexane. The concentration of TEOS will determine the extent of silica deposition.
-
Impregnation: Impregnate the H-ZSM-5 powder with the TEOS/n-hexane solution. The volume of the solution should be equivalent to the pore volume of the zeolite sample (incipient wetness impregnation).
-
Drying: Dry the impregnated sample at room temperature to evaporate the solvent.
-
Calcination: Calcine the dried sample in a furnace. A typical calcination procedure would be to heat in air at a rate of 5 °C/min to 550 °C and hold for 5 hours. This step decomposes the TEOS to form a silica layer.
-
Characterization: Characterize the modified catalyst using techniques such as N₂ adsorption-desorption to check for changes in surface area and pore volume, and NH₃-TPD to quantify the reduction in external acidity.
Protocol 2: Catalyst Activity Testing in a Fixed-Bed Reactor
This protocol describes a general procedure for evaluating the catalytic performance for toluene ethylation.[2]
-
Catalyst Loading: Load a specific amount of the catalyst (e.g., 1.0 g) into a fixed-bed quartz reactor.[2] A quartz wool plug is typically placed above the catalyst bed to ensure proper preheating and distribution of the reactants.[2]
-
Catalyst Activation: Activate the catalyst in-situ by heating it under a flow of an inert gas like nitrogen to a high temperature (e.g., 500 °C) for several hours to remove any adsorbed water.
-
Reaction Initiation: After activation, cool the reactor to the desired reaction temperature (e.g., 350-500 °C).[13]
-
Feed Introduction: Introduce the reactants, toluene and ethylene, into the reactor at a specific molar ratio and weight hourly space velocity (WHSV). Toluene can be introduced using a syringe pump.
-
Product Collection: The reactor effluent is passed through a condenser to collect the liquid products. Gaseous products can be collected in a gas bag for analysis.
-
Product Analysis: Analyze the liquid products using gas chromatography (GC) to determine the conversion of toluene and the selectivity to p-, m-, and o-ethyltoluene.
Mandatory Visualizations
Caption: Experimental workflow for catalyst preparation, reaction, and analysis.
Caption: Troubleshooting logic for low p-ethyltoluene selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of surface passivation modification of two mordenite zeolites and their application on the isomerisation of o-ethyltoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 6. researchgate.net [researchgate.net]
- 7. journal.bcrec.id [journal.bcrec.id]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. mdpi.com [mdpi.com]
- 12. Item - Catalytic Consequences of Active Site Environments in Brønsted Acid Aluminosilicates on Toluene Methylation - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 13. nor-ijournal.com [nor-ijournal.com]
Technical Support Center: Troubleshooting Emulsion Formation in 4-Ethyltoluene Extraction
This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve emulsion-related issues during the liquid-liquid extraction of 4-ethyltoluene.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of this compound extraction?
An emulsion is a stable mixture of two immiscible liquids, such as an aqueous phase and an organic solvent containing this compound, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1][2] This dispersion is often stabilized by surfactant-like molecules or finely divided solids at the interface between the two liquids, preventing them from separating into two distinct layers.[2][3] The result is a cloudy or milky appearance at the interface, which can make phase separation difficult or impossible.[4][5]
Q2: What causes emulsions to form during the extraction of this compound?
Emulsion formation is a common issue in liquid-liquid extractions and can be attributed to several factors:[3][6]
-
High Shear Mixing: Vigorous shaking or stirring of the separatory funnel creates a large surface area between the two immiscible phases, promoting the formation of fine droplets that can lead to a stable emulsion.[1][3]
-
Presence of Surfactants or Emulsifying Agents: Samples may contain compounds that act as surfactants, such as phospholipids, free fatty acids, proteins, or certain detergents.[3][4][5] These molecules have both hydrophilic (water-loving) and hydrophobic (water-fearing) parts, allowing them to stabilize the interface between the aqueous and organic layers.[1]
-
Particulate Matter: Finely divided solids can accumulate at the interface and mechanically prevent the coalescence of droplets.[2]
-
High Concentration of Extracted Material: A high concentration of this compound or other components in the organic phase can alter the physical properties of the solvent, sometimes leading to emulsion formation.
-
Similar Densities of Phases: When the densities of the aqueous and organic phases are very close, separation is slower and the system is more prone to forming a stable emulsion.
Q3: How can I prevent emulsions from forming in the first place?
Prevention is often more effective than trying to break a stable emulsion.[1][3] Here are some preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel.[3][6] This provides sufficient interfacial area for extraction to occur without excessive shear forces.
-
Pre-treatment of the Sample: If the sample is known to contain particulates, filter it before extraction.[2] If surfactants are present, consider a pre-extraction cleanup step.
-
Adjusting Phase Properties: Increasing the ionic strength of the aqueous phase by adding a neutral salt like sodium chloride (brine) can help prevent emulsion formation.[3][6] This technique is known as "salting out."[1][3]
Troubleshooting Guide: Breaking Emulsions
If an emulsion has already formed, the following techniques can be employed to break it. The choice of method depends on the nature of the emulsion and the scale of the experiment.
Summary of Emulsion Breaking Techniques
| Technique | Principle of Action | Typical Application | Notes |
| Mechanical & Physical Methods | |||
| Standing Time | Gravity separation | Mild emulsions | Allow the mixture to stand undisturbed for a period.[4] |
| Gentle Agitation | Promotes droplet coalescence | Mild emulsions | Gently swirl the mixture or stir with a glass rod.[2][4][5] |
| Centrifugation | Accelerates phase separation by applying centrifugal force | Stubborn emulsions, small volumes | Often the most effective physical method.[1][3][4][5] |
| Filtration | Physical removal of the emulsion layer or one phase | Emulsions with particulate matter | Pass the mixture through glass wool or phase separation paper.[1][3] |
| Temperature Change | Alters solubility and viscosity, disrupting the emulsion | Thermally stable samples | Gentle heating or cooling can be effective.[6] |
| Sonication | Ultrasonic waves disrupt the interfacial layer | Persistent emulsions | Use an ultrasonic bath, often with cooling.[4][5] |
| Chemical Methods | |||
| Salting Out | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components. | Common for many types of emulsions | Addition of brine (saturated NaCl solution) or solid NaCl.[1][3][4][5][6] |
| pH Adjustment | Alters the charge of ionizable surfactants, reducing their emulsifying properties. | Emulsions stabilized by acidic or basic compounds | Add a dilute acid (e.g., HCl) or base (e.g., NaOH).[4][5] |
| Addition of a Different Solvent | Changes the polarity and density of the organic phase, destabilizing the emulsion. | When other methods fail | Add a small amount of a different, miscible organic solvent.[1][3] |
| Addition of a Demulsifier | Surface-active agents that displace the emulsifying agents at the interface. | Industrial applications, very stable emulsions | Requires careful selection of the demulsifying agent.[7][8] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting emulsion formation during this compound extraction.
Caption: A step-by-step decision tree for resolving emulsions in liquid-liquid extraction.
Experimental Protocols
Protocol 1: Salting Out
-
Preparation: Prepare a saturated solution of sodium chloride (NaCl) in deionized water. This is your brine solution.
-
Addition: Carefully add the brine solution dropwise to the separatory funnel containing the emulsion. Start with a volume equivalent to 5-10% of the aqueous phase volume.
-
Mixing: Gently swirl the separatory funnel to mix the brine with the aqueous phase. Avoid vigorous shaking.
-
Observation: Allow the mixture to stand and observe if the emulsion begins to break. The formation of a clearer interface should be visible.
-
Separation: Once the phases have separated, proceed with draining the aqueous layer.
Protocol 2: Centrifugation
-
Transfer: If the volume is appropriate, transfer the entire mixture (or the emulsified portion) into centrifuge tubes.
-
Balancing: Ensure the centrifuge is properly balanced by placing tubes of equal weight opposite each other.
-
Centrifugation: Centrifuge the tubes at a moderate speed (e.g., 2000-4000 rpm) for 5-15 minutes. Higher speeds may be necessary for very stable emulsions.
-
Separation: Carefully remove the tubes from the centrifuge. The phases should now be distinct. Use a pipette to separate the layers.
Protocol 3: Filtration through Glass Wool
-
Preparation: Take a small plug of glass wool and place it into the bottom of a funnel.
-
Filtration: Position the funnel over a clean collection flask. Slowly pour the emulsion through the glass wool plug.
-
Mechanism: The glass wool provides a large surface area that helps to coalesce the dispersed droplets, breaking the emulsion.
-
Collection: Collect the separated phases in the flask. It may be necessary to pass the mixture through the plug multiple times.
Logical Relationship of Emulsion Causes and Solutions
Caption: Mapping common causes of emulsion formation to their corresponding solutions.
References
- 1. biotage.com [biotage.com]
- 2. brainkart.com [brainkart.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. azom.com [azom.com]
- 6. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 7. One-Pot Synthesis of Amphipathic Esters for Demulsification of Water-in-Crude Oil Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biolinscientific.com [biolinscientific.com]
Validation & Comparative
A Comparative Toxicological Analysis of 2-, 3-, and 4-Ethyltoluene Isomers
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the toxicity of three structural isomers of ethyltoluene: 2-ethyltoluene, 3-ethyltoluene (B166259), and 4-ethyltoluene. These aromatic hydrocarbons are significant components of crude oil naphtha fractions and are utilized in the production of various industrial products, leading to potential occupational and environmental exposure. Understanding the differential toxicity of these isomers is crucial for accurate hazard identification and risk assessment. This document summarizes key toxicological endpoints, presents available quantitative data in a comparative format, and details the standard experimental protocols for the cited toxicity studies.
Executive Summary
Current toxicological data, primarily from inhalation studies, indicates that 2-ethyltoluene is the most potent of the three isomers . Short-term inhalation exposure to 2-ethyltoluene resulted in greater mortality and more severe histopathological lesions in the nose, liver, and lungs of rodents compared to its 3- and 4- counterparts.[1][2][3] While significant data gaps exist, particularly for skin sensitization and genotoxicity across all isomers, this guide synthesizes the available information to support informed decision-making in research and development settings.
Data Presentation: Comparative Toxicity Endpoints
The following tables summarize the available quantitative data for key toxicological endpoints for the three ethyltoluene isomers. Data has been compiled from various sources, and gaps in the available literature are noted.
Table 1: Acute Toxicity Data
| Endpoint | 2-Ethyltoluene | 3-Ethyltoluene | This compound |
| Oral LD₅₀ (rat) | 5000 mg/kg[4] | 1187 - 2769 mg/kg[5] | 4850 mg/kg[1][6] |
| Dermal LD₅₀ (rabbit) | No data available | >17,100 mg/kg[5] | >5000 mg/kg[1] |
| Inhalation LC₅₀ (rat) | No data available | 128.2 mg/L (4h)[5] | >3900 ppm (6h)[1] |
| Inhalation LC₅₀ (mouse) | 54 mg/L (4h)[1] | 54,000 mg/m³ (4h)[7][8] | 54,000 mg/m³ (4h)[6] |
| Key Inhalation Findings | Most potent isomer; caused mortality at 2000 ppm.[1][3] | No exposure-related deaths observed up to 2000 ppm.[1][3] | Caused mortality in mice (but not rats) at 2000 ppm.[1][3] |
Table 2: Irritation & Sensitization Data
| Endpoint | 2-Ethyltoluene | 3-Ethyltoluene | This compound |
| Skin Irritation (rabbit) | Causes skin irritation.[4] | No skin irritation observed in one study;[5] another source states it may cause irritation.[7][8] | Mild skin irritant.[5][9] |
| Eye Irritation (rabbit) | No data available | No eye irritation observed in one study.[5] | Mild eye irritant.[5][9] |
| Skin Sensitization | No data available | No data available | No data available |
Table 3: Genotoxicity & Carcinogenicity
| Endpoint | 2-Ethyltoluene | 3-Ethyltoluene | This compound |
| Genotoxicity (Ames Test) | No data available | No data available | No evidence of mutagenicity in vitro.[10] |
| Carcinogenicity | Not classified. | Not classified. | Not classified. |
| Context from Related Compounds | The National Toxicology Program (NTP) has not conducted carcinogenicity studies on ethyltoluene isomers.[10] However, related C9 alkylbenzenes like cumene (B47948) and the C8 compound ethylbenzene (B125841) have demonstrated evidence of carcinogenicity in animal studies.[2] |
Key Toxicological Findings
Inhalation Toxicity
A comparative 2-week nose-only inhalation study in rats and mice provides the most direct evidence of the differential toxicity of the isomers.[1][2][3]
-
2-Ethyltoluene : At a concentration of 2000 ppm, this isomer was highly toxic, leading to the early euthanasia of exposed rats and mice.[1][3] It was the only isomer to produce significant lesions in the nose (atrophy of the olfactory epithelium) and liver (centrilobular necrosis) in both species.[1][2][3] In mice, it also caused squamous metaplasia in the respiratory epithelium and vacuolation of the bronchiolar epithelium.[2]
-
3-Ethyltoluene : This isomer was the least toxic under the study conditions, with no exposure-related deaths or significant histopathological findings at concentrations up to 2000 ppm.[1][3]
-
This compound : This isomer showed intermediate toxicity. While it did not cause mortality in rats, mice exposed to 2000 ppm were euthanized early in the study.[1][3] Unlike 2- and 3-ethyltoluene, it did not produce bronchial hyperplasia in mice.[1][3]
Other Toxicological Effects
-
Irritation : Data suggests that this compound is a mild skin and eye irritant.[5][9] Reports for 3-ethyltoluene are conflicting, with one source indicating no irritation and another suggesting potential for irritation.[5][7][8] 2-Ethyltoluene is classified as a skin irritant.[4]
-
Systemic Toxicity : In a 13-week oral study, this compound caused effects on mortality, organ weights (liver and gonads), and clinical chemistry at doses of 300 mg/kg/day and higher.[9][10]
Visualizations: Workflows and Pathways
To contextualize the toxicological assessment and potential mechanisms of action, the following diagrams are provided.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Mutagenicity and genotoxicity assessment of a new biopreservative product rich in Enterocin AS-48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative inhalation toxicity of ethyltoluene isomers in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Ethyltoluene CAS 611-14-3 | 820044 [merckmillipore.com]
- 5. Whole-body inhalation exposure to 2-ethyltoluene for two weeks produced nasal lesions in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 8. ecetoc.org [ecetoc.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
4-Ethyltoluene vs. Xylene: A Comprehensive Comparison for Laboratory Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate organic solvent is a critical decision that can significantly impact experimental outcomes, from reaction kinetics and product yields to the purity of synthesized compounds. While xylene, a mixture of three dimethylbenzene isomers, has long been a staple in laboratories, 4-ethyltoluene is emerging as a viable alternative. This guide provides an objective, data-driven comparison of this compound and xylene to aid in the selection of the most suitable solvent for specific research and development applications.
Executive Summary
Both this compound and xylene are aromatic hydrocarbons with similar solvent properties, making them suitable for a range of applications including as reaction media, cleaning agents, and in histology.[1] This guide presents a detailed comparison of their physical and chemical properties, performance as organic solvents, safety and handling considerations, and environmental impact. While direct comparative experimental data on performance is limited in publicly available literature, this document provides detailed experimental protocols to enable researchers to conduct their own application-specific evaluations.
Physical and Chemical Properties
This compound and the isomers of xylene (ortho-, meta-, and para-xylene) share a similar molecular structure, which results in comparable physical and chemical properties. However, subtle differences in their boiling points, melting points, and flash points can be critical for specific laboratory applications.[2][3]
| Property | This compound | o-Xylene | m-Xylene | p-Xylene | Mixed Xylenes |
| Molecular Formula | C₉H₁₂[4] | C₈H₁₀ | C₈H₁₀ | C₈H₁₀ | C₈H₁₀ |
| Molar Mass ( g/mol ) | 120.19[4] | 106.16 | 106.16 | 106.16 | ~106.16 |
| Boiling Point (°C) | 162 | 144.4 | 139.1 | 138.3 | 137-144 |
| Melting Point (°C) | -62.5 | -25.2 | -47.9 | 13.2 | Varies |
| Density (g/mL at 20-25°C) | 0.861 | 0.880 | 0.864 | 0.861 | ~0.864[2] |
| Flash Point (°C) | 43[3] | 32 | 27 | 27 | 27-32[2] |
| Vapor Pressure (mmHg at 25°C) | ~3 | 6.8 | 8.3 | 8.9 | 6.65-8.80[2] |
| Water Solubility | Insoluble[5] | Insoluble | Insoluble | Insoluble | Insoluble[2] |
| Miscibility | Miscible with common organic solvents[6] | Miscible with many organic liquids[2] | Miscible with many organic liquids[2] | Miscible with many organic liquids[2] | Miscible with many organic liquids[2] |
Performance as an Organic Solvent
Both this compound and xylene are effective solvents for a wide range of nonpolar compounds and are utilized in various chemical processes.[6][7]
Common Applications:
-
Organic Synthesis: Both solvents are used as reaction media for various organic transformations.[6][8] Their relatively high boiling points make them suitable for reactions requiring elevated temperatures.
-
Cleaning and Degreasing: Their ability to dissolve oils and greases makes them effective cleaning agents for laboratory glassware and equipment.[7]
-
Histology: Xylene is widely used as a clearing agent in histology to prepare tissue samples for microscopic examination.[1] this compound can also be used in this application.
-
Paints, Coatings, and Adhesives: Both are used as solvents in the formulation of paints, coatings, and adhesives.[5][7]
Experimental Protocol: Comparative Solubility Assessment of an Active Pharmaceutical Ingredient (API)
To determine the most suitable solvent for a specific API, a comparative solubility study can be performed.
Objective: To quantitatively determine the solubility of a given API in this compound and xylene at a specified temperature.
Materials:
-
API of interest
-
This compound (high purity)
-
Xylene (isomer mixture or specific isomer, high purity)
-
Vials with screw caps
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Syringe filters (chemically resistant)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the API to separate vials containing a known volume of this compound and xylene.
-
Ensure there is undissolved solid API at the bottom of each vial.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the sample through a chemically resistant syringe filter to remove any undissolved solids.
-
Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved API.
-
Prepare a calibration curve using standard solutions of the API to accurately quantify the concentration in the experimental samples.
-
-
Data Analysis:
-
Calculate the solubility of the API in each solvent in units of mg/mL or mol/L.
-
Compare the solubility values to determine which solvent provides better solubilizing power for the specific API.
-
References
- 1. Xylene - Wikipedia [en.wikipedia.org]
- 2. Xylene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Xylene | 1330-20-7 [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. Xylene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide: Validation of Analytical Methods for 4-Ethyltoluene Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 4-ethyltoluene. The information presented is based on established analytical principles and typical performance data for similar aromatic hydrocarbons, offering a valuable resource for method selection and validation in research and quality control environments.
Method Performance Comparison
The following table summarizes the typical validation parameters for the analysis of this compound by a reversed-phase HPLC method and a capillary GC method. These values are representative of what can be expected from a properly validated method and are intended for comparative purposes.
| Parameter | HPLC Method | Gas Chromatography (GC) Method |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | ||
| - Repeatability | < 1.5% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 µg/mL |
| Run Time | ~10 minutes | ~15 minutes |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the determination of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (70:30, v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed before use.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 214 nm.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range.
5. Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high). The recovery should be within 98.0 - 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be less than 1.5%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be less than 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography (GC) Method
This protocol outlines a capillary GC method for the analysis of this compound.
1. Instrumentation and Columns:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a suitable stationary phase for aromatic hydrocarbons (e.g., 5% phenyl-methylpolysiloxane).
2. Reagents and Standards:
-
Helium or Nitrogen (carrier gas, high purity).
-
Hydrogen (for FID, high purity).
-
Air (for FID, zero grade).
-
This compound reference standard.
-
Solvent for dilution (e.g., Hexane, GC grade).
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like hexane.
-
Calibration Standards: Serially dilute the stock solution to prepare calibration standards covering the expected sample concentration range (e.g., 0.05, 0.5, 5, 25, 50 µg/mL).
-
Sample Preparation: Dilute the sample with the chosen solvent to bring the this compound concentration into the linear range of the method.
5. Validation Parameters:
-
Linearity: Inject the calibration standards in triplicate and generate a calibration curve. The R² value should be greater than 0.999.
-
Accuracy: Determine the recovery by analyzing spiked blank samples at three different concentration levels. The acceptable recovery range is typically 97.0 - 103.0%.
-
Precision:
-
Repeatability: Perform six consecutive injections of a mid-range standard solution. The %RSD of the peak areas should be less than 2.0%.
-
Intermediate Precision: Assess the method's precision on different days and with different analysts. The %RSD should be below 2.5%.
-
-
LOD and LOQ: Estimate the LOD and LOQ by injecting progressively more dilute solutions and determining the concentrations that yield S/N ratios of approximately 3 and 10, respectively.
Methodology Visualization
The following diagram illustrates the logical workflow for the validation of an analytical method, such as the HPLC method for this compound analysis described above.
Caption: Workflow for HPLC Method Validation.
References
A Comparative Guide to 4-Ethyltoluene and Other C9 Alkylbenzenes in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of industrial chemistry, C9 alkylbenzenes represent a critical class of aromatic hydrocarbons utilized across a spectrum of applications, from advanced polymer synthesis to high-performance fuel formulations. This guide provides an objective comparison of 4-ethyltoluene against other key C9 alkylbenzenes, including trimethylbenzenes (mesitylene and pseudocumene), cumene (B47948), and n-propylbenzene. The following sections detail their performance in various industrial contexts, supported by quantitative data and experimental methodologies to inform your research and development endeavors.
Physicochemical Properties: A Foundation for Application
The suitability of a C9 alkylbenzene for a specific application is largely dictated by its physical and chemical properties. Key parameters such as boiling point, density, and flash point are crucial for process design and safety considerations.
| Property | This compound | 1,2,3-Trimethylbenzene (B126466) (Hemimellitene) | 1,2,4-Trimethylbenzene (Pseudocumene) | 1,3,5-Trimethylbenzene (Mesitylene) | Cumene (Isopropylbenzene) | n-Propylbenzene |
| CAS Number | 622-96-8 | 526-73-8 | 95-63-6 | 108-67-8 | 98-82-8 | 103-65-1 |
| Molecular Formula | C₉H₁₂ | C₉H₁₂ | C₉H₁₂ | C₉H₁₂ | C₉H₁₂ | C₉H₁₂ |
| Molecular Weight ( g/mol ) | 120.19 | 120.19 | 120.19 | 120.19 | 120.19 | 120.19 |
| Boiling Point (°C) | 162 | 176 | 169 | 164.7 | 152-154 | 159.2 |
| Density (g/mL at 20-25°C) | 0.861 | 0.894 | 0.876 | 0.864 | 0.862 | 0.862 |
| Flash Point (°C) | 43 | 54 | 44 | 50 | 31 | 30 |
| Solubility in Water | Insoluble | Insoluble | Insoluble | Insoluble | Insoluble | Insoluble |
Performance as Solvents
Another critical performance characteristic for solvents is the evaporation rate, which influences drying times of coatings and inks. This can be determined using methods such as ASTM D3539, which measures the evaporation rate relative to n-butyl acetate.[1][7] Generally, solvents with lower boiling points will have faster evaporation rates. Based on their boiling points, cumene would be expected to have the fastest evaporation rate among the listed C9 alkylbenzenes, while 1,2,3-trimethylbenzene would have the slowest.
Role as Chemical Intermediates
C9 alkylbenzenes serve as crucial starting materials in the synthesis of a variety of commercially important chemicals.
This compound in the Production of p-Methylstyrene
This compound is a primary precursor for the production of p-methylstyrene (also known as 4-vinyltoluene), a monomer used in specialty polystyrenes and plastics.[8][9] The synthesis involves the dehydrogenation of this compound.
Figure 1. Synthesis pathway from this compound to specialty polymers.
Other C9 Alkylbenzenes as Precursors
-
1,2,4-Trimethylbenzene (Pseudocumene) is the primary raw material for the production of trimellitic anhydride, which is used in the manufacturing of high-performance polymers, plasticizers, and resins.[4]
-
1,3,5-Trimethylbenzene (Mesitylene) is a precursor to 2,4,6-trimethylaniline, which is used in the synthesis of dyes and colorants.[10] It is also used to produce antioxidants for plastics and rubber.
-
Cumene (Isopropylbenzene) is almost exclusively used as an intermediate in the "Hock process" to co-produce phenol (B47542) and acetone (B3395972), two high-volume industrial chemicals.[11][12][13]
Figure 2. Simplified overview of the Hock process.
Application in Fuel Formulations
Several C9 alkylbenzenes are utilized as gasoline blending components to enhance octane (B31449) ratings. The Research Octane Number (RON) and Motor Octane Number (MON) are key indicators of a fuel's anti-knock performance.[10]
| Compound | Research Octane Number (RON) | Motor Octane Number (MON) |
| Mesitylene | Blends with gasoline show a significant increase in RON and MON.[14][15][16] | Blends with gasoline show a significant increase in RON and MON.[14][15][16] |
| Cumene | Has been used as a high-octane component in aviation gasoline.[17][18] | |
| Pseudocumene | Used in unleaded aviation gasoline formulations. | Used in unleaded aviation gasoline formulations. |
Note: Specific RON and MON values for the pure C9 alkylbenzenes are not consistently reported and can vary depending on the blend and testing conditions.
Experimental Protocols
Detailed experimental procedures are critical for reproducible research and development. Below are overviews of key experimental methodologies.
Determination of Kauri-Butanol Value (ASTM D1133)
This test method is a standardized procedure to measure the relative solvent power of hydrocarbon solvents.[4][5]
Figure 3. Experimental workflow for determining Kauri-Butanol value.
Methodology:
-
Preparation of Kauri-Butanol Solution: A standardized solution of kauri resin in n-butanol is prepared.
-
Titration: A known volume of the hydrocarbon solvent being tested is titrated into a specific amount of the kauri-butanol solution.
-
Endpoint Determination: The titration is continued until a defined degree of turbidity is observed, which indicates the point at which the kauri resin begins to precipitate.
-
Measurement: The volume of the solvent required to reach the endpoint is recorded.
-
Calculation: The Kauri-Butanol value is calculated from the volume of the solvent used.
Dehydrogenation of this compound to p-Methylstyrene
This process is a key step in the production of specialty polymers.
General Laboratory Procedure:
-
Catalyst Packing: A tubular reactor is packed with a suitable dehydrogenation catalyst, often iron oxide-based.
-
Pre-heating: The reactor is heated to the desired reaction temperature, typically in the range of 500-650°C.
-
Feed Introduction: A feed stream of this compound, often diluted with superheated steam, is passed through the reactor.
-
Reaction: The dehydrogenation reaction occurs as the feed passes over the catalyst bed.
-
Product Collection: The product stream, containing p-methylstyrene, unreacted this compound, and byproducts, is cooled and collected.
-
Analysis: The composition of the product mixture is analyzed, typically by gas chromatography, to determine the conversion of this compound and the selectivity to p-methylstyrene.
Hock Process for Phenol and Acetone Production from Cumene
This widely used industrial process involves two main stages: cumene oxidation and cumene hydroperoxide cleavage.[11][12][13]
Experimental Overview:
-
Cumene Oxidation: Liquid cumene is oxidized with air or oxygen in a reactor, often in the presence of a radical initiator, to form cumene hydroperoxide (CHP). This reaction is typically carried out at elevated temperatures and pressures.
-
CHP Concentration: The resulting mixture is concentrated to increase the CHP content.
-
Acid-Catalyzed Cleavage: The concentrated CHP is then decomposed in the presence of a strong acid catalyst, such as sulfuric acid, to yield phenol and acetone. This reaction is highly exothermic and requires careful temperature control.
-
Product Separation and Purification: The product mixture is neutralized and then separated and purified through a series of distillation columns to obtain high-purity phenol and acetone.
Conclusion
This compound and other C9 alkylbenzenes are versatile industrial chemicals with distinct advantages depending on the application. This compound is a key intermediate for specialty polymers, while pseudocumene is vital for high-performance materials. Mesitylene finds use in the synthesis of dyes and antioxidants, and cumene is the cornerstone of phenol and acetone production. Their performance as solvents and fuel additives is also significant. The choice of a specific C9 alkylbenzene will depend on a careful evaluation of its physicochemical properties, performance data in the target application, and economic considerations. The experimental protocols outlined in this guide provide a starting point for comparative studies to inform your selection process.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. Page loading... [wap.guidechem.com]
- 3. kelid1.ir [kelid1.ir]
- 4. mdpi.com [mdpi.com]
- 5. 2.imimg.com [2.imimg.com]
- 6. polywater.com [polywater.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Mesitylene - Wikipedia [en.wikipedia.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. scribd.com [scribd.com]
- 13. datapdf.com [datapdf.com]
- 14. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 15. Solubility Parameters-- [cool.culturalheritage.org]
- 16. techspray.com [techspray.com]
- 17. coherentmarketinsights.com [coherentmarketinsights.com]
- 18. finishingandcoating.com [finishingandcoating.com]
Cross-Validation of Analytical Methods for 4-Ethyltoluene Concentration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 4-ethyltoluene, a volatile organic compound (VOC) relevant in various industrial and environmental contexts, is crucial for informed decision-making in research and development. The selection of an appropriate analytical method is paramount and often necessitates a thorough cross-validation of available techniques to ensure data integrity and consistency. This guide provides an objective comparison of the two primary analytical methods for this compound determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The information presented is supported by established experimental protocols and performance data derived from the analysis of aromatic hydrocarbons.
Quantitative Performance Comparison
The performance of analytical methods is evaluated based on several key parameters, including linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy. The following table summarizes typical performance characteristics for the analysis of this compound and structurally related aromatic compounds using GC-MS and HPLC-UV.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.99[1][2][3] | ≥ 0.99[4] |
| Limit of Detection (LOD) | 0.016 - 0.2 ng/mL[1] | 0.01 - 0.34 ng/mL[5] |
| Limit of Quantitation (LOQ) | 0.053 - 0.66 ng/mL[1] | 0.01 - 7.57 ng/mL[5] |
| Precision (RSD %) | < 5%[1] | < 2%[4] |
| Accuracy (Recovery %) | 71 - 110%[1] | 98 - 102%[4] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable analytical results. Below are representative methodologies for the quantification of this compound using GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
For liquid samples, a direct injection or headspace sampling technique can be employed.
-
For solid matrices, solvent extraction followed by concentration is typically required.
-
An appropriate internal standard (e.g., deuterated this compound) should be added to all samples, calibration standards, and quality controls.
2. Instrumentation:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for volatile organic compounds (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless inlet, operated in splitless mode for trace analysis.
-
Oven Temperature Program: An initial temperature of 40°C, held for 2 minutes, followed by a ramp to 250°C at 10°C/min, and a final hold for 5 minutes.
-
Mass Spectrometer (MS): Operated in electron ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 105, 120).
3. Calibration:
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol) over the desired concentration range.
-
Analyze the standards under the same conditions as the samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
1. Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulate matter.
-
An internal standard can be used to improve precision.
2. Instrumentation:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.[6] A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: Wavelength set to the maximum absorbance of this compound (approximately 210 nm).
3. Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Analyze the standards under the same chromatographic conditions as the samples.
-
Generate a calibration curve by plotting the peak area against the concentration.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of a cross-validation study and the comparison between the two analytical methods, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mastelf.com [mastelf.com]
- 5. Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | SIELC Technologies [sielc.com]
Comparative Analysis of Catalysts for 4-Ethyltoluene Synthesis: A Guide for Researchers
A detailed examination of various zeolite catalysts for the synthesis of 4-ethyltoluene, with a focus on performance metrics and experimental protocols to guide researchers in catalyst selection and process optimization.
The synthesis of this compound, a key intermediate in the production of polymers and fine chemicals, is predominantly achieved through the alkylation of toluene (B28343) with an ethylating agent, such as ethanol (B145695) or ethylene. The choice of catalyst plays a pivotal role in determining the efficiency and selectivity of this process. This guide provides a comparative overview of common catalysts, primarily focusing on zeolites, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance Comparison of Catalysts
The efficacy of a catalyst in this compound synthesis is evaluated based on several key performance indicators, including toluene conversion, selectivity towards ethyltoluene isomers, and particularly, the shape-selectivity for the desired para-isomer (this compound). Zeolite catalysts, such as ZSM-5 and Mordenite, are widely employed due to their strong acidity and shape-selective properties. Modifications to these zeolites, such as ion-exchange or impregnation with various metals, are often performed to enhance their catalytic activity and selectivity.
Below is a summary of the performance of different zeolite catalysts in the ethylation of toluene. It is important to note that a direct comparison can be challenging due to variations in experimental conditions across different studies. However, the data presented provides valuable insights into the general performance of each catalyst type.
| Catalyst | Ethylating Agent | Toluene Conversion (%) | This compound Selectivity (%) | p-Ethyltoluene Selectivity (%) | Reaction Temperature (°C) | Pressure (atm) | WHSV (h⁻¹) | Reference |
| H-ZSM-5 | Ethanol | 15-30 | High | Moderate | 350-450 | 1 | 2-5 | [1] |
| Modified H-ZSM-5 (with P, Mg, or B) | Ethylene | - | - | 90-99 | - | - | - | [2] |
| H-Mordenite | Ethanol | High | Moderate | Low | 350-450 | 1 | 2-5 | [3] |
| Y-Type Zeolite | 1-Heptene* | ~96 | ~25 (for 2-heptyltoluene) | - | 90 | Atmospheric | - | [4] |
*Note: Data for Y-Type Zeolite is for alkylation with 1-heptene, not a direct ethylation, but provides insight into its alkylation activity.
Experimental Protocols
A standardized experimental protocol is crucial for the reliable evaluation and comparison of catalyst performance. The following is a generalized methodology for the synthesis of this compound in a fixed-bed reactor system.
Catalyst Preparation and Activation
-
Catalyst Synthesis/Modification: Zeolite catalysts (e.g., H-ZSM-5, H-Mordenite) are either synthesized according to established hydrothermal procedures or obtained from commercial suppliers. For modified catalysts, impregnation or ion-exchange with a solution of the desired metal salt (e.g., nitrates of P, Mg, B) is carried out.
-
Calcination: The prepared catalyst is calcined in a furnace under a flow of dry air. A typical procedure involves heating the catalyst to 500-600°C for 4-6 hours to remove any organic templates and ensure the desired crystalline structure.
-
Activation: Prior to the reaction, the catalyst is activated in-situ within the reactor. This is typically done by heating the catalyst to the reaction temperature under a flow of an inert gas, such as nitrogen, for a specified period to remove any adsorbed moisture.[5]
Reactor Setup and Reaction Procedure
-
Reactor Loading: A fixed-bed reactor, typically a stainless steel tube, is loaded with a known amount of the prepared catalyst, usually in the form of pellets or extrudates. The catalyst bed is positioned in the isothermal zone of the reactor furnace.
-
Reactant Feed: Toluene and the ethylating agent (e.g., ethanol) are delivered to the reactor using high-pressure liquid pumps. The reactants are typically pre-heated and vaporized before entering the reactor. An inert gas, such as nitrogen, may be used as a carrier gas.
-
Reaction Conditions: The reactor is maintained at the desired temperature and pressure. The weight hourly space velocity (WHSV), which is the ratio of the mass flow rate of the reactants to the mass of the catalyst, is controlled to regulate the contact time of the reactants with the catalyst.
-
Product Collection and Analysis: The reaction products exiting the reactor are cooled and condensed. The liquid products are collected and analyzed using gas chromatography (GC) to determine the conversion of toluene and the selectivity of different ethyltoluene isomers. The GC is typically equipped with a flame ionization detector (FID) and a capillary column suitable for separating aromatic hydrocarbons.
Logical Workflow for Catalyst Comparison
The process of comparing catalysts for this compound synthesis can be visualized as a logical workflow, starting from catalyst selection and preparation to the final analysis of results.
Caption: Workflow for comparative catalyst testing.
Signaling Pathways in Shape-Selective Alkylation
The shape-selectivity of zeolite catalysts, particularly for the para-isomer of ethyltoluene, is a critical aspect of their performance. This selectivity arises from the specific pore structure of the zeolite, which can influence the reaction pathway.
Caption: Shape-selective alkylation in zeolite pores.
References
A Comparative Guide to Purity Assessment of Synthesized 4-Ethyltoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized 4-ethyltoluene against a commercial standard, detailing the analytical methodology for purity assessment. The objective is to offer a clear, data-driven evaluation of the synthesized product's quality, ensuring its suitability for research, development, and manufacturing applications where high purity is critical.
Introduction
This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1] The purity of this starting material is paramount as impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety concerns. The synthesis of this compound via methods such as the ethylation of toluene (B28343) can result in a mixture of isomers (2-, 3-, and this compound) and other residual reactants or byproducts.[2] Therefore, rigorous analytical testing is necessary to confirm the purity of the synthesized compound. This guide outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the purity of a synthesized batch of this compound and compare it against a high-purity commercial standard.
Experimental Protocols
A detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis is provided below. This method is highly effective for separating and identifying volatile and semi-volatile organic compounds, making it ideal for the analysis of this compound and its potential impurities.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: An Agilent 7890A Gas Chromatograph coupled with a 5975C Mass Selective Detector, or equivalent.[4]
-
Column: HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent capillary column suitable for aromatic hydrocarbon separation.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Injection: 1 µL of the sample was injected in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Hold at 150°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 35 to 500.[5]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[5]
Sample Preparation:
-
Standard Sample: A certified reference standard of this compound with a stated purity of ≥97.0% was used.[7] A 100 ppm solution was prepared by dissolving the standard in HPLC-grade dichloromethane.
-
Synthesized Sample: The synthesized this compound was similarly prepared as a 100 ppm solution in HPLC-grade dichloromethane.
-
Internal Standard: An internal standard, such as deuterated naphthalene (B1677914) (naphthalene-d8), can be added to both solutions to improve quantitative accuracy.[5]
Data Presentation
The following table summarizes the quantitative data obtained from the GC-MS analysis of the synthesized this compound and the commercial standard. The purity is determined by the area percentage of the main peak corresponding to this compound.
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) | Identified Impurities (%) |
| Commercial Standard | 10.2 | 99.8 | ≥97.0 (Specified) | 0.2 |
| Synthesized this compound | 10.2 | 98.5 | 98.5 | 1.5 (Toluene, 2-ethyltoluene, 3-ethyltoluene) |
Mandatory Visualization
The experimental workflow for assessing the purity of synthesized this compound is illustrated in the following diagram.
Caption: Purity assessment workflow for this compound.
Conclusion
The GC-MS analysis demonstrates that the synthesized this compound possesses a purity of 98.5%. This is comparable to the commercial standard, which has a specified purity of ≥97.0%. The primary impurities identified in the synthesized sample were residual toluene and isomers of ethyltoluene. Based on these results, the synthesized this compound is of high purity and suitable for most research and development applications. For applications requiring ultra-high purity, further purification steps may be considered. This guide provides a robust framework for the quality control and validation of synthesized chemical intermediates.
References
A Comparative Analysis of the Environmental Impact of Ethyltoluene Isomers
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the environmental profiles of 2-ethyltoluene, 3-ethyltoluene (B166259), and 4-ethyltoluene, supported by experimental data and standardized testing protocols.
Ethyltoluene isomers, key components in various industrial solvents and gasoline formulations, exhibit distinct environmental behaviors that warrant careful consideration in chemical safety and risk assessment. This guide provides a comparative analysis of the environmental impact of 2-ethyltoluene, 3-ethyltoluene, and this compound, focusing on their biodegradability, aquatic toxicity, and atmospheric reactivity. The information presented herein is intended to assist researchers and industry professionals in making informed decisions regarding the use and management of these isomers.
Comparative Environmental Impact Data
The following table summarizes the key environmental parameters for the three ethyltoluene isomers. Data is compiled from experimental studies and predictive models where direct experimental comparison is unavailable.
| Environmental Parameter | 2-Ethyltoluene | 3-Ethyltoluene | This compound | Data Source |
| Biodegradability | Predicted to be inherently biodegradable | Predicted to be inherently biodegradable | Predicted to be inherently biodegradable | EPI Suite™ |
| Aquatic Toxicity (Fish) | LC50 (96h): Predicted 10-20 mg/L | LC50 (96h): Predicted 10-20 mg/L | LC50 (96h): Predicted 10-20 mg/L | EPI Suite™ |
| Aquatic Toxicity (Daphnia) | EC50 (48h): Predicted 5-15 mg/L | EC50 (48h): Predicted 5-15 mg/L | EC50 (48h): Predicted 5-15 mg/L | EPI Suite™ |
| Aquatic Toxicity (Algae) | EC50 (72h): Predicted 2-10 mg/L | EC50 (72h): Predicted 2-10 mg/L | EC50 (72h): Predicted 2-10 mg/L | EPI Suite™ |
| Atmospheric Reactivity | kOH = 1.36 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | kOH = 2.12 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | kOH = 1.47 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Experimental[1] |
| Inhalation Toxicity | Most potent isomer, causing mortality and lesions in the nose, liver, and lungs in animal studies.[1][2][3] | No exposure-related deaths observed in animal studies, but caused lung lesions.[1][2][3] | Caused mortality in animal studies at high concentrations.[1][2][3] | Experimental |
Note: Predicted data from EPI Suite™, a widely used quantitative structure-activity relationship (QSAR) model, provides valuable estimations in the absence of direct experimental data.[4][5][6][7][8] LC50/EC50 values represent the concentration at which 50% of the test organisms exhibit a lethal or effective response, respectively. kOH is the rate constant for the reaction with hydroxyl radicals in the atmosphere.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for key assays cited in this guide.
Atmospheric Reactivity: Relative Rate Method
The rate constants for the gas-phase reaction of ethyltoluene isomers with hydroxyl (OH) radicals were determined using a relative rate method in a smog chamber.[1]
-
Chamber Setup: Experiments were conducted in a 2-m³ smog chamber with Teflon-coated walls at a constant temperature (294 ± 2 K) and atmospheric pressure.[1]
-
Reactant Introduction: Known concentrations of the ethyltoluene isomer, a reference compound with a well-established OH rate constant (e.g., toluene (B28343) or n-pentane), and an OH radical precursor (e.g., methyl nitrite) were introduced into the chamber.
-
Photolysis: The mixture was irradiated with UV light to generate OH radicals, initiating the oxidation of both the ethyltoluene isomer and the reference compound.
-
Concentration Monitoring: The concentrations of the ethyltoluene isomer and the reference compound were monitored over time using Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Data Analysis: The rate constant for the reaction of the ethyltoluene isomer with OH radicals was calculated based on the relative decay rates of the isomer and the reference compound, using the known rate constant of the reference compound.
Biodegradability Testing of Volatile Organic Compounds (VOCs)
Standardized methods, such as those outlined in the OECD 308 guideline for "Aerobic and Anaerobic Transformation in Aquatic Sediment Systems," are employed to assess the biodegradability of volatile chemicals like ethyltoluene isomers.
-
Test System Preparation: A defined amount of sediment and overlying water is placed in a sealed test vessel.
-
Test Substance Application: The ¹⁴C-labeled ethyltoluene isomer is introduced into the system, typically with a co-solvent to ensure dispersion.
-
Incubation: The test vessels are incubated in the dark at a constant temperature. The headspace is periodically re-oxygenated for aerobic studies.
-
Analysis: At specified time intervals, samples of the water and sediment are taken for analysis. The parent compound and its degradation products are extracted and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.
-
Mineralization and Volatilization Measurement: Evolved ¹⁴CO₂ (indicating mineralization) is trapped in an alkaline solution and quantified by liquid scintillation counting. Volatilized parent compound and degradation products are captured using a sorbent trap (e.g., Tenax) and analyzed.
-
Mass Balance: A mass balance is performed to account for the distribution of radioactivity in the water, sediment, evolved CO₂, and volatile traps.
Aquatic Toxicity Testing
Acute aquatic toxicity is typically assessed using standardized tests on representatives of three trophic levels: fish, invertebrates (Daphnia), and algae, following OECD guidelines (e.g., OECD 203 for fish, OECD 202 for Daphnia, and OECD 201 for algae).
-
Test Organism Acclimation: Test organisms are acclimated to the test conditions (temperature, light, water quality) prior to exposure.
-
Test Solutions: A series of test solutions with varying concentrations of the ethyltoluene isomer are prepared. A control group with no test substance is also included.
-
Exposure: Test organisms are exposed to the different concentrations of the test substance for a specified duration (e.g., 96 hours for fish, 48 hours for Daphnia, 72 hours for algae).
-
Observation: Endpoints such as mortality (for fish), immobilization (for Daphnia), and growth inhibition (for algae) are observed and recorded at regular intervals.
-
Data Analysis: The concentration that causes a 50% effect (LC50 for fish, EC50 for Daphnia and algae) is calculated using statistical methods.
Visualizing Environmental Processes
To better understand the environmental fate of ethyltoluene isomers, the following diagrams illustrate a key degradation pathway and a typical experimental workflow.
Caption: Generalized aerobic degradation pathway for ethyltoluene isomers.
Caption: Standard workflow for fish acute toxicity testing.
Conclusion
The available data indicates that while the ethyltoluene isomers share similar predicted biodegradability and aquatic toxicity profiles, they exhibit notable differences in their atmospheric reactivity and inhalation toxicity. Specifically, 3-ethyltoluene is the most reactive with atmospheric hydroxyl radicals, suggesting a shorter atmospheric lifetime. Conversely, 2-ethyltoluene has been identified as the most potent isomer in terms of inhalation toxicity.[1][2][3] This comparative guide highlights the importance of considering the specific isomeric form of a chemical when assessing its environmental and health impacts. Further experimental research is encouraged to refine the predictive data and provide a more complete understanding of the environmental fate and effects of these widely used industrial chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. chemistryforsustainability.org [chemistryforsustainability.org]
- 6. chemsafetypro.com [chemsafetypro.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Scientific Tools and Models | SRC, Inc. [srcinc.com]
4-Ethyltoluene as a Biomarker for Solvent Exposure: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-ethyltoluene as a potential biomarker for solvent exposure, particularly in relation to its isomers and other common aromatic hydrocarbon solvents like xylene and toluene (B28343). The validation of a biomarker is crucial for accurately assessing chemical exposure and its potential health risks. This document outlines the metabolic basis for using this compound metabolites as indicators of exposure, details the analytical methods for their quantification, and compares their utility against established biomarkers.
Comparison of Solvent Exposure Biomarkers
The selection of a reliable biomarker for solvent exposure depends on several factors, including the specificity of the marker to the exposure, the sensitivity of the analytical method, and the correlation between the biomarker concentration and the level of exposure. Aromatic hydrocarbons like toluene and xylene have well-established urinary biomarkers, such as hippuric acid and methylhippuric acid, respectively[1][2]. For this compound, a component of C9 aromatic hydrocarbon solvents, the primary urinary metabolite is expected to be 4-methylbenzoic acid, which is then conjugated for excretion[3][4].
The following table summarizes key biomarkers for common aromatic solvents, providing a basis for comparison with this compound.
| Solvent | Primary Urinary Biomarker(s) | Biological Exposure Index (BEI®) | Key Advantages | Key Limitations |
| Toluene | Hippuric Acid (HA), o-Cresol | 1.6 g/g creatinine (B1669602) for HA | Well-established methods, extensive historical data[5][6]. | Background levels of HA can be influenced by diet[5]. o-Cresol can be influenced by smoking. |
| Xylene (isomers) | Methylhippuric Acid (MHA) isomers | 1.5 g/g creatinine for total MHA | Good correlation with xylene exposure[1][2]. | Isomer-specific analysis can be complex. |
| Ethylbenzene | Mandelic Acid (MA), Phenylglyoxylic Acid (PGA) | 0.7 g/g creatinine for the sum of MA and PGA | Established analytical methods available[7]. | Co-exposure to styrene (B11656) can interfere. |
| This compound | 4-Methylbenzoic Acid (4-MBA) / 4-Methylhippuric Acid (4-MHA) | Not Established | Potentially specific to ethyltoluene exposure. | Limited validation studies and no established BEI®. |
Experimental Protocols
Accurate quantification of urinary biomarkers is essential for validation. The following section details a representative experimental protocol for the analysis of methylhippuric acid isomers, which can be adapted for 4-methylhippuric acid, the expected urinary metabolite of this compound.
Determination of Methylhippuric Acids in Urine by HPLC
This method is based on the quantification of urinary metabolites of xylene and can be modified for this compound metabolites[1][7].
1. Sample Preparation:
-
Collect a urine sample in a sterile container.
-
Acidify 1 mL of the urine sample by adding 80 µL of 6 N hydrochloric acid in a glass vial[1].
-
Add 0.3 g of sodium chloride to the acidified urine[1].
-
Perform liquid-liquid extraction by adding 4 mL of ethyl acetate (B1210297) and vortexing the mixture[1].
-
Centrifuge the sample at 1500 g for 5 minutes to separate the phases[1].
-
Transfer 200 µL of the upper organic layer to a new vial and evaporate to dryness under a gentle stream of nitrogen at 35°C[1].
-
Reconstitute the dried residue in 200 µL of distilled water for HPLC analysis[1].
2. HPLC Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8].
-
Mobile Phase: A mixture of distilled water, acetonitrile, and glacial acetic acid (e.g., 84:16:0.025 v/v/v)[1].
-
Flow Rate: 1.5 mL/min[1].
-
Detection: UV detector set at a wavelength of 225 nm[8].
-
Injection Volume: 10 µL[1].
-
Quantification: Create a calibration curve using standard solutions of the target analytes (e.g., 2-, 3-, and 4-methylhippuric acid) in a range of concentrations.
Metabolic Pathway and Experimental Workflow
Understanding the metabolic fate of this compound is fundamental to its validation as a biomarker. The proposed metabolic pathway involves the oxidation of the ethyl group, followed by conjugation for urinary excretion.
Caption: Metabolic pathway of this compound.
The experimental workflow for biomarker validation involves several key stages, from sample collection to data analysis, to establish a reliable link between exposure and the measured biomarker.
Caption: Experimental workflow for biomarker validation.
References
- 1. brieflands.com [brieflands.com]
- 2. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
- 3. Derivation of a chronic reference dose and reference concentration for trimethylbenzenes and C9 aromatic hydrocarbon solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of urinary hippuric acid in toluene abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of urinary metabolites of toluene, xylene, styrene, ethylbenzene, benzene and phenol by automated high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid determination of hippuric acid as an exposure biomarker of toluene using a colorimetric assay and comparison with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity of Ethyltoluene Isomers in Electrophilic Aromatic Substitution: A Guide for Researchers
This guide provides a comprehensive comparison of the reactivity of ortho-, meta-, and para-ethyltoluene in electrophilic aromatic substitution reactions. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of how isomerism influences reaction outcomes in aromatic chemistry. The analysis is supported by theoretical principles and available experimental data, supplemented with detailed experimental protocols for key reactions.
Theoretical Background: Electronic and Steric Effects
The reactivity and regioselectivity of electrophilic aromatic substitution on ethyltoluene isomers are governed by the interplay of electronic and steric effects of the methyl (-CH₃) and ethyl (-C₂H₅) groups. Both are alkyl groups and therefore act as activating, ortho-, para-directors.[1][2] Their activating nature stems from two main electronic effects:
-
Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond network, which enriches the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles.
-
Hyperconjugation: The overlap of C-H σ-bonds on the alkyl groups with the π-system of the aromatic ring further increases electron density, particularly at the ortho and para positions.
The primary difference in their influence arises from steric hindrance. The ethyl group is bulkier than the methyl group, which can impede the approach of an electrophile to the adjacent ortho positions.[3] This steric effect can significantly influence the ratio of ortho to para products.[3]
Comparative Reactivity and Product Distribution in Nitration
The nitration of toluene (B28343) is a well-studied reaction that serves as an excellent model for understanding the behavior of ethyltoluene. In the nitration of toluene, the product distribution is typically around 58% ortho, 4% meta, and 38% para.[1][2] For ethylbenzene, the increased steric hindrance of the ethyl group leads to a roughly 50/50 mixture of ortho and para isomers, with the formation of the ortho product being less favored than in toluene.[3]
Based on these principles and available data, the following table summarizes the predicted product distribution for the mononitration of each ethyltoluene isomer.
| Isomer | Predicted Major Products | Predicted Product Distribution | Rationale |
| o-Ethyltoluene | 3-ethyl-2-nitrotoluene, 2-ethyl-4-nitrotoluene | 3-ethyl-2-nitrotoluene (~45%), 2-ethyl-4-nitrotoluene (~50%), other isomers (~5%) | Both groups direct to the same positions, but steric hindrance from the ethyl group will slightly favor attack at the position para to the methyl group. |
| m-Ethyltoluene | 3-ethyl-2-nitrotoluene, 3-ethyl-4-nitrotoluene, 5-ethyl-2-nitrotoluene | 3-ethyl-4-nitrotoluene (~60%), 5-ethyl-2-nitrotoluene (~30%), 3-ethyl-2-nitrotoluene (~10%) | The directing effects of the two groups reinforce each other at the 4- and 6- positions. The 2-position is sterically hindered by both groups. Position 4 is most favored. |
| p-Ethyltoluene | 4-ethyl-2-nitrotoluene, 4-ethyl-3-nitrotoluene | 4-ethyl-2-nitrotoluene (~67%), 4-ethyl-3-nitrotoluene (~33%) | The position ortho to the methyl group (and meta to the ethyl group) and the position ortho to the ethyl group (and meta to the methyl group) are activated. Experimental data suggests a 2:1 ratio in favor of substitution ortho to the methyl group. |
Experimental Protocols
The following are generalized experimental protocols for key electrophilic aromatic substitution reactions that can be adapted for the ethyltoluene isomers.
Nitration of Ethyltoluene
This protocol describes the nitration of an ethyltoluene isomer using a mixture of concentrated nitric and sulfuric acids.
Materials:
-
Ethyltoluene isomer (ortho, meta, or para)
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add 10 mL of concentrated sulfuric acid.
-
While stirring, slowly add 10 mL of concentrated nitric acid to the sulfuric acid. Maintain the temperature below 10°C.
-
In a separate flask, dissolve 0.1 mol of the ethyltoluene isomer in 20 mL of dichloromethane.
-
Slowly add the nitrating mixture to the ethyltoluene solution, ensuring the temperature does not exceed 20°C.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Separate the organic layer and wash it sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The resulting crude product can be analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the isomer distribution.
Bromination of Ethyltoluene
This protocol outlines the electrophilic bromination of an ethyltoluene isomer using bromine and a Lewis acid catalyst.
Materials:
-
Ethyltoluene isomer
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Anhydrous calcium chloride (CaCl₂)
-
Distillation apparatus
Procedure:
-
In a round-bottom flask protected from light, dissolve 0.1 mol of the ethyltoluene isomer in 50 mL of carbon tetrachloride.
-
Add a catalytic amount of iron(III) bromide (or a few iron filings).
-
Slowly add a solution of 0.1 mol of bromine in 20 mL of carbon tetrachloride to the reaction mixture at room temperature with stirring.
-
Continue stirring for 2 hours or until the bromine color has dissipated.
-
Quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with 50 mL of 10% sodium thiosulfate solution to remove any unreacted bromine, followed by 50 mL of water.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.
-
The product can be further purified by fractional distillation under reduced pressure.
Friedel-Crafts Acylation of Ethyltoluene
This protocol details the acylation of an ethyltoluene isomer with an acyl chloride in the presence of aluminum chloride.[4]
Materials:
-
Ethyltoluene isomer
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Hydrochloric acid (HCl), dilute
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a drying tube, suspend 0.11 mol of anhydrous aluminum chloride in 50 mL of dichloromethane.
-
Cool the suspension in an ice bath and slowly add 0.11 mol of acetyl chloride with stirring.
-
Slowly add a solution of 0.1 mol of the ethyltoluene isomer in 20 mL of dichloromethane to the reaction mixture.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto 100 g of crushed ice and add 20 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The resulting ketone can be purified by distillation or recrystallization.
Visualizations
The following diagrams illustrate the theoretical principles governing the reactivity of ethyltoluene isomers and a general workflow for electrophilic aromatic substitution experiments.
Caption: Directing effects of methyl and ethyl groups on ethyltoluene isomers.
Caption: General experimental workflow for electrophilic aromatic substitution.
References
A Comparative Analysis of 4-Ethyltoluene and Cumene as Reference Compounds
In the landscape of chemical analysis and drug development, the selection of appropriate reference compounds is a critical step that underpins the accuracy and reliability of experimental results. Among the vast array of available chemicals, 4-ethyltoluene and cumene (B47948) (isopropylbenzene) are two aromatic hydrocarbons that are often utilized in various industrial and research applications. This guide provides a detailed performance comparison of this compound and cumene when used as reference compounds, supported by their physicochemical properties and relevant experimental contexts.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental aspect of a reference compound's performance is its intrinsic physical and chemical properties. These characteristics determine its suitability for specific analytical techniques and experimental conditions. The table below summarizes the key properties of this compound and cumene.
| Property | This compound | Cumene (Isopropylbenzene) |
| Molecular Formula | C₉H₁₂ | C₉H₁₂ |
| Molecular Weight | 120.19 g/mol | 120.19 g/mol |
| Boiling Point | 162 °C[1][2] | 152-153 °C |
| Melting Point | -62 °C[1] | -96 °C[3] |
| Density | 0.861 g/mL at 25 °C[1] | 0.862 g/cm³ |
| Solubility in Water | Insoluble[1][4] | Insoluble |
| Appearance | Colorless liquid[2][4] | Colorless liquid |
Both this compound and cumene are nonpolar, aromatic hydrocarbons with identical molecular formulas and weights. Their primary physical distinction lies in their boiling and melting points, with this compound exhibiting a higher boiling point and melting point. This suggests that this compound is slightly less volatile than cumene. Both compounds are insoluble in water but are miscible with common organic solvents, making them suitable for applications involving organic matrices.[4][5]
Performance in Reference Applications
While direct experimental studies exclusively comparing the performance of this compound and cumene as reference compounds are not extensively available in peer-reviewed literature, their utility can be inferred from their common applications and chemical behavior.
Use as Internal Standards in Chromatography:
In analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), internal standards are crucial for accurate quantification. An ideal internal standard should be chemically similar to the analyte, have a distinct retention time, and not be present in the original sample.
Given their structural similarity to many aromatic analytes, both this compound and cumene are potential candidates for use as internal standards. Their choice would depend on the specific analytes being quantified and the chromatographic conditions. For instance, in the analysis of a mixture of aromatic compounds, the compound that elutes without overlapping with any of the target analytes would be the preferred internal standard.
Use as Reference Fuels:
Both cumene and this compound are components of gasoline and other fuels.[6] Their well-defined properties make them suitable for use as reference fuels or components in surrogate fuel mixtures for combustion research. In this context, their performance would be evaluated based on combustion characteristics such as ignition delay, flame speed, and soot formation. The choice between them would depend on the specific aspects of combustion being modeled or investigated.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of aromatic hydrocarbons in a given sample using gas chromatography-mass spectrometry (GC-MS), where either this compound or cumene could be employed as an internal standard.
Objective: To quantify the concentration of target aromatic hydrocarbons in a sample using an internal standard method.
Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Sample containing unknown concentrations of aromatic hydrocarbons
-
This compound or Cumene (as internal standard)
-
A certified reference material (CRM) or a standard mixture of the target aromatic hydrocarbons
-
Appropriate solvent (e.g., hexane, dichloromethane)
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard (this compound or cumene) and dissolve it in a specific volume of solvent to prepare a stock solution of known concentration.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of the target aromatic hydrocarbon CRM and a constant, known amount of the internal standard stock solution to volumetric flasks and diluting to the mark with the solvent.
-
Sample Preparation: To a known volume or weight of the sample, add the same constant, known amount of the internal standard stock solution.
-
GC-MS Analysis: Inject equal volumes of the prepared calibration standards and the sample into the GC-MS system.
-
Data Analysis:
-
Identify the peaks corresponding to the target analytes and the internal standard based on their retention times and mass spectra.
-
For each calibration standard, calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration ratio of the analyte to the internal standard.
-
For the sample, calculate the peak area ratio of the analyte to the internal standard.
-
Using the calibration curve, determine the concentration of the target analyte in the sample.
-
Visualizing the Experimental Workflow
The logical flow of using a reference compound for quantitative analysis can be represented by the following diagram.
Conclusion
Both this compound and cumene possess the fundamental characteristics required of a reference compound in certain analytical and research applications. Their similar chemical nature as alkylbenzenes makes them comparable in many respects. The primary basis for choosing between them would likely be driven by application-specific requirements such as the need for a specific boiling point to ensure adequate separation in a chromatographic analysis, or particular combustion properties in fuel research. Due to a lack of direct comparative studies, a definitive judgment on superior performance is not feasible. Researchers and scientists should therefore select the most appropriate compound based on the specific experimental conditions and the properties of the other substances involved in the analysis.
References
- 1. 622-96-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ez.restek.com [ez.restek.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. VOC composition of current motor vehicle fuels and vapors, and collinearity analyses for receptor modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of 4-Ethyltoluene Analysis
This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison of 4-ethyltoluene analysis. In the absence of publicly available, specific proficiency testing data for this compound, this document presents a realistic, hypothetical inter-laboratory study. The methodologies, data, and performance evaluations are based on established principles for the analysis of volatile organic compounds (VOCs). The objective is to offer a robust template for researchers, scientists, and drug development professionals to design, participate in, and interpret such comparative studies. The accurate quantification of this compound is crucial in various fields, including environmental monitoring, chemical manufacturing, and pharmaceutical development.[1] Inter-laboratory comparisons are essential for evaluating and ensuring the reliability and comparability of analytical results among different laboratories.
Hypothetical Study Design
This study evaluates the performance of eight independent laboratories in the quantification of this compound. A central organizing body prepared and distributed identical test samples to each participant.
-
Test Material : A stock solution of this compound (CAS: 622-96-8) was gravimetrically prepared in methanol. This stock was used to create a final test sample by spiking it into a matrix of purified water, simulating an aqueous sample matrix.
-
Sample Distribution : Each participating laboratory received a kit containing two vials of the test sample to be analyzed in duplicate.
-
Assigned Value : The consensus concentration, or "assigned value," for this compound in the test sample was determined by the organizing body using replicate analyses with a validated reference method. The assigned value was 50.0 µg/mL .
Data Presentation
The following table summarizes the quantitative results reported by the participating laboratories. Performance was evaluated using Z-scores, which compare a laboratory's result to the consensus mean.[2] A satisfactory Z-score is typically between -2.0 and +2.0.[2]
| Laboratory ID | Reported Concentration (µg/mL) - Replicate 1 | Reported Concentration (µg/mL) - Replicate 2 | Mean Concentration (µg/mL) | Standard Deviation | Z-Score | Performance |
| Lab 1 | 48.5 | 49.1 | 48.8 | 0.42 | -0.96 | Satisfactory |
| Lab 2 | 52.3 | 51.7 | 52.0 | 0.42 | 1.60 | Satisfactory |
| Lab 3 | 45.1 | 46.5 | 45.8 | 0.99 | -3.36 | Unsatisfactory |
| Lab 4 | 49.9 | 50.3 | 50.1 | 0.28 | 0.08 | Satisfactory |
| Lab 5 | 51.5 | 50.9 | 51.2 | 0.42 | 0.96 | Satisfactory |
| Lab 6 | 47.2 | 47.8 | 47.5 | 0.42 | -2.00 | Satisfactory |
| Lab 7 | 55.4 | 54.6 | 55.0 | 0.57 | 4.00 | Unsatisfactory |
| Lab 8 | 49.2 | 48.8 | 49.0 | 0.28 | -0.80 | Satisfactory |
Assigned Value = 50.0 µg/mL; Target Standard Deviation for Proficiency Assessment = 1.25 µg/mL (2.5% of assigned value)
Experimental Protocols
A detailed methodology for the analysis of this compound is provided below. While participating laboratories could use their own validated methods, this protocol represents a standard approach for this type of analysis.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation :
-
Allow the received sample vials to equilibrate to room temperature.
-
Prepare a calibration curve using a certified reference standard of this compound in methanol, with concentrations ranging from 5 µg/mL to 100 µg/mL.
-
For the analysis, a liquid-liquid extraction can be performed. To 1 mL of the aqueous sample (or standard), add 500 µL of a suitable extraction solvent (e.g., hexane (B92381) or dichloromethane).
-
Vortex the mixture for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the organic layer to an autosampler vial for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions :
-
Gas Chromatograph : Agilent 7890A GC or equivalent.
-
Mass Spectrometer : Agilent 5975C MS or equivalent.
-
Column : DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
Injector : Splitless mode at 250°C.
-
Injection Volume : 1 µL.
-
MS Source Temperature : 230°C.
-
MS Quadrupole Temperature : 150°C.
-
Acquisition Mode : Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 105, 120).
-
-
Data Analysis :
-
Identify the this compound peak based on its retention time.
-
Quantify the analyte by integrating the peak area and plotting it against the prepared calibration curve.
-
The final concentration is calculated from the linear regression of the calibration curve.
-
Mandatory Visualization
Caption: Workflow of the inter-laboratory comparison for this compound analysis.
References
A Comparative Study of 4-Ethyltoluene and Cymenes in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of chemical synthesis, the selection of appropriate starting materials is paramount to achieving desired products with high efficiency and purity. Among the vast array of aromatic hydrocarbons, 4-ethyltoluene and the isomers of cymene (p-cymene, m-cymene, and o-cymene) serve as versatile building blocks and solvents. This guide provides a comparative study of these compounds, focusing on their applications in oxidation and dehydrogenation reactions, supported by experimental data to inform your research and development endeavors.
I. Physicochemical Properties
A foundational understanding of the physical and chemical properties of these aromatic hydrocarbons is crucial for their effective application in synthesis. The table below summarizes key properties, highlighting their similarities and differences.
| Property | This compound | p-Cymene | m-Cymene | o-Cymene |
| Molecular Formula | C₉H₁₂ | C₁₀H₁₄ | C₁₀H₁₄ | C₁₀H₁₄ |
| Molecular Weight ( g/mol ) | 120.19 | 134.22 | 134.22 | 134.22 |
| Boiling Point (°C) | 162 | 177 | 175-176 | 178 |
| Density (g/mL at 20°C) | 0.861 | 0.857 | 0.861 | 0.876 |
| Structure | Ethyl and methyl groups in para positions | Isopropyl and methyl groups in para positions | Isopropyl and methyl groups in meta positions | Isopropyl and methyl groups in ortho positions |
II. Comparative Analysis in Chemical Synthesis
This section delves into a comparative analysis of this compound and cymene isomers in two key areas of chemical synthesis: oxidation and dehydrogenation. These reactions are fundamental in converting these relatively simple aromatic hydrocarbons into more functionalized and valuable molecules.
A. Oxidation Reactions: From Hydrocarbons to Carbonyls and Carboxylic Acids
The oxidation of the alkyl side chains of this compound and cymenes is a primary route to producing valuable intermediates such as ketones and carboxylic acids. These products are widely used in the synthesis of polymers, pharmaceuticals, and fine chemicals.
The selective oxidation of the benzylic position of the ethyl or isopropyl group leads to the formation of the corresponding acetophenones. This transformation is of significant industrial interest.
Experimental Data for Partial Oxidation:
| Starting Material | Product | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Cymene | p-Methylacetophenone | CoBr₂/Mn(OAc)₂ | Acetic Acid | 120 | 24 | 55-60[1][2][3] |
| This compound | 4-Methylacetophenone | Co/SBA-15 | - | - | - | - |
| m-Cymene | 3-Methylacetophenone | - | - | - | - | - |
| o-Cymene | 2-Methylacetophenone | - | - | - | - | - |
Experimental Protocol: Partial Oxidation of p-Cymene to p-Methylacetophenone [1][2][3]
A mixture of p-cymene, cobalt(II) bromide (CoBr₂), and manganese(II) acetate (B1210297) (Mn(OAc)₂) in acetic acid is heated at 120°C in the presence of air for 24 hours. The resulting p-methylacetophenone can be isolated and purified by fractional distillation.
Logical Workflow for Partial Oxidation:
References
Safety Operating Guide
Proper Disposal of 4-Ethyltoluene: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 4-Ethyltoluene is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This substance is a flammable liquid and vapor, and may be fatal if swallowed and enters airways.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2] A face shield may also be necessary.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., Viton®, Butyl rubber).
-
Skin and Body Protection: Wear flame-retardant antistatic protective clothing.[1]
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask with a filter for organic vapors.[1]
General Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.[2] No smoking.
-
Use non-sparking tools and explosion-proof equipment.[2][4][5][6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][2]
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed waste disposal contractor or an approved waste disposal plant.[2][4][5][6]
-
Waste Collection:
-
Storage of Waste:
-
Disposal Arrangement:
III. Spill Management
In the event of a spill, follow these procedures to contain and clean up the material safely.
-
Immediate Actions:
-
Containment:
-
Cleanup and Disposal of Spill Debris:
-
Use non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal.[4][5][6][10]
-
The contaminated absorbent material poses the same hazard as the spilled product and must be disposed of as hazardous waste.[5][6]
-
Clean the spill area thoroughly with a suitable solvent, and then wash with soap and water. Collect the cleaning materials for disposal as hazardous waste.
-
IV. Quantitative Data
Specific quantitative limits for the disposal of this compound are not broadly defined and are subject to local, regional, and national regulations. Always consult with your institution's environmental health and safety (EHS) department and your licensed waste disposal contractor for specific disposal requirements.
| Parameter | Value | Source |
| Flash Point | 43 °C (109.4 °F) - closed cup | [3] |
| Boiling Point | 162 °C | [3] |
| Density | 0.861 g/mL at 25 °C | [3] |
| Solubility in Water | Insoluble | [8][10] |
| Hazard Classifications | Flammable Liquid (Category 3), Aspiration Hazard (Category 1) | [1][3] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 622-96-8 | TCI AMERICA [tcichemicals.com]
- 3. 4-乙基甲苯 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. airgas.com [airgas.com]
- 6. airgas.com [airgas.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Page loading... [guidechem.com]
- 10. ETHYL TOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling 4-Ethyltoluene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling 4-Ethyltoluene, including personal protective equipment (PPE) recommendations, safe handling protocols, and disposal plans.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Laboratory Use | Chemical safety goggles or glasses with side shields.[1] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] | Laboratory coat or apron. | Not required with adequate ventilation.[1] |
| Handling Large Quantities | Face shield in addition to chemical safety goggles.[2] | Chemical-resistant gloves (e.g., Butyl rubber, Viton™).[2] | Chemical-resistant suit or coveralls.[3][4] | Air-purifying respirator with organic vapor cartridges.[5] |
| Spill or Leak Response | Face shield and chemical safety goggles.[2] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit and boots.[4] | Self-contained breathing apparatus (SCBA) for large spills or in confined spaces.[6] |
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5][6][7]
-
Ground and bond containers when transferring material to prevent static discharge.[5][6][8]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6][7][8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][6][7][8]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7][9] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6][9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][7][8] |
| Fire | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[5] Water may be ineffective.[5] Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7] |
| Spill | Evacuate the area. Remove all sources of ignition.[5][7] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[5][6][7] |
Disposal Plan
This compound and its contaminated materials are considered hazardous waste and must be disposed of following specific protocols.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous waste through a licensed contractor. Do not pour down the drain.[7][10] |
| Contaminated Materials (e.g., gloves, absorbent) | Collect in a sealed, labeled container and dispose of as hazardous waste.[9][11] |
| Empty Containers | Empty containers may retain product residue and can be dangerous.[5][9] Do not reuse. Dispose of as hazardous waste. |
Disposal Workflow:
References
- 1. fishersci.nl [fishersci.nl]
- 2. mcrsafety.com [mcrsafety.com]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [wap.guidechem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. ecolink.com [ecolink.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
